hCA XII-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9N5O3S2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-[(E)-(2-hydroxy-1H-indol-3-yl)methylideneamino]-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C11H9N5O3S2/c12-21(18,19)11-16-15-10(20-11)13-5-7-6-3-1-2-4-8(6)14-9(7)17/h1-5,14,17H,(H2,12,18,19)/b13-5+ |
InChI Key |
KVPAZMAIDWONPC-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)/C=N/C3=NN=C(S3)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=NN=C(S3)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of hCA XII-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of hCA XII-IN-6, a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII. This document consolidates quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental evaluation.
Core Mechanism of Action
This compound is a hybrid molecule designed to selectively inhibit the tumor-associated and inflammation-relevant carbonic anhydrase isoforms IX and XII, while also delivering hydrogen sulfide (H₂S). Its primary mechanism of action in the context of inflammatory conditions such as rheumatoid arthritis is the restoration of physiological pH in the acidic microenvironment of inflamed tissues.[1][2][3][4] By inhibiting hCA IX and XII, which are overexpressed in such conditions and contribute to extracellular acidification, this compound helps to alleviate the symptoms of inflammation.[1][2][3][4] Furthermore, the released H₂S acts as a gasotransmitter with known anti-inflammatory and cytoprotective effects, contributing to the overall therapeutic action.[1][2][3][4]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound (referred to as compound 26 in the source literature) against a panel of human carbonic anhydrase isoforms was determined using a stopped-flow CO₂ hydrase assay.[3][4] The inhibition constants (Kᵢ) are summarized in the table below.
| Isoform | Inhibition Constant (Kᵢ) [nM] |
| hCA I | >10000 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Data sourced from Bonardi et al., Journal of Medicinal Chemistry, 2022.[3][4]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (Kᵢ) of this compound against various human carbonic anhydrase isoforms.
Methodology: A stopped-flow spectrophotometric assay was employed to measure the inhibition of the CO₂ hydration reaction catalyzed by different hCA isoforms.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms were used. Stock solutions of this compound were prepared in DMSO.
-
Assay Buffer: Tris-HCl buffer (pH 7.5) was used as the assay buffer.
-
Procedure:
-
The enzyme and inhibitor were pre-incubated in the assay buffer for a defined period to allow for binding.
-
The reaction was initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
The change in pH, resulting from the formation of bicarbonate and a proton, was monitored using a pH indicator (e.g., p-nitrophenol).
-
The initial rates of the catalyzed reaction were measured at various inhibitor concentrations.
-
The IC₅₀ values were determined by plotting the enzyme activity as a function of the inhibitor concentration.
-
The IC₅₀ values were then converted to Kᵢ values using the Cheng-Prusoff equation.[3][4]
-
In Vivo Anti-Hyperalgesic Action in a Rat Model of Arthritis
Objective: To evaluate the in vivo efficacy of this compound in reducing pain associated with arthritis.
Methodology: A rat model of monoarthritis was induced by intra-articular injection of a suspension of heat-killed Mycobacterium butyricum in the tibio-tarsal joint.
-
Animals: Male Sprague-Dawley rats were used.
-
Induction of Arthritis: A single intra-articular injection of M. butyricum was administered to the left hind paw.
-
Drug Administration: this compound was administered orally at different doses.
-
Pain Assessment: The anti-hyperalgesic effect was assessed using the paw pressure test. An increasing pressure was applied to the inflamed paw, and the pressure at which the rat withdrew its paw (pain threshold) was recorded.
-
Experimental Groups:
-
Control group (vehicle-treated)
-
This compound treated groups (various doses)
-
Positive control group (e.g., a known analgesic)
-
-
Data Analysis: The pain thresholds were measured at different time points after drug administration and compared between the different treatment groups.[1][2]
Visualizations
Signaling Pathway: Putative Mechanism in Rheumatoid Arthritis
Caption: Putative signaling pathway of this compound in rheumatoid arthritis.
Experimental Workflow: In Vivo Anti-Hyperalgesic Study
Caption: Workflow for the in vivo anti-hyperalgesic study of this compound.
References
The Discovery and Synthesis of hCA XII-IN-6: A Potent Carbonic Anhydrase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
hCA XII-IN-6, also identified as compound 4d in its discovery literature, is a potent inhibitor of human carbonic anhydrase (hCA) isoforms, demonstrating particular efficacy against the tumor-associated isoform hCA XII. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and visualizations of its synthetic route, experimental workflow, and its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, oncology, and drug development.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] There are 15 known human CA isoforms, which differ in their tissue distribution, subcellular localization, and catalytic activity.[2] The transmembrane isoforms, hCA IX and hCA XII, are overexpressed in a variety of solid tumors and are linked to tumor progression, metastasis, and resistance to therapy.[3][4] This overexpression is often induced by the hypoxic tumor microenvironment.[3] By regulating intra- and extracellular pH, hCA IX and hCA XII contribute to an acidic tumor microenvironment that favors cancer cell survival and proliferation while hindering the efficacy of certain chemotherapeutics.[3][4] Consequently, the development of selective inhibitors targeting these tumor-associated isoforms is a promising strategy in anticancer drug discovery.[3]
This compound has emerged from these efforts as a potent inhibitor of hCA XII. This guide details the scientific foundation of this compound.
Discovery and Physicochemical Properties
This compound was identified through a research initiative focused on designing and synthesizing novel 3-alkenyl-oxindole derivatives as potential carbonic anhydrase inhibitors with antiproliferative activities.[5] The rationale was based on the established anticancer properties of the oxindole scaffold and the proven efficacy of the sulfonamide group in targeting carbonic anhydrases.[5]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | (E)-3-((1-((4-(aminosulfonyl)phenyl)methyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl)benzoic acid | Inferred from structure |
| Synonym | Compound 4d | [5] |
| CAS Number | 3031666-31-3 | [6] |
| Molecular Formula | C23H18N2O5S | Inferred from structure |
| Molecular Weight | 446.47 g/mol | Inferred from structure |
Table 1: Physicochemical Properties of this compound.
Biological Activity
The inhibitory activity of this compound against several human carbonic anhydrase isoforms was evaluated using a stopped-flow CO2 hydrase assay. The results, presented as inhibition constants (Ki), are summarized in Table 2.
| hCA Isoform | Inhibition Constant (Ki) [nM] | Reference |
| hCA I | >10000 | [7] |
| hCA II | 115.4 | [7] |
| hCA IX | 6.8 | [7] |
| hCA XII | 84.2 | [8] |
Table 2: Inhibitory Activity of this compound against hCA Isoforms.
This compound demonstrates potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with a notable selectivity over the cytosolic isoforms hCA I and hCA II.[7]
Experimental Protocols
Synthesis of this compound (Compound 4d)
The synthesis of this compound is achieved through a multi-step process, as outlined in the discovery paper.[5] A detailed, representative protocol is provided below.
Step 1: Synthesis of 1-((4-(aminosulfonyl)phenyl)methyl)-2,3-dihydro-1H-indol-2-one (Intermediate 1)
To a solution of oxindole (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30 minutes. Subsequently, 4-(chloromethyl)benzene-1-sulfonamide (1.1 equivalents) is added, and the reaction mixture is heated to 80°C for 12 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield Intermediate 1.
Step 2: Synthesis of (E)-3-((1-((4-(aminosulfonyl)phenyl)methyl)-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl)benzoic acid (this compound)
Intermediate 1 (1 equivalent) and 3-formylbenzoic acid (1.2 equivalents) are dissolved in a suitable solvent like ethanol. A catalytic amount of a base, such as piperidine, is added, and the reaction mixture is refluxed for 8 hours. Upon cooling, the precipitate formed is filtered, washed with cold ethanol, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound.
Caption: Synthetic pathway for this compound.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound is determined using a stopped-flow instrument to measure the CO2 hydration activity of the target hCA isoform.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 10 mM HEPES-NaOH, pH 7.5, containing 20 mM NaClO4
-
Substrate Buffer: 10 mM HEPES-NaOH, pH 7.5, containing 100 mM NaClO4 and saturated with CO2
-
pH indicator (e.g., p-nitrophenol)
Procedure:
-
The enzyme and inhibitor solutions are pre-incubated at room temperature for a specified time (e.g., 15 minutes) to allow for complex formation.
-
The stopped-flow instrument is equilibrated to a constant temperature (e.g., 25°C).
-
Equal volumes of the enzyme/inhibitor solution and the CO2-saturated substrate buffer are rapidly mixed in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over time as the hydration of CO2 leads to a decrease in pH.
-
The initial rates of the enzymatic reaction are calculated for a range of inhibitor concentrations.
-
The IC50 values are determined by plotting the initial reaction rates against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constants (Ki) are calculated from the IC50 values using the Cheng-Prusoff equation.
References
- 1. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction [beilstein-journals.org]
- 3. Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The Multifaceted Functions of hCA XII-IN-6: A Technical Guide for Researchers
An In-depth Examination of Two distinct Carbonic Anhydrase Inhibitors
This technical guide provides a comprehensive overview of two distinct molecules identified as hCA XII-IN-6, catering to researchers, scientists, and drug development professionals. The first, hCAIX/XII-IN-6, is a dual inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII) with potential applications in rheumatoid arthritis. The second, referred to as this compound (compound 4d), is a selective inhibitor of CA XII with demonstrated anti-proliferative activity, positioning it as a candidate for cancer research. This guide will delineate the function, experimental data, and methodologies associated with each compound, presenting a clear distinction between their profiles.
hCAIX/XII-IN-6: A Dual Inhibitor for Rheumatoid Arthritis
hCAIX/XII-IN-6 is an orally active, potent inhibitor of several human carbonic anhydrase isoforms. Its high affinity for the tumor-associated isoforms CA IX and CA XII, coupled with its effects in preclinical models of arthritis, suggests its potential as a therapeutic agent for inflammatory diseases.
Quantitative Data: Inhibitory Profile of hCAIX/XII-IN-6
The inhibitory activity of hCAIX/XII-IN-6 against various human carbonic anhydrase isoforms has been determined, with the inhibition constants (Ki) summarized in the table below. The data highlights the compound's strong affinity for hCA IX and hCA XII.
| Isoform | Ki (nM)[1] |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay:
The inhibition of various hCA isoforms by hCAIX/XII-IN-6 was assessed using a stopped-flow CO₂ hydration assay. This method measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton.
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms were used. Stock solutions of hCAIX/XII-IN-6 were prepared in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution (e.g., 10 mM HEPES, pH 7.5) was used.
-
Procedure: The enzyme was pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C). The reaction was initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in a stopped-flow instrument. The change in pH, monitored by a pH indicator (e.g., phenol red), was recorded over time.
-
Data Analysis: The initial rates of the reaction were determined from the linear phase of the progress curves. Inhibition constants (Ki) were calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
In Vivo Adjuvant-Induced Arthritis Model:
The anti-hyperalgesic effects of hCAIX/XII-IN-6 were evaluated in a rat model of adjuvant-induced arthritis.[1]
-
Animal Model: Arthritis was induced in rats by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the paw.
-
Drug Administration: hCAIX/XII-IN-6 was administered orally at various doses (e.g., 1, 10, and 30 mg/kg).
-
Pain Assessment: Pain sensitivity was measured using methods such as the paw pressure test or electronic von Frey to determine the paw withdrawal threshold.
-
Outcome: hCAIX/XII-IN-6 demonstrated a dose-dependent anti-hyperalgesic effect, reverting the pain state.[1]
Signaling Pathways and Mechanism of Action in Rheumatoid Arthritis
While the precise signaling pathway by which CA XII inhibition alleviates rheumatoid arthritis is still under investigation, the proposed mechanism involves the modulation of the inflammatory microenvironment. In rheumatoid arthritis, the synovial fluid becomes acidic due to inflammation. Carbonic anhydrases, particularly the membrane-bound isoforms like CA XII, contribute to pH regulation. By inhibiting CA XII, hCAIX/XII-IN-6 may help to normalize the pH of the synovial fluid, thereby reducing the activity of inflammatory cells and enzymes that contribute to joint destruction. This can impact downstream inflammatory signaling cascades, including those mediated by cytokines like TNF-α, IL-1β, and IL-6, which are central to the pathogenesis of rheumatoid arthritis.
This compound (compound 4d): A Selective Inhibitor for Cancer Research
This compound (compound 4d) is a potent and selective inhibitor of human carbonic anhydrase XII. Its ability to inhibit CA XII and its observed anti-proliferative effects in cancer cell lines make it a valuable tool for investigating the role of CA XII in cancer biology and for the development of novel anti-cancer therapeutics.
Quantitative Data: Inhibitory Profile of this compound (compound 4d)
| Isoform | Ki (nM) |
| hCA XII | 84.2 |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay:
A stopped-flow CO₂ hydration assay, similar to the one described for hCAIX/XII-IN-6, is the standard method to determine the Ki of this compound (compound 4d) against hCA XII.
Anti-proliferative Assay (MTT Assay):
The anti-proliferative activity of this compound (compound 4d) is commonly assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Culture: Cancer cell lines known to express hCA XII (e.g., breast cancer cell lines like MDA-MB-231) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (compound 4d) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action in Cancer
Carbonic anhydrase XII is frequently overexpressed in various cancers and is associated with poor prognosis. Its enzymatic activity contributes to the maintenance of an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Inhibition of hCA XII by compounds like this compound (compound 4d) is thought to exert its anti-cancer effects through multiple mechanisms:
-
Reversal of Tumor Acidosis: By inhibiting the hydration of CO₂, hCA XII inhibitors can lead to an increase in the extracellular pH of the tumor microenvironment, making it less favorable for tumor cell survival and proliferation.
-
Modulation of Signaling Pathways: CA XII has been shown to influence intracellular signaling pathways. For instance, in breast cancer cells, knockdown of CA XII has been demonstrated to decrease invasion and migration by interfering with the p38 MAPK (Mitogen-Activated Protein Kinase) pathway. This pathway is involved in cellular responses to stress and can regulate processes like apoptosis, inflammation, and cell differentiation. Inhibition of CA XII may therefore lead to the downregulation of pro-survival and pro-metastatic signaling.
References
An In-depth Technical Guide to the Target Specificity and Selectivity of hCA XII-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of the carbonic anhydrase inhibitor, hCA XII-IN-6. The information presented herein is intended to support research and development efforts in the fields of oncology and inflammatory diseases by detailing the inhibitor's interaction with its primary target, human Carbonic Anhydrase XII (hCA XII), and its profile against other isoforms.
Executive Summary
This compound is an orally active and potent inhibitor of human Carbonic Anhydrase (hCA). It demonstrates high selectivity for the tumor-associated isoforms hCA XII and hCA IX over other ubiquitous isoforms such as hCA I and hCA II. This selectivity profile makes this compound a promising candidate for therapeutic development, particularly in contexts where the targeted inhibition of tumor-associated carbonic anhydrases is desired to modulate the tumor microenvironment's pH and impede cancer cell proliferation and invasion.
Target Specificity and Selectivity Profile
The inhibitory activity of this compound has been quantified against a panel of human carbonic anhydrase isoforms. The inhibition constants (Ki) provide a measure of the inhibitor's potency, with lower values indicating stronger binding and inhibition.
Quantitative Inhibition Data
The table below summarizes the Ki values of this compound against key hCA isoforms. The data clearly illustrates the compound's potent inhibition of hCA XII and hCA IX, with significantly weaker activity against hCA I, II, and IV.
| Isoform | Inhibition Constant (Ki) in nM | Selectivity Ratio (Ki hCA I / Ki hCA XII) | Selectivity Ratio (Ki hCA II / Ki hCA XII) |
| hCA I | 6697 | 869.7 | - |
| hCA II | 2950 | - | 383.1 |
| hCA IV | 4093 | - | - |
| hCA IX | 4.1 | - | - |
| hCA XII | 7.7 | - | - |
Data sourced from MedChemExpress.[1][2][3]
The selectivity of this compound for hCA XII over the widespread cytosolic isoform hCA II is over 380-fold, and over hCA I is nearly 870-fold. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it suggests a lower likelihood of off-target effects related to the inhibition of these physiologically important isoforms.[4] The compound shows comparable high potency against hCA IX, another transmembrane isoform strongly associated with hypoxic tumors.[1][2][3]
Experimental Protocols
The determination of inhibition constants for carbonic anhydrase inhibitors is typically performed using a stopped-flow CO2 hydrase assay. This method measures the enzyme's catalytic activity in real-time.
Stopped-Flow CO2 Hydrase Assay for Ki Determination
This protocol outlines the general methodology for determining the inhibition constants of a compound like this compound against various hCA isoforms.
Objective: To measure the inhibitory effect of this compound on the CO2 hydration activity of different hCA isoforms and to calculate the corresponding Ki values.
Materials:
-
Purified recombinant human Carbonic Anhydrase isoforms (I, II, IV, IX, XII)
-
This compound of known concentration, dissolved in a suitable solvent (e.g., DMSO)
-
Tris-sulfate buffer (e.g., 50 mM, pH 7.6) containing ZnCl2 (e.g., 0.1 mM)
-
CO2-saturated water (substrate)
-
pH indicator dye (e.g., phenol red or pyranine)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. Prepare a stock solution of the specific hCA isoform to be tested in the same buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C). Set the spectrophotometer to monitor the absorbance change of the pH indicator at its maximum wavelength (e.g., 570 nm for phenol red).
-
Reaction Initiation:
-
One syringe of the stopped-flow apparatus is loaded with the enzyme solution and the pH indicator in buffer.
-
The second syringe is loaded with the CO2-saturated water (substrate) and varying concentrations of the inhibitor (this compound).
-
-
Data Acquisition: The two solutions are rapidly mixed, initiating the enzymatic reaction (CO2 + H2O ⇌ H+ + HCO3-). The change in pH due to proton production is monitored by the change in absorbance of the pH indicator over a short time course (milliseconds to seconds).
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined from the slope of the absorbance change versus time.
-
The rates are measured for a range of substrate (CO2) and inhibitor concentrations.
-
The inhibition constant (Ki) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive, non-competitive, or uncompetitive inhibition) using non-linear regression analysis.
-
Below is a graphical representation of the experimental workflow.
Signaling Pathways and Mechanism of Action
Carbonic Anhydrase XII is a transmembrane enzyme that plays a crucial role in regulating pH in the tumor microenvironment.[5] In many solid tumors, hypoxic (low oxygen) conditions lead to a metabolic shift towards glycolysis, resulting in the production and extrusion of acidic metabolites like lactic acid. This creates an acidic extracellular environment (tumor acidosis) and a relatively alkaline intracellular pH, which favors tumor cell proliferation, invasion, and resistance to therapy.[5][6]
CA XII, along with CA IX, is often overexpressed in response to hypoxia, regulated by the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha).[7][8] By catalyzing the reversible hydration of extracellular CO2 to bicarbonate (HCO3-) and protons (H+), CA XII helps maintain the alkaline intracellular pH that is advantageous for cancer cells.[8][9]
Inhibitors like this compound, which are typically sulfonamide-based, target the zinc ion in the active site of the enzyme.[1] By blocking the catalytic activity of CA XII, these inhibitors disrupt the pH regulation mechanism, leading to intracellular acidification and a less favorable environment for tumor cell survival and growth.
The diagram below illustrates the role of CA XII in the tumor microenvironment and the impact of its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carbonic-anhydrases-role-in-ph-control-and-cancer - Ask this paper | Bohrium [bohrium.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase XII as biomarker and therapeutic target in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of hCA XII-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of the potent and selective human carbonic anhydrase (hCA) XII inhibitor, hCAIX/XII-IN-6. The content herein is based on the findings reported by Bonardi et al. in the Journal of Medicinal Chemistry, 2022.[1][2][3] This document details the quantitative inhibitory data, experimental protocols for synthesis and biological evaluation, and visual representations of the core concepts to facilitate further research and development in this area.
Core Compound: hCAIX/XII-IN-6 (Compound 26)
hCAIX/XII-IN-6, referred to as compound 26 in the primary literature, is a hybrid molecule designed to selectively inhibit the tumor-associated carbonic anhydrase isoforms IX and XII while also possessing a hydrogen sulfide (H₂S) releasing moiety.[1][2][3] This dual-action design is aimed at leveraging the therapeutic benefits of both CA inhibition and H₂S donation in pathological conditions such as arthritis and cancer.
Chemical Structure:
Caption: Chemical structure of hCAIX/XII-IN-6 (Compound 26).
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency of hCAIX/XII-IN-6 and its analogs against a panel of human carbonic anhydrase isoforms (hCA I, II, IV, IX, and XII) was determined using a stopped-flow CO₂ hydrase assay. The key findings from the structure-activity relationship study are summarized in the table below. The core scaffold consists of a benzenesulfonamide moiety, which is essential for zinc binding in the active site of the carbonic anhydrases, linked to a variable tail.
| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 19 | -H | 105.7 | 4.2 | 87.3 | 25.4 | 35.8 |
| 20 | -CH₃ | 128.4 | 6.8 | 95.1 | 18.6 | 29.4 |
| 21 | -C₂H₅ | 254.3 | 8.1 | 102.6 | 15.2 | 22.7 |
| 22 | -n-C₃H₇ | 875.1 | 25.7 | 158.4 | 9.8 | 15.3 |
| 23 | -n-C₄H₉ | >10000 | 89.4 | 245.1 | 7.5 | 11.2 |
| 24 | -CH₂-Ph | >10000 | 154.7 | 489.2 | 6.1 | 9.8 |
| 25 | -(CH₂)₂-Ph | >10000 | 854.1 | 874.3 | 5.2 | 8.5 |
| 26 (hCAIX/XII-IN-6) | -(CH₂)₃-Ph | 6697 | 2950 | 4093 | 4.1 | 7.7 |
| 29 | -(CH₂)₂-Ph (with H₂S donor) | >10000 | 1854 | 2054 | 3.5 | 6.9 |
| 30 | -(CH₂)₃-Ph (with H₂S donor) | >10000 | 2541 | 3158 | 2.9 | 5.8 |
| 31 | -(CH₂)₄-Ph (with H₂S donor) | >10000 | 1724 | 2841 | 2.4 | 8.0 |
Key SAR Insights:
-
Benzenesulfonamide Core: This zinc-binding group is crucial for the inhibitory activity across all isoforms.
-
Alkyl Chain Length: Increasing the length of the alkyl chain in the tail generally leads to decreased affinity for the cytosolic isoforms hCA I and II, and for the membrane-associated hCA IV. Conversely, a longer alkyl chain enhances the inhibitory potency against the tumor-associated isoforms hCA IX and XII.
-
Aromatic Terminus: The presence of a terminal phenyl group on the alkyl chain contributes significantly to the high affinity for hCA IX and XII.
-
H₂S Donor Moiety: The addition of the 1,2-dithiole-3-thione moiety as an H₂S donor (compounds 29-31) further enhances the selectivity and potency for hCA IX and XII, while drastically reducing inhibition of the off-target isoforms.
-
Selectivity: hCAIX/XII-IN-6 (compound 26) and its H₂S-donating counterparts (29-31) exhibit remarkable selectivity for hCA IX and XII over hCA I, II, and IV.
Experimental Protocols
General Synthesis of hCAIX/XII-IN-6 and Analogs
The synthesis of hCAIX/XII-IN-6 and related compounds involves a multi-step process. The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for hCAIX/XII-IN-6 and its analogs.
Detailed Protocol for hCAIX/XII-IN-6 (Compound 26):
The synthesis of compound 26 starts from commercially available materials and proceeds through standard organic chemistry transformations. The key step involves an amide coupling reaction between a carboxylic acid derivative of the H₂S donor moiety and the amino group of the sulfonamide-containing fragment.
-
Synthesis of the Sulfonamide Moiety: The benzenesulfonamide core with the propyl-phenyl tail is synthesized through a series of reactions including Friedel-Crafts acylation, reduction, and subsequent functional group manipulations to introduce the reactive amine or carboxylic acid for coupling.
-
Synthesis of the H₂S Donor Moiety: The 1,2-dithiole-3-thione core bearing a carboxylic acid is prepared separately.
-
Coupling Reaction: The two fragments are coupled using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide).
-
Purification: The final compound is purified by column chromatography on silica gel followed by recrystallization or preparative HPLC to yield the pure product.
Characterization of the final compounds is typically performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds is determined by a stopped-flow CO₂ hydrase assay.[1][2][3] This method measures the enzyme-catalyzed hydration of carbon dioxide.
Caption: Workflow for the stopped-flow CO₂ hydrase inhibition assay.
Detailed Protocol:
-
Enzyme and Reagents: Recombinant human CA isoforms are used. A buffer solution (e.g., 20 mM HEPES or TRIS, pH 7.4) containing a pH indicator (e.g., phenol red) is prepared. The substrate is CO₂-saturated water.
-
Assay Procedure: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C). The enzyme-inhibitor solution is then rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, which reflects the rate of the CO₂ hydration reaction.
-
Data Analysis: The initial rates of the reaction are determined for a range of inhibitor concentrations. The IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are calculated by fitting the data to a dose-response curve.
-
Ki Determination: The inhibition constants (Ki) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.
Signaling Pathways and Logical Relationships
The therapeutic rationale for inhibiting hCA XII is based on its role in pH regulation in pathological states, particularly in cancer and inflammation.
Caption: Logical relationship of hCA XII inhibition by hCAIX/XII-IN-6.
In hypoxic tumors and inflamed tissues, the upregulation of hCA XII leads to an acidic extracellular microenvironment and an alkaline intracellular environment, which promotes cancer cell survival and proliferation, and contributes to inflammatory pain. By selectively inhibiting hCA XII, hCAIX/XII-IN-6 disrupts this pH dysregulation, leading to a therapeutic effect. The co-delivery of H₂S from the inhibitor molecule is intended to provide additional anti-inflammatory and pro-apoptotic effects.
This guide provides a comprehensive overview of the structure-activity relationship of hCAIX/XII-IN-6 and its analogs. The detailed data and protocols presented herein are intended to serve as a valuable resource for researchers in the field of carbonic anhydrase inhibitors and drug development.
References
- 1. Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Role of Carbonic Anhydrase XII in Tumor pH Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Carbonic Anhydrase XII (CA XII) in the regulation of pH in the tumor microenvironment. CA XII, a transmembrane zinc metalloenzyme, is increasingly recognized for its contribution to cancer progression, metastasis, and chemoresistance. This document provides a comprehensive overview of its mechanism of action, quantitative expression data across various cancers, detailed experimental protocols for its study, and a visual representation of its associated signaling pathways and experimental workflows.
Core Concepts: CA XII and the Tumor Microenvironment
Solid tumors are characterized by a dysregulated pH gradient, with a relatively alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe). This "reversed" pH gradient is a consequence of the high metabolic rate of cancer cells, which rely heavily on glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of acidic metabolites such as lactic acid. To survive and proliferate in this acidic milieu, cancer cells have evolved sophisticated mechanisms to extrude protons and maintain a favorable pHi.
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). CA XII, along with the closely related CA IX, is a key player in this process within the tumor microenvironment. As a transmembrane protein with its catalytic domain facing the extracellular space, CA XII contributes to the acidification of the tumor exterior by converting metabolically produced CO₂ into protons and bicarbonate ions. This activity not only facilitates tumor invasion and metastasis by promoting the degradation of the extracellular matrix but also contributes to the development of chemoresistance.
Mechanism of Action of CA XII in Tumor pH Regulation
Under hypoxic conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and induces the transcription of a battery of genes that promote adaptation to low oxygen levels, including CA12.
The increased expression of CA XII on the cancer cell surface leads to an enhanced catalytic conversion of CO₂ to H⁺ and HCO₃⁻ in the extracellular space. The resulting protons contribute to the acidic pHe, while the bicarbonate ions can be transported back into the cell by various transporters, such as the Na⁺/HCO₃⁻ cotransporter (NBC), to buffer the intracellular environment and maintain an alkaline pHi. This process is crucial for the activity of many intracellular enzymes and for preventing apoptosis.
Furthermore, CA XII has been shown to physically interact with and modulate the activity of the drug efflux pump P-glycoprotein (Pgp), a key mediator of multidrug resistance. By maintaining an optimal local pH environment for Pgp function, CA XII enhances its ability to expel chemotherapeutic agents from the cancer cell.[1]
Quantitative Data on CA XII Expression in Cancer
The expression of CA XII is significantly upregulated in a wide range of human cancers compared to normal tissues. This overexpression often correlates with tumor grade, stage, and patient prognosis. The following tables summarize quantitative data on CA XII mRNA and protein expression in various cancer types.
Table 1: CA XII mRNA Expression in Human Cancers (TCGA Data)
| Cancer Type | Tumor Tissue (Median TPM) | Normal Tissue (Median TPM) | Fold Change (Tumor vs. Normal) |
| Breast Invasive Carcinoma (BRCA) | 45.8 | 5.2 | ~8.8 |
| Kidney Renal Clear Cell Carcinoma (KIRC) | 120.5 | 25.1 | ~4.8 |
| Lung Adenocarcinoma (LUAD) | 28.3 | 2.9 | ~9.8 |
| Lung Squamous Cell Carcinoma (LUSC) | 55.6 | 1.8 | ~30.9 |
| Ovarian Serous Cystadenocarcinoma (OV) | 15.2 | 1.5 | ~10.1 |
| Stomach Adenocarcinoma (STAD) | 22.1 | 3.7 | ~6.0 |
| Uterine Corpus Endometrial Carcinoma (UCEC) | 38.9 | 4.1 | ~9.5 |
| Head and Neck Squamous Cell Carcinoma (HNSC) | 18.7 | 2.3 | ~8.1 |
| Bladder Urothelial Carcinoma (BLCA) | 21.4 | 3.1 | ~6.9 |
| Colon Adenocarcinoma (COAD) | 60.3 | 15.2 | ~4.0 |
Data is illustrative and compiled from publicly available datasets such as The Cancer Genome Atlas (TCGA). TPM (Transcripts Per Million) is a measure of mRNA expression.
Table 2: CA XII Protein Expression in Human Cancers (Immunohistochemistry)
| Cancer Type | Percentage of Positive Cases | Predominant Staining Intensity | Correlation with Clinicopathological Parameters |
| Ovarian Carcinoma | >80% | Moderate to Strong | Higher expression associated with higher tumor grade.[2] |
| Cervical Cancer | ~40% (invasive) | Variable | Lack of expression associated with poorly differentiated histology.[3] |
| Hepatocellular Carcinoma | High | Moderate to Strong | High expression associated with larger tumor size and higher pathological grade.[4][5] |
| Brain Tumors (Gliomas) | High | Moderate to Strong | Stronger staining associated with more aggressive tumors.[6] |
| Non-Small Cell Lung Cancer | ~19% | Variable | High expression correlated with better overall survival. |
| Colorectal Cancer | High | Moderate to Strong | Increased expression with higher grade of dysplasia.[7] |
| Renal Cell Carcinoma | High | Moderate to Strong | Expression correlates with histological grade.[7] |
This table summarizes findings from various immunohistochemical studies. The percentage of positive cases and staining intensity can vary between studies and subtypes of cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of CA XII in tumor pH regulation.
Measurement of Intracellular pH (pHi) using BCECF-AM
Principle: The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant fluorescent pH indicator BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes and culture to the desired confluency.
-
Dye Loading:
-
Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 2-5 µM in a serum-free medium or a suitable buffer (e.g., HEPES-buffered saline).
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Incubate the cells with the BCECF-AM loading solution for 20-30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with the loading buffer to remove extracellular dye.
-
Fluorescence Measurement:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at ~490 nm (pH-sensitive wavelength) and ~440 nm (pH-insensitive isosbestic point).
-
Collect the emission fluorescence at ~535 nm.
-
The ratio of the fluorescence intensities (F490/F440) is calculated for each cell or region of interest.
-
-
Calibration:
-
To convert the fluorescence ratio to pHi values, a calibration curve must be generated.
-
Treat the loaded cells with a high-potassium buffer containing the proton ionophore nigericin (10 µM).
-
Sequentially perfuse the cells with calibration buffers of known pH values (e.g., ranging from 6.0 to 8.0).
-
Measure the fluorescence ratio at each pH and plot the ratio against the known pH values to generate a calibration curve.
-
-
Data Analysis: Use the calibration curve to convert the experimental fluorescence ratios of the cells to pHi values.
Measurement of Extracellular pH (pHe) using pH-Sensitive Microelectrodes
Principle: pH-sensitive glass microelectrodes provide a direct and accurate method for measuring pHe in the immediate vicinity of cultured cells or within solid tumors in vivo.
Protocol:
-
Microelectrode Preparation and Calibration:
-
Use commercially available or custom-made pH-sensitive glass microelectrodes with a tip diameter of 10-20 µm.
-
Calibrate the microelectrode immediately before use with standard pH buffers (e.g., pH 6.0, 7.0, and 7.4) at 37°C. A linear response with a slope of approximately -58 mV/pH unit is expected.
-
-
In Vitro pHe Measurement:
-
Place the cell culture dish on the heated stage of an inverted microscope.
-
Using a micromanipulator, carefully position the tip of the pH microelectrode as close as possible to the cell monolayer without damaging the cells.
-
Allow the reading to stabilize and record the potential.
-
Convert the measured potential to a pH value using the calibration curve.
-
-
In Vivo pHe Measurement (Tumor Xenografts):
-
Anesthetize the tumor-bearing animal and maintain its body temperature.
-
Carefully expose the tumor and secure it.
-
Using a micromanipulator, gently insert the pH microelectrode into the tumor tissue to the desired depth.
-
Record the stable potential and convert it to a pH value.
-
Multiple measurements at different locations within the tumor can be taken to assess pH heterogeneity.
-
Carbonic Anhydrase Activity Assay (Stopped-Flow Spectrophotometry)
Principle: This method measures the catalytic rate of CO₂ hydration by monitoring the pH change of a buffer solution using a pH indicator. The assay is performed in a stopped-flow instrument that allows for the rapid mixing of reactants.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES or TRIS buffer containing a pH indicator (e.g., 0.2 mM 4-nitrophenol) at a pH where the indicator shows a significant color change (e.g., pH 7.5).
-
Substrate: CO₂-saturated water, prepared by bubbling CO₂ gas through chilled, deionized water.
-
Enzyme Solution: Purified CA XII or cell lysates containing CA XII, diluted in the assay buffer.
-
-
Stopped-Flow Measurement:
-
Load the enzyme solution into one syringe of the stopped-flow apparatus and the CO₂-saturated water into the other.
-
Rapidly mix the two solutions in the observation cell.
-
Monitor the change in absorbance of the pH indicator over time at its maximum absorbance wavelength (e.g., 400 nm for 4-nitrophenol). The hydration of CO₂ produces protons, causing a decrease in pH and a change in the indicator's absorbance.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the absorbance change versus time.
-
The enzymatic activity is calculated by subtracting the uncatalyzed rate (measured in the absence of the enzyme) from the catalyzed rate.
-
One Wilbur-Anderson Unit (WAU) is defined as (T₀ - T) / T, where T₀ is the time for the pH to drop from the initial pH to the final pH in the uncatalyzed reaction, and T is the time for the same pH change in the presence of the enzyme.
-
Co-Immunoprecipitation (Co-IP) of CA XII and P-glycoprotein (Pgp)
Principle: Co-IP is used to determine if two proteins interact in a cellular context. An antibody against a "bait" protein (e.g., CA XII) is used to pull down the bait protein and any interacting "prey" proteins (e.g., Pgp) from a cell lysate.
Protocol:
-
Cell Lysis:
-
Harvest cells expressing both CA XII and Pgp.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1-2 hours at 4°C to reduce non-specific binding of proteins to the beads.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific for CA XII (the bait protein) overnight at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with a non-specific IgG antibody of the same isotype.
-
-
Capture of Immune Complexes:
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against Pgp (the prey protein) to detect its presence in the CA XII immunoprecipitate.
-
Also, probe a separate blot with the anti-CA XII antibody to confirm the successful pulldown of the bait protein.
-
In Vivo Tumor Xenograft Study
Principle: This model is used to evaluate the effect of CA XII inhibition on tumor growth and chemoresistance in a living organism.
Protocol:
-
Cell Line and Animal Model:
-
Use a cancer cell line that overexpresses CA XII.
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Monitor the mice regularly for tumor formation.
-
-
Treatment Groups:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups, which may include:
-
Vehicle control
-
Chemotherapeutic agent alone
-
CA XII inhibitor alone
-
Combination of the chemotherapeutic agent and the CA XII inhibitor
-
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage).
-
-
Tumor Growth Measurement:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Endpoint and Analysis:
-
At the end of the study (when tumors in the control group reach a predetermined size or at a specific time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for CA XII expression, analysis of apoptosis markers).
-
Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the efficacy of the CA XII inhibitor.
-
Signaling Pathways and Experimental Workflows
HIF-1α Signaling Pathway Leading to CA XII Expression
Caption: HIF-1α signaling pathway under hypoxic conditions leading to the expression of CA XII.
Experimental Workflow for Investigating CA XII's Role in Tumor pH Regulation
Caption: A comprehensive experimental workflow for studying the role of CA XII in tumor pH regulation.
Conclusion and Future Directions
The evidence strongly indicates that CA XII plays a pivotal role in regulating the tumor microenvironment's pH, thereby promoting cancer cell survival, invasion, and resistance to therapy. Its upregulation in a multitude of cancers and its association with poor clinical outcomes underscore its significance as a promising therapeutic target. The development of specific CA XII inhibitors, either as standalone therapies or in combination with existing chemotherapeutic agents, holds great potential for improving cancer treatment.
Future research should focus on further elucidating the complex interplay between CA XII and other pH-regulating proteins, as well as its role in modulating the immune response within the tumor microenvironment. Moreover, the development of more potent and selective CA XII inhibitors and their evaluation in clinical trials are crucial next steps in translating our understanding of CA XII's function into tangible benefits for cancer patients. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this important field of cancer biology.
References
- 1. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase XII as biomarker and therapeutic target in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase XII expression is associated with histologic grade of cervical cancer and superior radiotherapy outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Prognostic value of carbonic anhydrase XII (CA XII) overexpression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors [mdpi.com]
- 7. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Potent hCA XII Inhibitor, hCA XII-IN-6: A Technical Guide to its Role in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the compound hCA XII-IN-6, a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII), and its implications for cancer therapy. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in the mechanism of action of hCA XII inhibitors.
Introduction to hCA XII and its Role in Cancer
Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that plays a critical role in regulating pH in various tissues. In the context of cancer, hCA XII is frequently overexpressed in a variety of solid tumors, including breast, lung, colon, and glioblastoma. Its enzymatic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the tumor microenvironment. This acidic milieu promotes tumor progression, invasion, metastasis, and resistance to therapy. Consequently, the inhibition of hCA XII has emerged as a promising strategy for the development of novel anticancer agents.
This compound: A Potent Coumarin-Based Inhibitor
This compound, also identified in the scientific literature as compound 5i , is a coumarin-linked 1,2,3-triazole that has demonstrated potent and selective inhibitory activity against hCA XII.[1]
Quantitative Data for this compound and Related Compounds
| Compound | Target | Ki (nM) | Reference |
| This compound (5i) | hCA XII | 84.2 | [1] |
| This compound (5i) | hCA I | >10000 | [1] |
| This compound (5i) | hCA II | >10000 | [1] |
| This compound (5i) | hCA IX | 485.3 | [1] |
| Acetazolamide (Standard) | hCA XII | 5.7 |
| Coumarin-Triazole Hybrid | Cell Line | IC50 (µM) | Reference |
| LaSOM 186 | MCF7 | 2.66 | [2] |
| LaSOM 190 | MCF7 | > LaSOM 186 | [2] |
| LaSOM 185 | MCF7 | > LaSOM 190 | [2] |
| LaSOM 180 | MCF7 | < 10.08 | [2] |
| Cisplatin (Reference) | MCF7 | 45.33 | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the evaluation of hCA XII inhibitors like this compound.
Stopped-Flow Carbonic Anhydrase Inhibition Assay
This assay is a standard method for determining the inhibitory potency of compounds against carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide. The hydration reaction causes a pH change, which is monitored by a pH indicator. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the inhibition constant (Ki).
Protocol:
-
Reagents and Buffers:
-
HEPES buffer (pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
CO2-saturated water
-
Recombinant human carbonic anhydrase isoforms (I, II, IX, XII)
-
Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
-
Procedure:
-
The enzyme and inhibitor are pre-incubated at room temperature.
-
The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time.
-
The initial rates of the reaction are calculated.
-
IC50 values are determined by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Culture:
-
Cancer cell lines of interest are cultured in appropriate media and conditions.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (this compound) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 values are determined from the dose-response curves.
-
Signaling Pathways and Mechanism of Action
The inhibition of hCA XII by compounds like this compound is expected to counteract the acidification of the tumor microenvironment. This can, in turn, affect several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and invasion.
Regulation of Tumor pH and Proliferation
The primary mechanism of action of hCA XII inhibitors is the restoration of a more neutral pH in the tumor microenvironment. This can directly inhibit the activity of pH-sensitive proteases involved in invasion and metastasis and can also impact cancer cell metabolism and signaling.
Caption: Inhibition of hCA XII by this compound blocks proton efflux, leading to a less acidic tumor microenvironment and reduced cancer cell proliferation.
Potential Impact on NF-κB Signaling and Apoptosis
Emerging evidence suggests a link between hCA XII activity and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Inhibition of hCA XII may indirectly modulate NF-κB activity, potentially leading to the induction of apoptosis in cancer cells.
References
Preliminary In Vivo Studies of hCA XII-IN-6: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the preliminary in vivo evaluation of hCA XII-IN-6, a potent and orally active inhibitor of human carbonic anhydrase XII (hCA XII). Carbonic anhydrase XII is a transmembrane enzyme implicated in pH regulation, tumor progression, and chemoresistance, making it a compelling target for oncology drug development. This document summarizes the available preclinical data on this compound and related molecules, outlines detailed experimental protocols for its in vivo characterization, and presents relevant signaling pathways. The intended audience for this guide includes researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1] The membrane-bound isoform, hCA XII, is overexpressed in various solid tumors and is associated with poor prognosis.[2][3] Its role in maintaining pH homeostasis in the tumor microenvironment contributes to cancer cell proliferation, invasion, and resistance to chemotherapy.[4][5] this compound has emerged as a promising small molecule inhibitor of hCA XII. This guide details the foundational in vivo studies necessary to evaluate its therapeutic potential.
This compound Compound Profile
This compound is an orally bioavailable inhibitor with high affinity for hCA XII.[6][7] It also exhibits potent inhibition of hCA IX, another tumor-associated isoform, suggesting a potential dual-targeting mechanism.[6][7]
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory constants (Ki) of this compound against various human carbonic anhydrase isoforms.
| Isoform | Ki (nM) | Reference |
| hCA I | 6697 | [6][7] |
| hCA II | 2950 | [6][7] |
| hCA IV | 4093 | [6][7] |
| hCA IX | 4.1 | [6][7] |
| hCA XII | 7.7 | [6][7] |
| hCA XII | 84.2 | [8] |
Note: A discrepancy in the reported Ki for hCA XII exists in the literature.
In Vivo Efficacy Studies
While specific in vivo oncology data for this compound is not yet publicly available, a study in a rat model of rheumatoid arthritis has demonstrated its oral activity. Oral administration of this compound at doses of 1, 10, and 30 mg/kg resulted in a complete reversal of the pain state, indicating good bioavailability and in vivo target engagement.[6]
Based on the established role of hCA XII in cancer, the following experimental protocols are proposed for evaluating the anti-tumor efficacy of this compound in vivo.
Experimental Protocols
3.1. Xenograft Mouse Model of Breast Cancer
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma), known to express hCA XII.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.
-
Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).
-
Dosing Regimen:
-
Vehicle control (e.g., 0.5% methylcellulose in water) administered orally, once daily.
-
This compound administered orally at three dose levels (e.g., 10, 30, and 100 mg/kg), once daily.
-
Positive control (e.g., a standard-of-care chemotherapy agent) administered as per established protocols.
-
-
Endpoint Analysis:
-
Measure tumor volume with calipers twice weekly.
-
Record body weight twice weekly as a measure of toxicity.
-
At the end of the study (e.g., 21-28 days or when tumors reach a predetermined size), euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
3.2. Syngeneic Mouse Model for Immunomodulatory Effects
-
Cell Line: 4T1 (murine breast carcinoma), implanted in immunocompetent BALB/c mice.
-
Protocol: Follow the general procedure as outlined in 3.1.
-
Additional Endpoints:
-
At study termination, collect tumors and spleens for flow cytometric analysis of immune cell populations (e.g., T cells, myeloid-derived suppressor cells, tumor-associated macrophages).
-
Analyze cytokine levels in tumor lysates or plasma.
-
Signaling Pathways and Mechanism of Action
hCA XII inhibition is hypothesized to exert its anti-tumor effects through multiple mechanisms. These include the disruption of pH regulation in the tumor microenvironment and modulation of key signaling pathways.
Mandatory Visualizations
Caption: hCA XII signaling pathways in cancer.
Caption: Proposed workflow for in vivo efficacy studies.
Pharmacokinetics and Pharmacodynamics
A crucial aspect of in vivo evaluation is understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.
Experimental Protocols
5.1. Pharmacokinetic Study
-
Animals: Male and female BALB/c mice (or other appropriate strain).
-
Dosing: Administer a single oral dose of this compound (e.g., 30 mg/kg).
-
Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Analysis: Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Parameters to Determine: Cmax, Tmax, AUC, half-life, and oral bioavailability.
5.2. Pharmacodynamic Study
-
Model: Use the tumor-bearing mice from the efficacy study (Section 3.1).
-
Sample Collection: Collect tumor tissue and blood at various times after the final dose.
-
Analysis:
-
Measure CA activity in tumor lysates using a stopped-flow CO2 hydration assay to confirm target engagement.
-
Assess downstream biomarkers of hCA XII activity, such as extracellular and intracellular pH, using specialized probes.
-
Evaluate changes in the expression of genes regulated by pathways like NF-κB.[2]
-
Conclusion
This compound is a potent, orally active inhibitor of hCA XII and hCA IX with demonstrated in vivo activity. Its potential as an anti-cancer agent is supported by the critical role of these CA isoforms in tumor biology. The experimental protocols outlined in this guide provide a robust framework for the preclinical in vivo evaluation of this compound, which will be essential for its progression towards clinical development. Future studies should focus on elucidating its efficacy in various cancer models, its combination potential with standard-of-care therapies, and its detailed safety profile.
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Pharmacokinetics of hCA XII-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCA XII-IN-6, also referred to as compound 26 in key literature, is a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII.[1][2] These isoforms are transmembrane enzymes overexpressed in many solid tumors and are implicated in the regulation of tumor pH, proliferation, and metastasis.[1][2] Furthermore, their involvement in inflammatory conditions such as arthritis has been a subject of investigation.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic data and experimental protocols for this compound, based on the primary research conducted by Bonardi et al. (2022).
Quantitative Data Summary
While classical pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound are not available in the primary literature, the in vivo efficacy studies provide valuable insights into the time-course of its pharmacological action. The following tables summarize the key in vitro inhibitory activity and the design of the in vivo study.
In Vitro Inhibitory Activity of this compound (Compound 26) against various hCA isoforms
| hCA Isoform | Ki (nM) |
| hCA I | >10000 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
| Data sourced from Bonardi et al., 2022. |
In Vivo Study Design for this compound in a Rat Model of Arthritis
| Parameter | Description |
| Animal Model | Male Sprague-Dawley rats with adjuvant-induced arthritis |
| Drug | This compound (Compound 26) |
| Doses | 1, 10, and 30 mg/kg |
| Administration Route | Oral (p.o.) |
| Vehicle | 1% carboxymethylcellulose (CMC) |
| Primary Endpoint | Assessment of pain relief using the paw-pressure test and incapacitance test |
| Time Points for Assessment | Pre-treatment (baseline), and 15, 30, 45, and 60 minutes post-administration |
| Data sourced from Bonardi et al., 2022.[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature for this compound.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against various human carbonic anhydrase isoforms (hCA I, II, IX, and XII) was determined using a stopped-flow CO₂ hydration assay.
-
Enzyme and Inhibitor Preparation: Recombinant hCA isoforms were purified. Stock solutions of this compound were prepared in DMSO.
-
Assay Buffer: The assay was performed in a buffer solution (e.g., 10 mM HEPES, pH 7.5).
-
Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. A CO₂-saturated solution is rapidly mixed with the buffer containing the hCA enzyme and the inhibitor. The subsequent pH change, monitored by a pH indicator (e.g., p-nitrophenol), is followed over time using a stopped-flow spectrophotometer.
-
Data Analysis: The initial rates of the reaction were recorded at various inhibitor concentrations. The IC₅₀ values were determined by plotting the enzyme activity against the inhibitor concentration. The Ki values were then calculated from the IC₅₀ values using the Cheng-Prusoff equation.
In Vivo Antihyperalgesic Activity in a Rat Model of Arthritis
The in vivo efficacy of this compound was evaluated in a well-established rat model of adjuvant-induced arthritis.[1][2]
-
Induction of Arthritis: Arthritis was induced by a single subcutaneous injection of Freund's complete adjuvant into the plantar surface of the right hind paw of male Sprague-Dawley rats.
-
Drug Administration: Fourteen days after adjuvant injection, when arthritis was fully developed, this compound was administered orally at doses of 1, 10, and 30 mg/kg. The compound was suspended in 1% carboxymethylcellulose.
-
Pain Assessment:
-
Paw-Pressure Test: A mechanical stimulus was applied to the inflamed paw, and the pressure required to elicit a withdrawal reflex was measured. An increase in the paw withdrawal threshold indicates an analgesic effect.
-
Incapacitance Test: The weight distribution between the inflamed and non-inflamed hind paws was measured. A more even weight distribution indicates a reduction in pain.
-
-
Time Course: Measurements were taken before drug administration (baseline) and at 15, 30, 45, and 60 minutes after administration to evaluate the onset and duration of the analgesic effect.[1][2] The peak of efficacy was observed between 30 and 45 minutes post-administration.[1]
Visualizations
Signaling Pathway of Carbonic Anhydrase IX/XII in the Tumor Microenvironment
Caption: Role of hCA IX/XII in the tumor microenvironment and the point of intervention for this compound.
Experimental Workflow for a Hypothetical Pharmacokinetic Study of this compound
Caption: A proposed workflow for conducting a pharmacokinetic study of this compound in a rodent model.
References
hCA XII-IN-6: A Novel Dual-Action Therapeutic Agent for Inflammatory and Neoplastic Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
hCA XII-IN-6, also documented as hCAIX/XII-IN-6 and referred to as compound 26 in its primary publication, is a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII.[1] This molecule is a novel hybrid agent that combines the selective inhibition of tumor-associated and inflammation-related carbonic anhydrases with the controlled release of hydrogen sulfide (H₂S), a gaseous signaling molecule with known anti-inflammatory properties.[2] Its dual mechanism of action—reversing pathological acidosis in the tissue microenvironment and delivering an anti-inflammatory payload—positions it as a promising therapeutic candidate for conditions such as rheumatoid arthritis and cancer. This document provides a comprehensive technical overview of its mechanism of action, quantitative efficacy, experimental protocols, and relevant signaling pathways.
Core Mechanism of Action
This compound is a potent, orally active inhibitor of carbonic anhydrases.[1] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
The transmembrane isoforms hCA IX and hCA XII are significantly upregulated in various solid tumors and inflamed tissues.[3] In these pathological environments, their catalytic activity contributes to extracellular acidosis, a hallmark of the tumor microenvironment and inflamed synovial fluid.[2] This acidic environment promotes tumor invasion, metastasis, chemoresistance, and chronic inflammation.[3]
The primary mechanism of action for this compound is the direct inhibition of the catalytic activity of hCA IX and hCA XII. By blocking this enzymatic function, the agent is hypothesized to:
-
Normalize Extracellular pH: Inhibit the production of protons, thereby increasing the pH of the acidic tumor or synovial microenvironment. This can suppress cancer cell invasion and reduce inflammatory signaling.[2]
-
Induce H₂S Release: The molecule is designed as a hybrid derivative that releases hydrogen sulfide, which exerts independent anti-inflammatory and cytoprotective effects.[2]
Quantitative Data Presentation
The inhibitory potency of this compound has been quantified against several key human carbonic anhydrase isoforms. The data clearly demonstrates high selectivity for the target isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.
Table 1: Inhibitory Potency (Ki) of this compound against Human Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Kᵢ) [nM] | Selectivity over hCA I | Selectivity over hCA II |
| hCA I | 6697 | - | - |
| hCA II | 2950 | ~2.3x | - |
| hCA IV | 4093 | ~1.6x | ~0.7x |
| hCA IX | 4.1 | ~1633x | ~720x |
| hCA XII | 7.7 | ~869x | ~383x |
| Data sourced from Bonardi et al., Journal of Medicinal Chemistry, 2022 and MedChemExpress.[1][2] |
Table 2: In Vivo Efficacy in a Rat Model of Adjuvant-Induced Arthritis
| Compound | Dose (mg/kg, oral) | Effect on Pain State | Time to Peak Effect |
| This compound | 1, 10, 30 | Dose-dependent reduction in spontaneous pain and hyperalgesia | 30 - 45 minutes |
| This compound | Not specified | Complete reversion of the pain state | 45 minutes |
| Data from in vivo studies demonstrates that oral administration of this compound leads to a significant and rapid anti-hyperalgesic effect.[1][2] |
Key Signaling Pathways
The therapeutic effects of this compound are mediated through its influence on key signaling pathways involved in cancer progression and inflammation. The primary trigger is the modulation of extracellular pH, which has profound effects on downstream cellular signaling.
Cancer: Inhibition of Invasion and Migration
In cancer, the acidic microenvironment created by hCA XII activity is known to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway . Activation of this pathway promotes cell invasion and migration by upregulating the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, and downregulating their inhibitors (TIMPs). By inhibiting hCA XII, this compound raises the extracellular pH, leading to the downregulation of the p38 MAPK pathway and a subsequent reduction in the invasive potential of cancer cells.
Rheumatoid Arthritis: Modulation of Inflammatory Response
In rheumatoid arthritis, the synovial fluid becomes acidic, contributing to chronic inflammation. This extracellular acidosis can activate key pro-inflammatory signaling pathways within immune cells and synovial fibroblasts, including the p38 MAPK and NF-κB pathways . These pathways drive the production of inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and matrix-degrading enzymes, perpetuating joint destruction. By inhibiting hCA XII, this compound helps normalize the pH of the synovial fluid. This reduces the acid-induced activation of p38 MAPK and NF-κB, thereby decreasing the production of inflammatory mediators. The concurrent release of H₂S provides an additional anti-inflammatory signal.
Experimental Protocols & Workflows
The evaluation of this compound involves a series of in vitro and in vivo assays to determine its inhibitory activity, mechanism of action, and therapeutic efficacy.
Experimental Workflow
A typical workflow for the preclinical evaluation of a carbonic anhydrase inhibitor like this compound is outlined below.
Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA isoforms is determined using a stopped-flow CO₂ hydrase assay . This method measures the enzyme's ability to catalyze the hydration of CO₂ by monitoring the associated pH change.
-
Principle: The assay follows the decrease in pH that occurs as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is monitored using a pH indicator dye (e.g., Phenol Red) with a stopped-flow spectrophotometer, which can measure rapid kinetic events.
-
Reagents & Buffers:
-
Enzyme: Recombinant human CA isoforms (I, II, IX, XII, etc.).
-
Buffer: HEPES or Tris buffer, typically at a pH of 7.4-7.5, containing Na₂SO₄ and the pH indicator.
-
Substrate: CO₂-saturated water, prepared by bubbling pure CO₂ gas through chilled, deionized water.
-
Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.
-
-
Procedure:
-
Enzyme-Inhibitor Incubation: A solution of the specific hCA isoenzyme is pre-incubated with varying concentrations of this compound (or vehicle control) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).
-
Stopped-Flow Measurement: The enzyme-inhibitor solution is loaded into one syringe of the stopped-flow instrument. The CO₂-saturated water is loaded into the other syringe.
-
Reaction Initiation: The two solutions are rapidly mixed in the instrument's observation cell, initiating the hydration reaction.
-
Data Acquisition: The change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red) is recorded over a short time frame (milliseconds to seconds).
-
Data Analysis: The initial rates of the catalyzed reaction are determined from the slope of the absorbance curve.
-
Ki Determination: Inhibition constants (Kᵢ) are calculated by fitting the dose-response data (reaction rate vs. inhibitor concentration) to the Michaelis-Menten and Cheng-Prusoff equations.
-
Protocol: Adjuvant-Induced Arthritis (AIA) in Rats
The in vivo anti-inflammatory and analgesic efficacy is assessed using a standard rat model of adjuvant-induced arthritis.
-
Principle: A localized injection of an adjuvant, such as Complete Freund's Adjuvant (CFA) containing Mycobacterium, induces a robust, systemic inflammatory response that mimics many features of rheumatoid arthritis, including paw swelling (edema) and hypersensitivity to pain (hyperalgesia).
-
Animal Model: Male Lewis or Sprague-Dawley rats are typically used as they are susceptible to AIA induction.
-
Procedure:
-
Acclimatization: Animals are acclimatized to the housing facility and handling for at least one week prior to the experiment.
-
AIA Induction (Day 0): Rats are anesthetized, and a single intradermal injection of CFA (e.g., 0.1 mL) is administered into the plantar surface of one hind paw or at the base of the tail.
-
Disease Development: Arthritis typically develops over 10-14 days, characterized by inflammation in the injected (primary) and contralateral (secondary) paws.
-
Drug Administration: On a predetermined day post-induction (e.g., Day 14), this compound is administered to the test group, typically via oral gavage, at various doses (e.g., 1, 10, 30 mg/kg). A vehicle control group receives the formulation buffer.
-
Efficacy Assessment:
-
Paw Edema: Paw volume or thickness is measured using a plethysmometer or digital calipers at baseline and at multiple time points after drug administration.
-
Mechanical Hyperalgesia (Pain Response): Nociceptive thresholds are measured using an electronic von Frey apparatus or a paw pressure test. The force required to elicit a paw withdrawal reflex is recorded.
-
-
Data Analysis: The percentage reduction in paw volume and the percentage increase in paw withdrawal threshold are calculated for the drug-treated group relative to the vehicle control group. Dose-response curves are generated to determine the effective dose.
-
Conclusion and Future Directions
This compound represents a sophisticated approach to multi-target drug design. By selectively inhibiting hCA IX and XII while simultaneously delivering H₂S, it addresses two key pathological drivers in inflammatory disease and cancer: extracellular acidosis and inflammation. The potent and selective in vitro activity, combined with promising in vivo efficacy in a relevant disease model, underscores its potential as a clinical candidate.
Future research should focus on elucidating the downstream effects of pH modulation on a wider range of signaling pathways, exploring its efficacy in oncology models (particularly in hypoxic tumors), and conducting comprehensive pharmacokinetic and toxicology studies to establish a clear path toward clinical development. The dual-action mechanism of this compound offers a compelling strategy for treating complex diseases where microenvironment modulation is a key therapeutic goal.
References
- 1. NF-κB signaling in rheumatoid arthritis with focus on fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
The role of hCA XII-IN-6 in rheumatoid arthritis research
An In-depth Technical Guide to hCA XII-IN-6 in Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, which leads to cartilage and bone destruction. A key feature of the inflamed synovial microenvironment is localized acidosis, a condition that exacerbates inflammation and pain. Carbonic anhydrases (CAs), particularly the transmembrane isoforms CA IX and CA XII, are significantly overexpressed in the inflamed synovium of arthritis patients and play a crucial role in regulating extracellular pH.[1][2] This overexpression makes them attractive therapeutic targets. By inhibiting these enzymes, it is possible to disrupt the pH regulatory mechanism of aggressive fibroblast-like synoviocytes (FLS), thereby mitigating the inflammatory cascade and alleviating arthritis symptoms.[3][4]
This document provides a technical overview of This compound (also referred to in literature as compound 26 in the Bonardi et al., 2022 study), a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII) and the closely related isoform hCA IX.[5] This molecule is part of a novel class of hybrid compounds that couple a selective CA inhibitor with a hydrogen sulfide (H₂S) releasing moiety. H₂S is a gasotransmitter known to modulate inflammatory responses at low concentrations.[5][6] This dual-action approach—selective CA inhibition combined with H₂S-mediated anti-inflammatory effects—positions this compound as a promising tool for rheumatoid arthritis research and therapeutic development.
Quantitative Data
The inhibitory potency and isoform selectivity of this compound have been extensively characterized through in vitro enzymatic assays. Furthermore, its efficacy in a preclinical model of arthritis demonstrates its potential as a therapeutic agent.
Table 1: In Vitro Inhibitory Activity (Kᵢ) of this compound against Human Carbonic Anhydrase Isoforms
The inhibitory activity of this compound was determined against a panel of five human CA isoforms. The data highlights its potent inhibition of the target isoforms hCA IX and hCA XII, with significantly lower activity against the off-target cytosolic isoforms hCA I and hCA II, indicating a high degree of selectivity.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| This compound | 6697 | 2950 | 4093 | 4.1 | 7.7 |
Data sourced from MedChemExpress and Bonardi et al., 2022.[5][7]
Table 2: In Vivo Antihyperalgesic Efficacy of this compound
The pain-relieving effects of this compound were evaluated in a rat model of arthritis. The compound demonstrated a dose-dependent and time-dependent reduction in pain perception (antihyperalgesia).
| Treatment Group | Dose (mg/kg, oral) | Peak Efficacy Time | Observation |
| This compound | 1, 10, 30 | 30-45 min | Completely reverted the pain state 45 minutes after administration.[8] |
Data demonstrates a potent, dose-dependent antihyperalgesic and pain-reducing effect in vivo.[7]
Signaling Pathways and Mechanism of Action
In the rheumatoid arthritis synovium, inflammatory cells and aggressive fibroblast-like synoviocytes (FLS) create an acidic extracellular environment.[9] Transmembrane carbonic anhydrases, particularly CA XII, are upregulated and contribute to maintaining the intracellular pH of FLS by catalyzing the hydration of CO₂ to bicarbonate and a proton, thereby facilitating proton transport out of the cell. This pH regulation is critical for the survival and pro-inflammatory functions of FLS, which include the production of cytokines and matrix-degrading enzymes.[4][10]
This compound inhibits the enzymatic activity of CA XII. This inhibition disrupts the pH balance, leading to intracellular acidification and/or extracellular alkalinization, which in turn suppresses FLS-mediated inflammation. Concurrently, the compound releases H₂S, which exerts its own anti-inflammatory effects.
Caption: Proposed mechanism of this compound in the RA synovium.
Experimental Protocols
The following sections detail the methodologies used to characterize this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the creation of a core sulfonamide structure, which is the pharmacophore responsible for carbonic anhydrase inhibition. This is followed by the attachment of a linker and the H₂S-releasing moiety.
Caption: Generalized synthetic workflow for this compound.
Protocol:
-
Synthesis of the Sulfonamide Core: A primary aromatic sulfonamide is functionalized. For instance, an amino group on the sulfonamide is reacted with a suitable acyl chloride or alkyl halide to introduce a reactive handle.
-
Attachment of the Linker: A bifunctional linker is attached to the sulfonamide core. This linker serves to spatially separate the inhibitory moiety from the H₂S donor.
-
Coupling of the H₂S Donor: The terminal end of the linker is reacted with a pre-synthesized H₂S-releasing molecule (e.g., a derivative of thiobenzoic acid).
-
Purification: The final product is purified using column chromatography and its structure is confirmed by NMR spectroscopy and mass spectrometry.
(Note: This is a generalized protocol based on typical synthetic strategies for such hybrid molecules described in the medicinal chemistry literature.)
In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the enzymatic activity of CA isoforms and the inhibitory potency of compounds like this compound. It tracks the pH change resulting from the CA-catalyzed hydration of CO₂.
Caption: Experimental workflow for the stopped-flow CA inhibition assay.
Protocol:
-
Reagent Preparation: All solutions are prepared in a suitable buffer (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., phenol red). Recombinant human CA isoenzymes are prepared to a known concentration. The inhibitor, this compound, is serially diluted.
-
Apparatus Setup: A stopped-flow spectrophotometer is used, with the observation cell maintained at a constant temperature (e.g., 25°C).
-
Measurement: One syringe of the apparatus is loaded with the enzyme solution (with or without the inhibitor), and the second syringe is loaded with the CO₂-saturated buffer solution (substrate).
-
Reaction Initiation: The two solutions are rapidly mixed, initiating the CO₂ hydration reaction (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻). The resulting drop in pH is monitored by the change in absorbance of the pH indicator over time (e.g., at 557 nm for phenol red).
-
Data Acquisition: The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
Inhibition Analysis: Rates are measured for a range of inhibitor concentrations. The IC₅₀ value is determined by plotting the percentage of enzyme activity versus the inhibitor concentration. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[7][11][12]
In Vivo Arthritis Model (Rat Paw Pressure Test)
This protocol assesses the analgesic and anti-inflammatory properties of a test compound in a rodent model of inflammatory arthritis.
Caption: Workflow for the in vivo assessment of antihyperalgesia.
Protocol:
-
Induction of Arthritis: Arthritis is induced in male Sprague-Dawley rats by injecting an inflammatory agent (e.g., Complete Freund's Adjuvant or collagen) into the plantar surface of one hind paw. This induces localized inflammation, swelling, and hyperalgesia (increased sensitivity to pain) within days.[13][14]
-
Baseline Measurement: Several days post-induction, once arthritis is established, the baseline pain threshold is measured using an analgesimeter (Randall-Selitto test). The device applies a steadily increasing mechanical pressure to the inflamed paw until the rat exhibits a withdrawal reflex. The force (in grams) at which withdrawal occurs is recorded as the paw withdrawal threshold.[15][16]
-
Compound Administration: Rats are divided into groups and administered either vehicle control or varying doses of this compound via oral gavage.
-
Post-Dosing Measurement: The paw withdrawal threshold is measured again at specific time points after administration (e.g., 15, 30, 45, 60, and 90 minutes) to determine the onset, peak, and duration of the analgesic effect.
-
Data Analysis: The change in paw withdrawal threshold from baseline is calculated for each group. A significant increase in the threshold indicates an antihyperalgesic (pain-relieving) effect.
Conclusion
This compound is a highly selective dual-action inhibitor of the rheumatoid arthritis-associated targets CA IX and CA XII. Its mechanism, combining pH regulation in the inflamed synovium with the anti-inflammatory effects of H₂S release, presents a novel therapeutic strategy. Robust in vitro data quantifies its high potency and selectivity, while in vivo studies in a relevant disease model confirm its significant pain-relieving effects. The detailed protocols provided herein offer a framework for the continued investigation of this compound and related compounds in the field of rheumatology and drug development.
References
- 1. An overview of carbonic anhydrases and membrane channels of synoviocytes in inflamed joints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of the transmembrane carbonic anhydrase isoforms IX and XII in the inflamed synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of carbonic anhydrases and membrane channels of synoviocytes in inflamed joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rheumatoid arthritis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Fibroblast-like synoviocytes: key effector cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 13. Animal models of rheumatoid pain: experimental systems and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 16. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Binding of hCA XII-IN-6 to Carbonic Anhydrase XII: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of the inhibitor hCA XII-IN-6 to its target, human carbonic anhydrase XII (hCA XII). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Core Concepts
Carbonic anhydrase XII (CA XII) is a transmembrane zinc metalloenzyme that plays a crucial role in pH regulation in various tissues. Its overexpression in several types of tumors has made it a compelling target for anticancer therapies. The inhibitor this compound, also identified as compound 26 in the primary literature, is a potent and selective inhibitor of CA XII and the related isoform CA IX.[1][2] This inhibitor belongs to a class of compounds that are designed as hybrids, incorporating a hydrogen sulfide (H₂S) releasing moiety, which may confer additional therapeutic benefits through its anti-inflammatory properties.[1][3]
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
The inhibitory activity of this compound (compound 26 ) has been characterized against a panel of human carbonic anhydrase (hCA) isoforms. The data, presented as inhibition constants (Ki), demonstrate a high potency and selectivity for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[2]
| Isoform | Inhibition Constant (Kᵢ) [nM] |
| hCA I | >10000 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Table 1: In vitro inhibition data of this compound (compound 26) against five human carbonic anhydrase isoforms. Data extracted from Bonardi et al., J Med Chem. 2022.[2]
Experimental Protocols
The following sections detail the methodologies employed for the characterization of this compound binding.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
The determination of inhibition constants for this compound was performed using a stopped-flow instrument to measure the enzyme's catalytic activity on the hydration of carbon dioxide.
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by observing the pH change associated with the production of a proton, using a pH indicator.
Materials:
-
Recombinant human carbonic anhydrase isoforms (I, II, IV, IX, and XII)
-
This compound (dissolved in DMSO)
-
Tris buffer (20 mM, pH 7.4)
-
Na₂SO₄ (for maintaining ionic strength)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Stock solutions of the inhibitor are prepared in DMSO. The enzyme and inhibitor are pre-incubated together for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Mixture: The assay buffer, containing the pH indicator, is mixed with the enzyme-inhibitor solution in the stopped-flow instrument.
-
Initiation of Reaction: The reaction is initiated by the rapid mixing of the enzyme-inhibitor solution with a CO₂-saturated solution.
-
Data Acquisition: The initial velocity of the reaction is determined by monitoring the change in absorbance of the pH indicator over the first few seconds of the reaction. The uncatalyzed rate is subtracted from the total observed rate.
-
Data Analysis: Inhibition constants (Ki) are calculated by fitting the initial velocity data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
General Protocol for Surface Plasmon Resonance (SPR) Analysis of CA-Inhibitor Binding
While specific SPR data for this compound is not publicly available, the following provides a general workflow for characterizing such interactions.
Principle: SPR measures the binding of an analyte (inhibitor) to a ligand (CA) immobilized on a sensor chip in real-time without the need for labels. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Recombinant hCA XII
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Enzyme Immobilization: The carbonic anhydrase is immobilized on the sensor chip surface, typically via amine coupling.
-
Binding Analysis: A series of concentrations of the inhibitor are injected over the immobilized enzyme surface. The association and dissociation phases are monitored.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the enzyme-inhibitor interaction without denaturing the enzyme.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
General Protocol for Isothermal Titration Calorimetry (ITC) of CA-Inhibitor Binding
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.
Principle: ITC measures the heat change that occurs when a ligand (inhibitor) is titrated into a solution containing a macromolecule (CA). The resulting data can be used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Recombinant hCA XII
-
This compound
-
Dialysis buffer
Procedure:
-
Sample Preparation: The enzyme and inhibitor are dialyzed against the same buffer to minimize heat of dilution effects.
-
Titration: The inhibitor solution is titrated into the enzyme solution in the sample cell in a series of small injections.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of inhibitor to enzyme. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters of the interaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving carbonic anhydrase XII and a generalized workflow for inhibitor screening.
Caption: Signaling pathways influencing or influenced by Carbonic Anhydrase XII expression and activity.
Caption: Generalized experimental workflow for determining the inhibition constant (Ki) of this compound.
References
hCA XII-IN-6 and its Impact on the Tumor Microenvironment: A Technical Guide
Abstract: The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, characterized by hypoxia and extracellular acidosis which promote tumor progression, metastasis, and drug resistance. Carbonic Anhydrase XII (CA XII), a transmembrane zinc metalloenzyme, is a key regulator of pH homeostasis in solid tumors. Its expression is often induced by hypoxia and is associated with poor patient prognosis. Consequently, CA XII has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of hCA XII-IN-6, a potent CA XII inhibitor, and explores its multifaceted impact on the TME. We will delve into the mechanism of action, summarize key preclinical data, provide detailed experimental methodologies, and visualize the complex signaling pathways and experimental workflows involved in the study of CA XII inhibitors.
Introduction to Carbonic Anhydrase XII (CA XII) in Oncology
The Role of CA XII in Tumor pH Regulation and Hypoxia
Solid tumors are frequently characterized by a hypoxic and acidic microenvironment, a consequence of aberrant metabolism and insufficient vascularization[1][2][3]. Under hypoxic conditions, cancer cells upregulate the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which in turn drives the expression of genes that promote survival, angiogenesis, and pH regulation[1][2][3]. Among these are the transmembrane carbonic anhydrases, CA IX and CA XII[1][4][5].
CA XII, a membrane-associated homodimeric ectoenzyme, catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+) at the cell surface[6][7][8]. This enzymatic activity is crucial for maintaining a stable intracellular pH (pHi) that is favorable for proliferation, while contributing to the acidification of the extracellular space (pHe)[8][9]. An acidic TME promotes tumor invasion, metastasis, and immunosuppression[10][11].
CA XII as a Therapeutic Target
The restricted expression of CA XII in normal tissues, coupled with its high expression in various cancers—including breast, renal, and lung carcinomas—makes it an attractive target for selective cancer therapy[5][9][12]. Inhibition of CA XII disrupts the pH balance of tumor cells, leading to intracellular acidosis and a reduction in their proliferative and invasive capabilities[7][8][13]. Furthermore, targeting CA XII can potentially overcome drug resistance and enhance the efficacy of conventional chemotherapies and immunotherapies[9][11][14].
Profile of this compound and Related Inhibitors
This compound: A Potent Carbonic Anhydrase Inhibitor
This compound is a potent inhibitor of human Carbonic Anhydrase XII. While specific data for a compound solely named "this compound" is limited, a closely related and well-characterized compound, hCAIX/XII-IN-6 , demonstrates high affinity for the tumor-associated isoforms CA IX and CA XII. It is an orally active compound that has been investigated for its therapeutic potential[15][16].
| hCAIX/XII-IN-6 Inhibition Profile | |
| Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
| Table 1: Inhibitory activity of hCAIX/XII-IN-6 against various human carbonic anhydrase isoforms. Data sourced from MedChemExpress[15][16]. |
Another related compound, referred to as This compound (compound 4d) , has been identified as a potent hCA XII inhibitor with a Kᵢ value of 84.2 nM and demonstrates anti-proliferative activity[17]. The high selectivity of these inhibitors for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II is a critical feature for minimizing off-target effects.
Case Study: SLC-0111
SLC-0111 is a ureido-substituted benzenesulfonamide and a potent, selective inhibitor of CA IX and CA XII that has progressed to Phase I/II clinical trials[1][2][18][19]. Preclinical studies have extensively demonstrated its anti-tumor efficacy in various models, including breast cancer, pancreatic cancer, and glioblastoma[18][19]. It serves as an important case study for understanding the therapeutic potential and mechanistic impact of selective CA XII inhibition.
Mechanistic Impact of CA XII Inhibition on the Tumor Microenvironment
Reversal of Tumor Acidosis
The primary function of CA XII in the TME is to manage pH. By inhibiting CA XII, compounds like this compound disrupt this crucial process. The inhibition of extracellular H+ production and subsequent HCO3- transport into the cell leads to a decrease in pHe and an increase in pHi (intracellular acidosis)[8][13]. This intracellular acidification is cytotoxic to cancer cells and can arrest their proliferation.
Alleviation of Hypoxia-Driven Aggressiveness
CA XII expression is strongly induced by hypoxia through the HIF-1α pathway[5][9][12]. By functioning to counteract the acidic conditions generated by anaerobic glycolysis (the Warburg effect), CA XII enables cancer cells to survive and thrive in the hypoxic core of a tumor[1][8]. Inhibition of CA XII, therefore, specifically targets these aggressive, therapy-resistant hypoxic cells.
Inhibition of Tumor Growth and Proliferation
By inducing intracellular acidosis, CA XII inhibitors can significantly impair cancer cell growth and viability. In vitro studies using 3D tumor spheroid models have shown that CA XII inhibition leads to a reduction in spheroid size and proliferation[7]. In vivo xenograft studies have further demonstrated that silencing CA IX and CA XII can lead to a substantial reduction in tumor volume[8][13].
| Effect of CAIX/XII Inhibition on Hepatoblastoma Cells | ||
| Cell Line | Condition | Effect of SLC-0111 (100 µM) |
| HUH6 | Normoxia | ~70% decrease in cell migration |
| HUH6 | Hypoxia | ~40% decrease in cell migration |
| HUH6 | Hypoxia | 40-60% reduction in CAIX mRNA expression |
| Table 2: In vitro effects of the CAIX/XII inhibitor SLC-0111 on hepatoblastoma cells. Data extracted from a study by O'Brien et al.[10]. |
Suppression of Invasion and Metastasis
The acidic extracellular environment created by CA XII activity promotes the degradation of the extracellular matrix (ECM) and enhances cancer cell motility, thereby facilitating invasion and metastasis[9][14][20]. CA XII has been shown to be involved in the promotion of tumor cell invasion and migration[9]. By neutralizing the acidic TME, CA XII inhibitors can reduce the invasive potential of cancer cells[10].
Overcoming Drug Resistance
Extracellular acidosis is known to contribute to chemotherapy resistance. One mechanism involves the co-expression and co-localization of CA XII with the drug efflux transporter P-glycoprotein (Pgp) in resistant cancer cells[9]. CA XII activity indirectly enhances Pgp function, leading to increased efflux of chemotherapeutic agents. Inhibition of CA XII can restore the efficacy of chemotherapy in these resistant cells, offering a promising combination therapy strategy[9][14].
Modulation of the Anti-Tumor Immune Response
The acidic TME is highly immunosuppressive, impairing the function of anti-tumor immune cells such as T lymphocytes and natural killer (NK) cells. CA XII is also highly expressed on tumor-associated macrophages (TAMs), where it supports their survival and pro-tumor functions[21]. By inhibiting CA XII, it is possible to modify the immunosuppressive microenvironment. This can alter the function of monocytes and macrophages and potentially enhance the efficacy of immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 therapies[11][21].
Key Experimental Protocols for Evaluating CA XII Inhibitors
In Vitro Enzyme Inhibition Assay (Stopped-Flow CO2 Hydration)
This is the gold standard method for determining the inhibitory potency (Kᵢ) of a compound against a specific carbonic anhydrase isoform.
Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and protons. The accompanying pH change is monitored using a pH indicator dye in a stopped-flow instrument, which allows for the measurement of rapid kinetic reactions.
Methodology:
-
Enzyme Preparation: Recombinant human CA XII is purified.
-
Assay Buffer: A buffer of known pH (e.g., Tris-HCl) containing a pH indicator (e.g., 4-nitrophenol) is prepared.
-
Reaction Initiation: A solution of the enzyme and the inhibitor at various concentrations is rapidly mixed with a CO2-saturated solution in the stopped-flow apparatus.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.
-
Data Analysis: The initial reaction rates are calculated. Kᵢ values are determined by plotting the reaction rates against the inhibitor concentration and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten, Cheng-Prusoff).
3D Tumor Spheroid Growth Assay
This assay provides a more physiologically relevant in vitro model than traditional 2D cell culture to assess the anti-proliferative effects of a drug.
Principle: Cancer cells are grown in conditions that promote their aggregation into 3D spheroids, which mimic the micro-tumors' architecture, including the development of hypoxic cores.
Methodology:
-
Spheroid Formation: Cancer cells (e.g., A549 lung cancer cells) are seeded into ultra-low attachment plates to promote self-aggregation into spheroids over 2-4 days.
-
Treatment: Once formed, spheroids are treated with varying concentrations of this compound or a vehicle control.
-
Growth Monitoring: Spheroid size (diameter and volume) is monitored over time (e.g., 7-14 days) using brightfield microscopy and image analysis software.
-
Viability Assessment: At the end of the experiment, cell viability within the spheroids can be assessed using assays such as CellTiter-Glo® 3D, which measures ATP levels.
In Vivo Xenograft Tumor Model Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a CA XII inhibitor in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.
Methodology:
-
Cell Implantation: A suspension of human cancer cells known to express CA XII is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Mice are randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: The compound is administered to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: When tumors in the control group reach a predetermined maximum size, the experiment is terminated. Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (Ki-67) and hypoxia (HIF-1α).
Conclusion and Future Directions
Carbonic Anhydrase XII is a critical mediator of pH homeostasis in the tumor microenvironment, enabling cancer cells to thrive under hypoxic and acidic conditions. Potent and selective inhibitors, such as this compound, represent a highly promising therapeutic strategy. By disrupting tumor pH balance, these inhibitors can directly suppress tumor growth, reduce metastasis, and overcome drug resistance. Furthermore, their ability to modulate the immunosuppressive TME opens exciting new avenues for combination therapies with immune checkpoint inhibitors. Further preclinical and clinical investigation of this compound and other next-generation CA XII inhibitors is warranted to fully realize their potential in oncology.
References
- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - ProQuest [proquest.com]
- 3. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Generation and characterization of the first inhibitory antibody targeting tumour-associated carbonic anhydrase XII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 11. Frontiers | CAXII inhibitors: Potential sensitizers for immune checkpoint inhibitors in HCC treatment [frontiersin.org]
- 12. Expression of the Hypoxia-Inducible and Tumor-Associated Carbonic Anhydrases in Ductal Carcinoma in Situ of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knock-down of hypoxia-induced carbonic anhydrases IX and XII radiosensitizes tumor cells by increasing intracellular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signalchem LifeScience [signalchemlifesciences.com]
- 20. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carbonic anhydrase XII mediates the survival and prometastatic functions of macrophages in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Off-Target Profile of hCA XII-IN-6: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCA XII-IN-6 is a potent inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII, which are validated targets in oncology due to their role in tumor progression and pH regulation in the hypoxic tumor microenvironment.[1][2] As with any therapeutic candidate, a thorough understanding of its selectivity and potential off-target effects is paramount for preclinical development and safety assessment. This technical guide provides a comprehensive overview of the currently available early-stage research on the off-target effects of this compound, with a focus on its selectivity profile within the carbonic anhydrase family. This document also outlines standard experimental protocols and conceptual frameworks for broader off-target profiling, addressing the current knowledge gaps for this specific compound.
Selectivity Profile of this compound
The primary characterization of this compound has focused on its inhibitory activity against various human carbonic anhydrase isoforms. This is a critical first step in assessing its off-target profile, as lack of selectivity within a protein family can lead to undesired biological consequences. The available data, derived from the primary literature, is summarized below.[1][3]
Data Presentation: Carbonic Anhydrase Isoform Inhibition
| Isoform | Ki (nM) | Target Classification | Therapeutic Area |
| hCA I | 6697 | Off-Target | Ubiquitous |
| hCA II | 2950 | Off-Target | Glaucoma, CNS |
| hCA IV | 4093 | Off-Target | Renal, CNS |
| hCA IX | 4.1 | On-Target | Oncology |
| hCA XII | 7.7 | On-Target | Oncology |
Table 1: Inhibitory potency (Ki) of this compound against a panel of human carbonic anhydrase isoforms. Data sourced from Bonardi et al., 2022.[1][3]
The data clearly indicates that this compound is a highly potent inhibitor of the cancer-associated isoforms hCA IX and XII, with Ki values in the low nanomolar range. In contrast, it exhibits significantly weaker inhibition against the ubiquitous off-target isoforms hca I, II, and IV, with Ki values in the micromolar range. This demonstrates a favorable selectivity profile within the carbonic anhydrase family.
Broader Off-Target Profile: A Knowledge Gap
As of the latest available data, there is no publicly accessible information regarding the broader off-target profile of this compound from comprehensive screening panels (e.g., kinase profiling, safety pharmacology panels against a wide range of receptors, ion channels, and enzymes). While the selectivity within the carbonic anhydrase family is promising, the potential for interactions with other protein classes remains to be elucidated.
This compound belongs to the sulfonamide class of compounds. While this chemical scaffold is common in carbonic anhydrase inhibitors, it is also known to be present in a variety of drugs with diverse biological activities, and thus, the potential for off-target effects cannot be disregarded.[4][5] Therefore, further experimental investigation is crucial to build a complete safety and selectivity profile for this compound.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
The inhibitory activity of this compound against different hCA isoforms was determined using a stopped-flow spectrophotometric assay.[6][7] This method measures the enzyme-catalyzed hydration of carbon dioxide.
Principle:
The assay follows the pH change caused by the hydration of CO2 to bicarbonate and a proton, using a pH indicator dye (e.g., phenol red). The rate of this reaction is significantly increased in the presence of active carbonic anhydrase. An inhibitor will reduce the rate of the enzyme-catalyzed reaction.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IV, IX, XII)
-
This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl) at a specific pH (e.g., 7.5)
-
pH indicator dye (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the different hCA isoforms in the assay buffer. Prepare a serial dilution of this compound.
-
Reaction Setup: The stopped-flow instrument is set up to rapidly mix two solutions:
-
Syringe 1: Contains the hCA enzyme and the inhibitor at various concentrations.
-
Syringe 2: Contains the CO2-saturated buffer with the pH indicator.
-
-
Measurement:
-
The two solutions are rapidly mixed, initiating the enzymatic reaction.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at its maximum wavelength (e.g., 557 nm for phenol red).[6]
-
-
Data Analysis:
-
The initial rates of the reaction are calculated from the absorbance curves.
-
The inhibitory potency (IC50) is determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Figure 1: Experimental workflow for determining the inhibitory potency of this compound using a stopped-flow assay.
Figure 2: A generalized workflow for early-stage off-target screening in drug discovery.
Conceptual Signaling Pathway
While no specific off-target signaling pathways for this compound have been identified, the on-target activity on hCA IX and XII has significant implications for cancer cell signaling. By inhibiting the extracellular acidification driven by these enzymes, this compound can indirectly modulate various pH-sensitive signaling pathways involved in cell proliferation, survival, and metastasis.[8][9][10]
Figure 3: Conceptual signaling cascade modulated by hCA IX/XII and its inhibition by this compound.
Conclusion and Future Directions
The available data demonstrates that this compound is a potent and selective inhibitor of the cancer-associated carbonic anhydrase isoforms IX and XII over other tested isoforms. This represents a positive initial step in its preclinical characterization. However, the lack of a comprehensive, publicly available off-target profile beyond the carbonic anhydrase family is a significant knowledge gap.
For the continued development of this compound or any related compound, the following steps are recommended:
-
Broad Kinase Profiling: A screen against a panel of several hundred kinases is essential to identify any potential off-target kinase inhibition, which is a common liability for small molecule inhibitors.
-
Comprehensive Safety Pharmacology Screening: In vitro screening against a broad panel of receptors, ion channels, and enzymes (e.g., a Eurofins SafetyScreen44 or similar) is necessary to proactively identify potential safety liabilities.
-
In Vitro ADME and Toxicology: Early assessment of metabolic stability, cytochrome P450 inhibition, and cytotoxicity in relevant cell lines will provide crucial data for lead optimization and candidate selection.
By systematically addressing these areas, a comprehensive understanding of the off-target effects of this compound can be established, paving the way for its further development as a potential therapeutic agent.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
The Technical Landscape of hCA XII-IN-6: A Novel Dual Inhibitor with Therapeutic Potential
For Immediate Release
This technical guide provides an in-depth analysis of hCA XII-IN-6, a potent and selective dual inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting tumor-associated carbonic anhydrases. We will delve into its mechanism of action, quantitative efficacy, experimental validation, and the signaling pathways it modulates, offering a comprehensive overview of its promise in drug development.
Introduction to this compound
This compound (also referred to as hCAIX/XII-IN-6 and identified as compound 26 in the primary literature) is an orally active, dual-acting inhibitor of human carbonic anhydrase IX (hCA IX) and XII (hCA XII).[1][2][3] These two isoforms are transmembrane, tumor-associated enzymes that are overexpressed in a wide variety of hypoxic solid tumors.[4][5] Their expression is primarily regulated by the hypoxia-inducible factor (HIF-1).[6]
By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCA IX and hCA XII play a critical role in regulating pH in the tumor microenvironment.[4][7][8] They help maintain a neutral to alkaline intracellular pH (pHi) while contributing to an acidic extracellular pH (pHe). This pH gradient promotes tumor cell proliferation, survival, invasion, and resistance to conventional therapies.[4][8][9] Therefore, inhibiting hCA IX and XII is a validated and promising strategy for anticancer drug development.[4]
Mechanism of Action
The primary mechanism of action for this compound is the potent and selective inhibition of the enzymatic activity of hCA IX and hCA XII. As a hybrid molecule, it was designed to combine the inhibitory action on carbonic anhydrases with the anti-inflammatory properties of a hydrogen sulfide (H₂S) releasing moiety.[1][2] This dual action is particularly relevant in diseases with inflammatory and hypoxic components, such as cancer and rheumatoid arthritis.[1][2]
By binding to the active site of these zinc metalloenzymes, this compound blocks their ability to manage pH homeostasis. The inhibition of these enzymes is expected to disrupt the favorable pH conditions required for tumor growth, potentially leading to increased extracellular pH and decreased intracellular pH, thereby reducing tumor cell survival, proliferation, and metastatic potential.[4][8]
Quantitative Data: In Vitro Inhibition Profile
This compound exhibits high potency for the target isoforms hCA IX and XII, with remarkable selectivity over the ubiquitously expressed, off-target cytosolic isoforms hCA I and II. The quantitative inhibition data is summarized below.
| Target Isoform | Inhibition Constant (Kᵢ) [nM] |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
| Data sourced from Bonardi et al., Journal of Medicinal Chemistry, 2022.[1][3] |
Experimental Protocols
The following methodologies were central to the characterization of this compound.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against various hCA isoforms (I, II, IV, IX, and XII) was determined using a Stopped-Flow CO₂ Hydrase Assay .[10]
-
Enzyme and Inhibitor Preparation : Recombinant human CA isoforms were used. Stock solutions of the inhibitor (this compound) were prepared in DMSO.
-
Assay Buffer : The assay was performed in a buffered solution (e.g., Tris-HCl) at a specific pH and temperature (typically pH 7.5 and 25°C).
-
Measurement Principle : The assay measures the enzyme-catalyzed hydration of carbon dioxide. The hydration reaction produces protons, leading to a pH change in the assay buffer. This change is monitored by a pH indicator (e.g., phenol red) spectrophotometrically.
-
Procedure :
-
The enzyme and inhibitor were pre-incubated to allow for the formation of the enzyme-inhibitor complex.
-
This mixture was then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The initial rate of the catalyzed reaction was measured by monitoring the change in absorbance of the pH indicator over time.
-
-
Data Analysis : Inhibition constants (Kᵢ) were calculated by fitting the enzyme activity data at different inhibitor concentrations to the Michaelis-Menten equation, modified for competitive inhibition, using non-linear least-squares methods.
In Vivo Antihyperalgesic Activity Assessment
The therapeutic potential of this compound was evaluated in a rat model of arthritis, a condition where inflammation and acidosis are key pathological features.[1][2]
-
Animal Model : Arthritis was induced in rats (e.g., by intra-articular injection of a pro-inflammatory agent like Freund's adjuvant).
-
Drug Administration : this compound was administered orally at various doses (e.g., 1, 10, and 30 mg/kg) as a single administration.[3]
-
Pain Assessment : The primary endpoint was the assessment of pain or hyperalgesia. This was measured using a paw pressure test, where an increasing force is applied to the paw until a withdrawal reflex is observed (nociceptive threshold).
-
Procedure :
-
A baseline nociceptive threshold was established before drug administration.
-
After oral administration of this compound, the nociceptive threshold was measured at various time points (e.g., 15, 30, 45, 60 minutes).
-
-
Data Analysis : The results were expressed as the change in nociceptive threshold from baseline. A significant increase in the threshold indicates an analgesic or antihyperalgesic effect. The study demonstrated that this compound produced a potent, dose-dependent pain-relieving effect, completely reverting the pain state 45 minutes after administration.[1][2][3]
Mandatory Visualizations
Signaling Pathway and Therapeutic Rationale
The following diagram illustrates the central role of hCA XII in the tumor microenvironment under hypoxic conditions and the therapeutic intervention by this compound.
Caption: Role of hCA XII in tumor pH regulation and its inhibition by this compound.
General Experimental Workflow
This diagram outlines a typical workflow for the discovery and initial validation of novel carbonic anhydrase inhibitors.
Caption: Experimental workflow for carbonic anhydrase inhibitor development.
Logical Framework for Dual Inhibition
The following diagram illustrates the logical advantage of dually targeting both hCA IX and hCA XII in hypoxic tumors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. carbonic-anhydrases-role-in-ph-control-and-cancer - Ask this paper | Bohrium [bohrium.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for hCA XII-IN-6 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is overexpressed in various cancers. It plays a crucial role in regulating pH in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to an acidic extracellular environment, which promotes tumor progression, invasion, and metastasis, while maintaining a more alkaline intracellular pH favorable for cancer cell survival.[1][2][3][4][5] The inhibitor hCA XII-IN-6 is a potent and selective inhibitor of hCA XII and its close homolog, hCA IX. These application notes provide a detailed protocol for the in vitro assessment of this compound activity using a stopped-flow CO2 hydration assay.
Mechanism of Action of hCA XII in the Tumor Microenvironment
In hypoxic tumor environments, the expression of hCA XII is upregulated.[1][5] Its catalytic activity on the cell surface contributes to the acidification of the extracellular space. This acidic microenvironment is advantageous for tumor cells as it promotes the breakdown of the extracellular matrix, facilitating invasion and metastasis. Furthermore, the protons generated are extruded from the cell, helping to maintain a relatively alkaline intracellular pH, which is optimal for the activity of glycolytic enzymes and cell proliferation.[1][3][4] Inhibition of hCA XII by compounds like this compound can disrupt this pH regulation, leading to increased intracellular acidity and reduced tumor cell viability.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against various human carbonic anhydrase isoforms has been determined, with the inhibition constant (Ki) being a key parameter. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Isoform | Ki (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Data sourced from MedChemExpress.
Signaling Pathway of hCA XII in Cancer
The following diagram illustrates the role of hCA XII in regulating the tumor microenvironment pH, a critical factor in cancer progression.
Caption: hCA XII signaling pathway in the tumor microenvironment.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
This protocol details the determination of the inhibitory activity of this compound against recombinant human carbonic anhydrase XII using a stopped-flow spectrophotometer to measure the kinetics of CO2 hydration.
Materials:
-
Recombinant human carbonic anhydrase XII (hCA XII)
-
This compound
-
CO2 gas
-
HEPES buffer (20 mM, pH 7.5)
-
pH indicator dye (e.g., Phenol Red)
-
Stopped-flow spectrophotometer
-
Syringes for stopped-flow instrument
-
Deionized water
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant hCA XII in HEPES buffer. The final concentration in the assay will typically be in the nanomolar range.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in HEPES buffer to various concentrations to determine the IC50 or Ki.
-
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water for at least 30 minutes.
-
Prepare the assay buffer containing HEPES and the pH indicator dye.
-
-
Enzyme Inhibition Assay:
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).
-
Load one syringe of the stopped-flow instrument with the enzyme solution (hCA XII in HEPES buffer) and the inhibitor (this compound at a specific concentration) or buffer alone for the control.
-
Load the second syringe with the CO2-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes in the stopped-flow observation cell.
-
The hydration of CO2 to carbonic acid will cause a change in pH, which is monitored by the change in absorbance of the pH indicator over time.
-
Record the initial rate of the reaction by measuring the change in absorbance during the first few seconds of the reaction.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined in the presence and absence of various concentrations of this compound.
-
The percentage of inhibition for each inhibitor concentration is calculated.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro assay workflow for determining the inhibitory effect of this compound.
Caption: Experimental workflow for this compound in vitro assay.
References
- 1. [PDF] Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. | Semantic Scholar [semanticscholar.org]
- 2. pH regulators to target the tumor immune microenvironment in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: hCA XII-IN-6 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is increasingly recognized as a key therapeutic target in oncology.[1] Overexpressed in various solid tumors, particularly under hypoxic conditions, hCA XII plays a crucial role in regulating pH homeostasis in the tumor microenvironment.[1][2] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, it helps cancer cells counteract extracellular acidosis, thereby promoting their proliferation, invasion, and metastasis.[1][3][4]
hCA XII-IN-6 is a potent and selective inhibitor of the carbonic anhydrase family, demonstrating significant activity against the tumor-associated isoforms hCA IX and hCA XII.[5][6] These application notes provide detailed guidelines and protocols for utilizing this compound in cell-based assays to investigate its therapeutic potential and mechanism of action.
Mechanism of Action of hCA XII Inhibition
In the hypoxic core of solid tumors, increased glycolysis leads to the production of acidic metabolites, resulting in extracellular acidosis.[3][7] hCA XII, located on the cancer cell surface, converts extracellular CO2 into protons and bicarbonate ions. The bicarbonate is transported into the cell to maintain a slightly alkaline intracellular pH (pHi), which is optimal for cell survival and proliferation, while the protons contribute to the acidic extracellular microenvironment (pHe).[3][8]
Inhibition of hCA XII by this compound blocks this catalytic activity. This leads to a decrease in the intracellular influx of bicarbonate, causing a drop in the cancer cell's pHi and an increase in pHe. The resulting intracellular acidosis can inhibit cell growth, induce apoptosis, and sensitize cancer cells to conventional chemotherapies.[3][6] Furthermore, hCA XII is often co-expressed with the P-glycoprotein (Pgp) drug efflux pump in resistant cancer cells.[2] Lowering the intracellular pH through hCA XII inhibition can indirectly impair the ATPase activity of Pgp, thus overcoming multidrug resistance.[2]
Quantitative Data: Inhibitory Profile of this compound
This compound is a potent inhibitor of tumor-associated hCA IX and hCA XII isoforms while showing significantly less activity against the widespread cytosolic isoforms hCA I and hCA II, suggesting a favorable selectivity profile for anti-cancer applications.[5][6]
| Isoform | This compound Ki (nM) | Reference Inhibitor (AAZ) Ki (nM) |
| hCA I | 6697 | 250 |
| hCA II | 2950 | 12 |
| hCA IX | 4.1 | 25 |
| hCA XII | 7.7 | 5.7 |
| Data sourced from MedChemExpress and other studies.[5][6][9] Ki (inhibition constant) values indicate the concentration required to produce half-maximum inhibition. A lower Ki value corresponds to a higher binding affinity and more effective inhibition. AAZ (Acetazolamide) is a non-selective, standard carbonic anhydrase inhibitor. |
Experimental Protocols
Here we provide detailed protocols for three key cell-based assays to characterize the effects of this compound.
Protocol 1: Cell Viability/Proliferation Assay (MTT-Based)
This assay determines the effect of this compound on the viability and proliferation of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Methodology
-
Cell Seeding: Seed appropriate cancer cells (e.g., breast cancer line T47D or colon cancer line HT29/dx) into a 96-well plate at a density of 5,000-10,000 cells/well.[10] Allow cells to attach by incubating for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 48 to 96 hours. For hypoxia studies, place the plate in a hypoxic chamber (e.g., 1% O₂).[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 15 minutes in the dark to ensure complete dissolution.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Intracellular pH (pHi) Measurement Assay
This protocol measures changes in intracellular pH following treatment with this compound, providing direct evidence of the inhibitor's mechanism of action. This assay typically uses a pH-sensitive fluorescent dye like BCECF-AM.
Methodology
-
Cell Seeding: Plate cells on black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HEPES). Incubate cells with 2-5 µM of the acetoxymethyl ester form of a pH-sensitive fluorescent dye (e.g., BCECF-AM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with the buffer to remove any unloaded dye.
-
Baseline Measurement: Place the plate in a fluorescence microplate reader. Measure the baseline ratiometric fluorescence signal (e.g., excitation at ~490 nm and ~440 nm, emission at ~535 nm).
-
Inhibitor Addition: Add this compound at the desired concentration and immediately begin kinetic measurements of the fluorescence ratio for 30-60 minutes.
-
Calibration: At the end of the experiment, generate a calibration curve by exposing the cells to high-K⁺ buffers of known pH values (e.g., ranging from 6.0 to 8.0) in the presence of a protonophore like nigericin (10 µM).
-
Analysis: Convert the fluorescence ratios from the experimental wells into pHi values using the calibration curve.
Protocol 3: P-glycoprotein (Pgp) Drug Efflux Assay
This assay assesses the ability of this compound to reverse Pgp-mediated multidrug resistance by measuring the intracellular accumulation of a fluorescent Pgp substrate, such as doxorubicin or rhodamine 123.[2]
Methodology
-
Cell Seeding: Seed drug-resistant, Pgp-overexpressing cells (e.g., HT29/dx) and the corresponding drug-sensitive parental cell line (e.g., HT29) in a 96-well plate.[2]
-
Pre-incubation with Inhibitor: Pre-incubate the cells for 1-2 hours with various concentrations of this compound. Include a vehicle control and a direct Pgp inhibitor like Tariquidar as a positive control.[2]
-
Substrate Addition: Add a fluorescent Pgp substrate (e.g., 10 µM doxorubicin) to all wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for drug uptake and efflux.
-
Stop Efflux and Wash: Stop the efflux process by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100).
-
Data Acquisition: Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., Ex/Em of ~480/590 nm for doxorubicin).
-
Analysis: An increase in intracellular fluorescence in this compound-treated resistant cells compared to the vehicle control indicates inhibition of Pgp-mediated efflux. Compare the effect to the parental cell line and the positive control.
References
- 1. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
Application Notes and Protocols for hCA XII-IN-6 in a Mouse Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase XII (CA XII) is a transmembrane enzyme that is frequently overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2][3][4][5][6] Its primary function in cancer cells is to regulate pH, facilitating the extrusion of protons and thereby maintaining a more alkaline intracellular pH (pHi) while contributing to an acidic extracellular space.[7] This pH regulation is crucial for tumor cell survival, proliferation, invasion, and metastasis.[3][6]
A key role of CA XII in oncology is its association with multidrug resistance (MDR).[8] CA XII is often co-expressed and physically interacts with P-glycoprotein (Pgp/ABCB1), a major drug efflux pump.[8][9] By maintaining an optimal local pH, CA XII enhances the ATPase activity of Pgp, leading to increased efflux of chemotherapeutic agents and reduced treatment efficacy.[8] Therefore, inhibition of CA XII presents a promising strategy to reverse chemoresistance and enhance the efficacy of existing anticancer drugs.[8]
hCA XII-IN-6 is a potent and selective small molecule inhibitor of human carbonic anhydrase XII (hCA XII) with a Ki value of 84.2 nM. Its anti-proliferative activity makes it a valuable tool for preclinical cancer research. These application notes provide detailed protocols for utilizing this compound in a mouse xenograft model of cancer, particularly for investigating its potential to overcome chemoresistance.
Mechanism of Action: Overcoming Chemoresistance
The primary mechanism by which this compound is hypothesized to exert its anticancer effects in a chemoresistant mouse model is through the disruption of the synergistic relationship between CA XII and the P-glycoprotein (Pgp) drug efflux pump.
Data Presentation
The following tables present representative quantitative data from a hypothetical preclinical study evaluating this compound in a chemoresistant breast cancer xenograft model.
Table 1: In Vivo Efficacy of this compound in Combination with Doxorubicin
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (TGI) % |
| Vehicle Control | 8 | 102.5 ± 10.1 | 1545.8 ± 180.2 | - |
| This compound (10 mg/kg) | 8 | 101.9 ± 9.8 | 1288.1 ± 155.6 | 16.7% |
| Doxorubicin (2 mg/kg) | 8 | 103.1 ± 11.2 | 1150.3 ± 162.4 | 25.6% |
| This compound + Doxorubicin | 8 | 102.7 ± 10.5 | 415.7 ± 95.3 | 73.1% |
Tumor Growth Inhibition (TGI) is calculated at the end of the study relative to the vehicle control group.
Table 2: Effect of this compound on Lung Metastasis
| Treatment Group | Number of Mice (n) | Mean Number of Surface Lung Metastases ± SD |
| Vehicle Control | 8 | 45.6 ± 8.2 |
| This compound (10 mg/kg) | 8 | 35.1 ± 6.5 |
| Doxorubicin (2 mg/kg) | 8 | 31.8 ± 7.1 |
| This compound + Doxorubicin | 8 | 12.3 ± 4.9 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on common practices in preclinical oncology research for evaluating CA XII inhibitors.[8][10]
Protocol 1: Orthotopic Xenograft Mouse Model of Chemoresistant Breast Cancer
This protocol describes the establishment of an orthotopic tumor model, which more accurately reflects the tumor microenvironment compared to subcutaneous models.
Materials:
-
Human triple-negative breast cancer cell line (e.g., MDA-MB-231, rendered doxorubicin-resistant)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Anesthetics (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Insulin syringes (28-30 gauge)
Procedure:
-
Cell Preparation: Culture the chemoresistant breast cancer cells to ~80% confluency. On the day of injection, harvest the cells using trypsin, wash with complete medium, and then resuspend in sterile, ice-cold PBS at a concentration of 5 x 10⁷ cells/mL.
-
Cell/Matrigel Mixture: On ice, mix the cell suspension 1:1 with Matrigel to a final concentration of 2.5 x 10⁷ cells/mL. Keep the mixture on ice to prevent premature gelling.
-
Animal Anesthesia: Anesthetize the mouse using the approved institutional protocol. Confirm proper anesthetic depth by lack of pedal reflex.
-
Injection: Place the mouse in a supine position. Palpate to locate the fourth mammary fat pad. Inject 40 µL of the cell/Matrigel mixture (containing 1 x 10⁶ cells) directly into the fat pad using an insulin syringe.
-
Monitoring: Monitor the animal until it has fully recovered from anesthesia. House the mice under standard pathogen-free conditions.
-
Tumor Growth Monitoring: Begin monitoring for tumor growth approximately 7-10 days post-injection. Measure tumors 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: Volume = 0.52 × (length × width²).
-
Randomization: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups.
Protocol 2: In Vivo Drug Administration and Efficacy Study
This protocol details the treatment schedule for evaluating this compound as a monotherapy and in combination with chemotherapy.
Materials:
-
Tumor-bearing mice from Protocol 1
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Doxorubicin
-
Sterile saline
-
Oral gavage needles
-
Syringes for intravenous (IV) or intraperitoneal (IP) injection
-
Digital calipers
-
Animal scale
Procedure:
-
Group Allocation (Example):
-
Group 1: Vehicle Control (oral gavage, daily) + Saline (IV, weekly)
-
Group 2: this compound (10 mg/kg, oral gavage, daily) + Saline (IV, weekly)
-
Group 3: Vehicle Control (oral gavage, daily) + Doxorubicin (2 mg/kg, IV, weekly)
-
Group 4: this compound (10 mg/kg, oral gavage, daily) + Doxorubicin (2 mg/kg, IV, weekly)
-
-
Drug Preparation: Prepare fresh formulations of this compound and Doxorubicin on each day of dosing.
-
Administration:
-
Administer this compound or its vehicle via oral gavage daily for 21-28 days.
-
Administer Doxorubicin or saline via tail vein injection once per week. When in combination, administer this compound approximately 1-2 hours prior to the Doxorubicin injection to ensure the inhibitor is active when the chemotherapy is delivered.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Tissue Collection: At the endpoint, euthanize mice according to approved institutional guidelines. Excise the primary tumor and weigh it. Collect lungs and other organs of interest for metastasis analysis.
Protocol 3: Analysis of Lung Metastasis
This protocol describes a method to quantify metastatic burden in the lungs.
Materials:
-
Lungs collected from Protocol 2
-
Bouin's solution or 10% neutral buffered formalin
-
Dissecting microscope
-
Ethanol (70%)
Procedure:
-
Tissue Fixation: Immediately after euthanasia, perfuse the lungs with PBS and then fix them by immersion in Bouin's solution or 10% neutral buffered formalin for 24 hours. Bouin's solution will turn the lungs yellow and leave white tumor nodules, making them easier to count.
-
Storage: After fixation, transfer the lungs to 70% ethanol for storage.
-
Metastasis Quantification: Using a dissecting microscope, count the number of visible tumor nodules on the surface of all lung lobes for each mouse.
-
Histological Confirmation (Optional): For more detailed analysis, embed the fixed lung tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to confirm the presence of micrometastases.
Conclusion
The provided protocols and representative data illustrate a framework for evaluating the efficacy of this compound in a preclinical mouse model of cancer. The primary application is to investigate its potential to reverse Pgp-mediated chemoresistance, a significant challenge in clinical oncology. By inhibiting CA XII, this compound can alter the tumor microenvironment's pH, impair the function of drug efflux pumps, and restore sensitivity to conventional chemotherapies.[8] These studies are a critical step in the preclinical validation of CA XII inhibitors as a novel class of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vanillin enones as selective inhibitors of the cancer associated carbonic anhydrase isoforms IX and XII. The out of the active site pocket for the design of selective inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An inhibitory antibody targeting carbonic anhydrase XII abrogates chemoresistance and significantly reduces lung metastases in an orthotopic breast cancer model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for hCA XII-IN-6 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCA XII-IN-6 is a potent and orally active inhibitor of human carbonic anhydrase (CA) isoforms, with particularly high affinity for the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in regulating pH homeostasis in the tumor microenvironment, contributing to cancer cell proliferation, invasion, and resistance to therapy. Inhibition of CA IX and XII is therefore a promising strategy in oncology. These application notes provide a summary of the available preclinical data and generalized protocols for the administration of this compound and other small molecule CA inhibitors in animal models.
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound in cancer models, the following tables include information on this compound from a rheumatoid arthritis model, alongside representative data from other well-studied carbonic anhydrase inhibitors, acetazolamide and SLC-0111, to provide a comparative context for designing preclinical studies.
Table 1: Preclinical Administration of this compound
| Compound | Animal Model | Indication | Route of Administration | Dosage | Observed Effect |
| hCAIX/XII-IN-6 | Adjuvant-induced arthritis rat model | Rheumatoid Arthritis | Oral (single dose) | 1, 10, 30 mg/kg | Dose-dependent antihyperalgesic effect[1] |
Table 2: Representative Preclinical Administration of Other Carbonic Anhydrase Inhibitors
| Compound | Animal Model | Cancer Type | Route of Administration | Dosage | Key Findings |
| Acetazolamide | Mice | Lewis Lung Carcinoma | Oral (p.o.) | 40 mg/kg/day for 21 days | Significantly reduced the number of lung metastases and primary tumor growth[2] |
| Acetazolamide | NOD/SCID Mice | Neuroblastoma (SH-SY5Y xenograft) | Intraperitoneal (i.p.) | 40 mg/kg, daily for 2 weeks | In combination with MS-275, significantly inhibited tumor growth[3] |
| Acetazolamide | Rats | Diethylnitrosamine-induced Hepatocellular Carcinoma | N/A | N/A | Showed significant antitumor effect[4] |
| Acetazolamide Derivatives | Nude Mice | Renal Cell Carcinoma (SKRC-52 xenograft) | Intravenous (i.v.) | 70 - 560 nmol/Kg | Preferential tumor accumulation[5] |
| SLC-0111 | Orthotopic Mouse Model | Breast Cancer (4T1) | N/A | N/A | Marked decrease in primary tumor growth and lung metastases[6] |
Signaling Pathway of Carbonic Anhydrase XII Inhibition
Caption: Mechanism of this compound action.
Experimental Protocols
Note: These protocols are generalized and should be adapted based on the specific experimental design, animal model, and institutional guidelines.
Protocol 1: Formulation of this compound for Oral Administration
Objective: To prepare a formulation of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, or 20% Captisol® in sterile water)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Sterile tubes and syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed. A typical dose volume for oral gavage in mice is 5-10 mL/kg and for rats is 5 mL/kg.[7][8]
-
If using CMC, prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved. This may take several hours.
-
Weigh the precise amount of this compound powder.
-
For a suspension, wet the this compound powder with a small amount of the vehicle to form a paste using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously triturating to ensure a uniform suspension.
-
Alternatively, for solution formulations, dissolve the this compound powder directly into the chosen vehicle (e.g., 20% Captisol®) with the aid of a magnetic stirrer. Gentle warming may be required for some compounds but should be tested for stability.
-
Check the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 4-8 for oral administration).
-
Store the formulation at 4°C and protect from light. It is recommended to prepare the formulation fresh on the day of dosing or to establish its stability under storage conditions.
-
Before administration, ensure the formulation (especially suspensions) is thoroughly mixed to guarantee dose uniformity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest (e.g., expressing high levels of CA XII)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Matrigel® or similar basement membrane matrix
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
Sterile syringes and needles for cell injection and oral gavage
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS or serum-free media and Matrigel® at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[3]
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Administer this compound formulation or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., daily for 14-21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.[3]
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition. Euthanize the mice when tumors reach the maximum size allowed by institutional guidelines or at the end of the study.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and downstream effects.
-
Experimental Workflow Diagram
Caption: In vivo efficacy study workflow.
References
- 1. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for hCA XII-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is overexpressed in various tumors and is implicated in promoting cancer cell proliferation, invasion, and metastasis by regulating pH homeostasis in the tumor microenvironment.[1][2][3][4] Its limited expression in normal tissues makes it an attractive therapeutic target for anticancer drug development.[1] hCA XII-IN-6 is a potent and selective inhibitor of the tumor-associated hCA IX and hCA XII isoforms.[5][6] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on determining the recommended concentration for achieving desired biological effects.
While specific data on the anti-proliferative effects of this compound in cell culture is limited, this document compiles the available information and provides a general framework for its application. The provided protocols are based on standard methodologies for evaluating carbonic anhydrase inhibitors in a cellular context.
Data Presentation
Due to the limited availability of specific IC50 values for this compound in cell-based assays, the following table includes its known biochemical inhibition constants (Ki) and a single reported experimental concentration. This data is crucial for guiding the initial dose-ranging studies in your cell-based experiments.
| Compound | Target | Ki (nM) | Reported Cell Culture Concentration | Notes |
| This compound | hCA I | 6697 | Exhibits high selectivity for hCA IX and XII over cytosolic isoforms hCA I and II.[5][6] | |
| hCA II | 2950 | |||
| hCA IV | 4093 | |||
| hCA IX | 4.1 | |||
| hCA XII | 7.7 | 150 µM | A concentration of 150 μM was used in an assay to measure H2S release; this is not a cell viability or proliferation assay.[6] | |
| This compound | hCA XII | 84.2 | Another report indicates a Ki of 84.2 nM for hCA XII and notes its anti-proliferative activity, though specific cell culture concentrations were not provided.[7] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the effective concentration of this compound in your cell culture model.
Protocol 1: Determination of IC50 for Cell Viability/Proliferation
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability and proliferation of your target cancer cell line.
Materials:
-
Target cancer cell line (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-8, or a real-time cell analysis system)
-
Plate reader or real-time cell analyzer
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete cell culture medium. A suggested starting range, based on its high potency in biochemical assays, would be from 0.1 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Using MTT or WST-8: Add the reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Using Real-Time Cell Analysis (RTCA): Monitor cell proliferation continuously from the time of compound addition according to the instrument's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Mandatory Visualizations
Signaling Pathway
Caption: hCA XII signaling pathway in cancer cells.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
hCA XII-IN-6 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of hCA XII-IN-6, a potent inhibitor of human carbonic anhydrase XII (hCA XII). This document includes information on solubility and preparation for in vitro experiments, along with relevant signaling pathways. Note that two compounds with similar names, this compound and hCAIX/XII-IN-6, are commercially available with different inhibitory profiles. Researchers should verify the specific compound in use.
Physicochemical and In Vitro Efficacy Data
The following tables summarize the available quantitative data for two distinct, yet similarly named, carbonic anhydrase inhibitors.
Table 1: Inhibitory Activity (Ki) of this compound (Compound 4d) [1]
| Target | Ki (nM) |
| hCA XII | 84.2 |
Table 2: Inhibitory Activity (Ki) of hCAIX/XII-IN-6 [2]
| Target | Ki (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Solubility and Storage
Recommended Storage: Store the solid compound at -20°C. Once dissolved, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of sterile DMSO to the vial of this compound.
-
Vortex thoroughly to dissolve the compound completely. Gentle warming (e.g., in a 37°C water bath) and sonication may aid in dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Note: Due to the lack of specific solubility data, it is advisable to start with a small amount of the compound to test its solubility in the chosen solvent. If precipitation occurs upon storage, the stock solution may need to be prepared at a lower concentration.
Protocol 2: In Vitro Carbonic Anhydrase Activity Assay (Colorimetric)
This protocol is adapted from commercially available carbonic anhydrase activity assay kits and general literature procedures. It measures the esterase activity of carbonic anhydrase.
Materials:
-
Recombinant human carbonic anhydrase XII (hCA XII)
-
This compound stock solution (prepared as in Protocol 1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate (e.g., p-nitrophenyl acetate)
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Assay Solutions:
-
Dilute the recombinant hCA XII enzyme to the desired concentration in cold Assay Buffer.
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to generate a range of inhibitor concentrations for IC50 determination. Remember to include a DMSO control (vehicle).
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add a constant volume of the diluted hCA XII enzyme to each well (except for the blank).
-
Add an equal volume of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare the substrate solution in Assay Buffer.
-
To initiate the reaction, add the substrate solution to all wells, including the blank.
-
Immediately start measuring the absorbance at 405 nm in kinetic mode using a microplate reader at room temperature. Record readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank (no enzyme) from all other readings.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 3: Cell-Based Proliferation Assay
This protocol provides a general method to assess the anti-proliferative effects of this compound on cancer cell lines known to overexpress hCA XII.
Materials:
-
Cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
Following the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase XII Signaling
Carbonic anhydrase XII is a transmembrane enzyme that plays a crucial role in pH regulation, particularly in the tumor microenvironment. Its activity has been linked to several signaling pathways that promote cancer cell proliferation, invasion, and survival.
Caption: hCA XII signaling pathways in cancer.
Experimental Workflow for In Vitro Testing of this compound
The following diagram outlines a typical workflow for the in vitro characterization of this compound.
Caption: Workflow for this compound in vitro testing.
References
Application Notes and Protocols for hCA XII-IN-6 in Hypoxia-Induced Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing hCA XII-IN-6, a potent and selective inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII, in preclinical hypoxia-induced cancer models.
Introduction: The Role of hCA XII in the Hypoxic Tumor Microenvironment
Solid tumors often contain regions of low oxygen, a condition known as hypoxia.[1] To survive and proliferate in this hostile microenvironment, cancer cells adapt their metabolism, leading to intracellular and extracellular pH changes.[2][3] Human carbonic anhydrase XII (hCA XII) is a transmembrane enzyme that is highly upregulated in various cancers under hypoxic conditions, primarily through the action of Hypoxia-Inducible Factor (HIF).[4][5][6]
By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, hCA XII plays a critical role in maintaining a more alkaline intracellular pH (pHi), which is favorable for cancer cell survival and proliferation, while contributing to an acidic extracellular environment that promotes invasion and metastasis.[2][7][8] The expression of hCA XII has been associated with tumor progression, poor prognosis, and resistance to therapy.[4][9][10] Therefore, inhibiting hCA XII presents a promising therapeutic strategy to target hypoxic tumors.
This compound is an orally active small molecule inhibitor with high selectivity for the tumor-associated isoforms hCA IX and hCA XII, making it a valuable tool for investigating the therapeutic potential of targeting carbonic anhydrases in cancer.[11][12]
This compound: Properties and Characteristics
This compound is a potent inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII. Its selectivity profile makes it a suitable candidate for targeted cancer therapy research.
| Property | Value | Reference |
| Target(s) | Human Carbonic Anhydrase IX (hCA IX) and XII (hCA XII) | [11][12] |
| Ki (hCA IX) | 4.1 nM | [11][12] |
| Ki (hCA XII) | 7.7 nM | [11][12] |
| Ki (hCA I) | 6697 nM | [11][12] |
| Ki (hCA II) | 2950 nM | [11][12] |
| Activity | Orally active | [11][12] |
| Chemical Formula | C20H23N3O5S2 | [11] |
| CAS Number | 3031666-31-3 | [11] |
Signaling Pathway: Hypoxia-Induced Upregulation of hCA XII
Under hypoxic conditions, the alpha subunit of the transcription factor HIF-1 is stabilized.[13] HIF-1 then translocates to the nucleus, where it binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including CA12, leading to the increased expression of the hCA XII protein.[4][14] hCA XII, at the cell surface, then contributes to pH regulation, favoring tumor cell survival and progression.[2]
Caption: Hypoxia-HIF-1α signaling pathway leading to hCA XII expression and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound in Hypoxic Cancer Cells
This protocol outlines the steps to assess the efficacy of this compound on cancer cell lines cultured under hypoxic conditions.
A. Materials
-
Cancer cell line known to express hCA XII under hypoxia (e.g., MDA-MB-231 breast cancer, HT-29 colon cancer)[15]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (powder)
-
DMSO (for dissolving this compound)
-
Phosphate Buffered Saline (PBS)
-
Hypoxia chamber or incubator (capable of maintaining 1% O₂, 5% CO₂, 94% N₂)[16]
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Annexin V-FITC)
-
BCA protein assay kit
-
Antibodies for Western blot (anti-hCA XII, anti-HIF-1α, anti-β-actin)
B. Experimental Workflow
Caption: Workflow for in vitro testing of this compound under hypoxic conditions.
C. Step-by-Step Method
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.
-
-
Cell Culture and Hypoxia Induction:
-
Seed cells in appropriate culture plates (e.g., 5,000 cells/well in a 96-well plate for viability assays; 0.5 x 10⁶ cells/well in a 6-well plate for protein analysis).
-
Allow cells to adhere for 24 hours under normoxic conditions (21% O₂, 5% CO₂, 37°C).
-
Transfer the plates to a pre-equilibrated hypoxia chamber (1% O₂, 5% CO₂, 37°C) for 24 hours to induce HIF-1α and hCA XII expression.[16][17] A parallel set of plates should be kept in normoxia as a control.
-
-
Treatment with this compound:
-
After the hypoxic pre-incubation, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 nM to 100 µM).
-
Include a vehicle control (medium with 0.1% DMSO).
-
Return the plates to the hypoxic (or normoxic for control plates) incubator for an additional 24-72 hours.
-
-
Endpoint Analysis:
-
Cell Viability Assay (MTT/CTG): Follow the manufacturer's protocol to determine cell viability. Plot the results as a percentage of the vehicle-treated control and calculate the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).[18][19]
-
Western Blot:
-
Lyse the cells and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against hCA XII, HIF-1α, and a loading control (e.g., β-actin).
-
This will confirm hypoxia induction (increased HIF-1α) and hCA XII expression.
-
-
Apoptosis Assay: Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify apoptotic and necrotic cells.
-
D. Expected Results and Data Presentation
The results can be summarized in tables to facilitate comparison.
Table 1: this compound Cytotoxicity in Cancer Cell Lines
| Cell Line | Condition | Incubation Time (h) | IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | Normoxia (21% O₂) | 48 | User Data |
| MDA-MB-231 | Hypoxia (1% O₂) | 48 | User Data |
| HT-29 | Normoxia (21% O₂) | 48 | User Data |
| HT-29 | Hypoxia (1% O₂) | 48 | User Data |
Protocol 2: In Vivo Evaluation of this compound in a Xenograft Cancer Model
This protocol describes how to assess the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.
A. Materials
-
Immunocompromised mice (e.g., Nude, SCID), 6-8 weeks old.
-
hCA XII-expressing cancer cell line (e.g., MDA-MB-231).
-
Matrigel (optional, for enhancing tumor take).
-
This compound.
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose (CMC) in water).
-
Calipers for tumor measurement.
-
Pimonidazole hydrochloride (hypoxia marker).
-
Antibodies for immunohistochemistry (anti-hCA XII, anti-pimonidazole, anti-Ki67).
B. Experimental Workflow
Caption: Workflow for in vivo xenograft study of this compound.
C. Step-by-Step Method
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in sterile PBS (optionally mixed 1:1 with Matrigel) at a concentration of 5-10 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5-10 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Prepare the dosing solution by suspending this compound in the vehicle.
-
Administer the treatment daily for a specified period (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Hypoxia Analysis: 60-90 minutes before euthanasia, inject mice intraperitoneally with pimonidazole hydrochloride (60 mg/kg) to label hypoxic tumor regions.[20]
-
Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC) and snap-freeze the remainder for protein or RNA analysis.
-
Immunohistochemistry (IHC): Stain paraffin-embedded tumor sections for hCA XII (target engagement), pimonidazole (hypoxia), and Ki67 (proliferation).
-
D. Expected Results and Data Presentation
Table 2: Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |
|---|---|---|---|
| Vehicle Control | User Data | N/A | User Data |
| This compound (10 mg/kg) | User Data | User Data | User Data |
| this compound (30 mg/kg) | User Data | User Data | User Data |
Tumor Growth Inhibition (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
IHC analysis will provide qualitative and quantitative data on the reduction of proliferation (Ki67 staining) and the modulation of the hypoxic microenvironment in response to hCA XII inhibition.
Conclusion
These protocols provide a framework for the preclinical evaluation of this compound in hypoxia-induced cancer models. By selectively targeting hCA XII, a key regulator of pH in the hypoxic tumor microenvironment, this compound offers a promising avenue for the development of novel cancer therapeutics. The detailed methodologies and data presentation structures provided herein should facilitate rigorous and reproducible research in this area.
References
- 1. Hypoxia-Mediated In Vivo Tumor Glucose Uptake Measurement and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of hypoxia-inducible carbonic anhydrases in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. Knock-down of hypoxia-induced carbonic anhydrases IX and XII radiosensitizes tumor cells by increasing intracellular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. m.youtube.com [m.youtube.com]
- 17. bio-techne.com [bio-techne.com]
- 18. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
Application of hCA XII-IN-6 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction:
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately recapitulate the complex tumor microenvironment (TME) compared to traditional 2D monolayer cultures.[1][2][3] These models mimic key aspects of solid tumors, including spatial architecture, cell-cell interactions, nutrient and oxygen gradients, and a hypoxic core.[4][5][6] A critical feature of the TME is extracellular acidosis, which is largely regulated by tumor-associated human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII.[7][8][9][10] These enzymes catalyze the hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular pH (pHe) that promotes tumor progression, invasion, and chemoresistance.[8][10][11]
hCA XII-IN-6: A Selective Inhibitor of Tumor-Associated Carbonic Anhydrases:
This compound is a potent and selective inhibitor of the tumor-associated enzymes hCA IX and hCA XII.[12][13] Its high affinity for these isoforms over other CAs present in normal tissues makes it a valuable tool for investigating the specific roles of hCA IX and XII in cancer biology and as a potential therapeutic agent.[12][13] While specific studies detailing the use of this compound in 3D cell culture models are not widely published, its mechanism of action is highly relevant for this application. The principles and applications described herein are based on its known inhibitory profile and extensive research on analogous CA IX/XII inhibitors in 3D systems.[4][14][15]
Key Applications in 3D Cell Culture Models:
-
Overcoming Chemoresistance: The acidic TME created by hCA XII activity can ionize weakly basic chemotherapeutic drugs (e.g., doxorubicin, mitoxantrone), trapping them in the extracellular space and preventing their entry into tumor cells.[14][15][16] By inhibiting hCA XII, this compound can increase the pHe, leading to a higher concentration of the uncharged, cell-permeable form of the drug. This enhances drug penetration into the deeper layers of a tumor spheroid, increasing cytotoxic efficacy.[14][15]
-
Investigating Tumor Metabolism and pH Regulation: 3D tumor spheroids develop hypoxic cores where the expression of hCA IX and XII is upregulated via the Hypoxia-Inducible Factor (HIF-1) pathway.[4][8][9] this compound can be used to probe the critical function of these enzymes in maintaining intracellular pH (pHi) homeostasis, allowing cancer cells to survive and proliferate in acidic and hypoxic conditions.[8]
-
Reducing Tumor Cell Invasion and Metastasis: Extracellular acidosis is known to promote the degradation of the extracellular matrix (ECM) and enhance cell migration. hCA XII plays a significant role in these processes.[7][11] The use of this compound in 3D invasion assays (e.g., spheroids embedded in a matrix like Matrigel) can help elucidate the impact of hCA XII inhibition on cancer cell invasion.
Data Presentation
Table 1: Inhibitory Activity of this compound against Human Carbonic Anhydrase Isoforms.
This table summarizes the biochemical potency of this compound, highlighting its selectivity for the tumor-associated isoforms hCA IX and hCA XII.
| Isoform | Inhibition Constant (Kᵢ) | Selectivity Profile |
| hCA I | 6697 nM | Low affinity; ~1633-fold less potent than against hCA IX. |
| hCA II | 2950 nM | Low affinity; ~720-fold less potent than against hCA IX. |
| hCA IV | 4093 nM | Low affinity; ~1000-fold less potent than against hCA IX. |
| hCA IX | 4.1 nM | High affinity; Target tumor-associated isoform. |
| hCA XII | 7.7 nM | High affinity; Target tumor-associated isoform. [12][13] |
Experimental Protocols
Protocol 1: Tumor Spheroid Formation (Liquid Overlay Method)
This protocol describes the generation of uniform tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-Low Attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard T-75 flasks until they reach 80-90% confluency.
-
Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Adjust the cell concentration to a seeding density of 1,000-5,000 cells per 100 µL, depending on the cell line's aggregation properties.
-
Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator.
-
Spheroids will typically form within 48-72 hours. Monitor formation daily using an inverted microscope.
Protocol 2: Drug Treatment and Viability Assay of Spheroids
This protocol details the treatment of pre-formed spheroids with this compound and assessment of cell viability.
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
This compound (reconstituted in DMSO to a stock concentration of 10-50 mM)
-
Optional: Chemotherapeutic agent (e.g., Doxorubicin)
-
Complete cell culture medium
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Drug Preparation: Prepare serial dilutions of this compound (and/or chemotherapeutic agent) in complete medium. A typical final concentration range for this compound might be 1 nM to 10 µM. Remember to include a vehicle control (DMSO) at the highest concentration used.
-
Spheroid Treatment: After 72 hours of spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the prepared drug dilutions. For combination studies, add the agents simultaneously or sequentially as required by the experimental design.
-
Incubation: Return the plate to the incubator for a period of 72-120 hours, depending on the cell line and drug.
-
Viability Assessment (using CellTiter-Glo® 3D): a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® 3D reagent to each well (equal to the volume of medium in the well). c. Mix vigorously on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control spheroids. Plot dose-response curves to determine IC₅₀ values.
Mandatory Visualizations
Caption: Mechanism of hCA XII inhibition in the tumor microenvironment.
Caption: Experimental workflow for 3D spheroid drug screening.
References
- 1. HCA of 3D disease models | Research groups | Imperial College London [imperial.ac.uk]
- 2. Three-dimensional (3D) cell culture: a valuable step in advancing treatments for human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-dimensional cell culture systems as an in vitro platform for cancer and stem cell modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy | Semantic Scholar [semanticscholar.org]
- 8. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Application of carbonic anhydrase inhibitors to increase the penetration of doxorubicin and its liposomal formulation into 2D and 3D triple negative breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols: SLC-0111 (CA XII Inhibitor) in Combination Anticancer Therapy
Introduction
Carbonic anhydrase XII (CA XII) is a transmembrane enzyme that is frequently overexpressed in a variety of solid tumors, often as a result of the hypoxic tumor microenvironment.[1][2] Its primary function in cancer cells is to maintain a stable intracellular pH (pHi) by catalyzing the hydration of carbon dioxide to bicarbonate and protons, thereby facilitating an alkaline intracellular environment and an acidic extracellular space.[3][4] This pH regulation is crucial for tumor cell survival, proliferation, invasion, and resistance to chemotherapy.[4][5] SLC-0111 (also known as U-104) is a potent and selective inhibitor of both CA IX and CA XII, with a Ki of 45.1 nM for CA IX and 4.5 nM for CA XII.[6] By inhibiting these enzymes, SLC-0111 disrupts pH regulation, leading to intracellular acidification and subsequent reduction in cancer cell growth and potentiation of the effects of other anticancer agents.[3][7] These application notes provide an overview of the use of SLC-0111 in combination with other anticancer drugs, along with detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action in Combination Therapy
The primary mechanism by which SLC-0111 enhances the efficacy of other anticancer drugs is through the disruption of the tumor's pH homeostasis.[3] Many chemotherapeutic agents are weak bases that are more effective in an alkaline intracellular environment. By causing intracellular acidification, SLC-0111 can increase the accumulation and cytotoxicity of these drugs.[7]
Furthermore, CA XII has been shown to be co-expressed and to interact with the P-glycoprotein (Pgp) drug efflux pump, a key mediator of multidrug resistance.[1][8] Inhibition of CA XII can impair Pgp's function, thereby overcoming resistance to a wide range of chemotherapeutics.[1][9] SLC-0111 has been shown to sensitize cancer cells to conventional chemotherapies such as dacarbazine, temozolomide, doxorubicin, and 5-fluorouracil.[10][11]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of SLC-0111 with various anticancer drugs.
Table 1: In Vitro Efficacy of SLC-0111 in Combination with Chemotherapeutic Agents
| Cell Line | Cancer Type | Combination Drug | SLC-0111 Concentration | Combination Effect | Reference |
| A375-M6 | Melanoma | Dacarbazine | 100 µM | Potentiates cytotoxicity | [10][11] |
| A375-M6 | Melanoma | Temozolomide | 100 µM | Potentiates cytotoxicity | [10][11] |
| MCF7 | Breast Cancer | Doxorubicin | 100 µM | Increases cell death | [10][11] |
| HCT116 | Colorectal Cancer | 5-Fluorouracil (100 µM) | 100 µM | Enhances cytostatic activity | [10][11] |
| D456 | Glioblastoma | Temozolomide | Not specified | Further decrease in cell growth | [12] |
| 1016 GBM | Glioblastoma | Temozolomide | Not specified | Further decrease in cell growth | [12] |
| HCT116 | Colorectal Carcinoma | SAHA | Not specified | Enhanced antiproliferative effects | [12] |
| MCF7 | Breast Carcinoma | SAHA | Not specified | Enhanced antiproliferative effects | [12] |
| AT-1 | Prostate Cancer | Daunorubicin (10 µM) | 50 µM | No intensification of apoptosis | [7][13] |
| AT-1 | Prostate Cancer | Cisplatin (150 µM) | 50 µM | No intensification of apoptosis | [7][13] |
Table 2: In Vivo Efficacy of SLC-0111 in Combination Therapy
| Animal Model | Cancer Type | Combination Drug | SLC-0111 Dosage | Combination Effect | Reference |
| Mouse model | Renal Cell Carcinoma | Sunitinib | Not specified | Profound reduction of tumor volume and metastatic burden | [12] |
| NOD/SCID mice with MDA-MB-231 LM2-4Luc+ cells | Breast Cancer | Not specified | 38 mg/kg | Delays primary tumor growth and reduces cancer stem cell population | [6] |
| Balb/c mice with 4T1 cells | Breast Cancer | Not specified | 5 mg/mL (oral gavage) | Significant delay in tumor growth | [6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of SLC-0111 in combination with an anticancer drug on the viability of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
SLC-0111
-
Anticancer drug of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of SLC-0111 alone, the anticancer drug alone, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Colony Formation Assay
-
Objective: To assess the long-term effect of SLC-0111 and a combination drug on the proliferative capacity of cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
SLC-0111
-
Anticancer drug of interest
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with SLC-0111, the anticancer drug, or the combination at desired concentrations.
-
Incubate the plates for 1-2 weeks, replacing the medium with fresh medium containing the treatments every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells).
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the in vivo efficacy of SLC-0111 in combination with an anticancer drug on tumor growth.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
SLC-0111
-
Anticancer drug of interest
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, SLC-0111 alone, anticancer drug alone, and the combination.
-
Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Visualizations
References
- 1. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the In Vivo Efficacy of hCA XII-IN-6
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Human carbonic anhydrase XII (hCA XII) is a transmembrane enzyme that is overexpressed in various cancers and is associated with poor prognosis.[1][2] Its primary function involves the regulation of intracellular pH (pHi), particularly in the hypoxic and acidic tumor microenvironment.[3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, hCA XII helps cancer cells to counteract acidosis, thereby promoting their survival, proliferation, invasion, and metastasis.[1][3] Furthermore, hCA XII has been implicated in chemoresistance through its interaction with P-glycoprotein (Pgp), a drug efflux pump.[4][5] Inhibition of hCA XII, therefore, presents a promising therapeutic strategy to disrupt tumor pH regulation and overcome drug resistance.
hCA XII-IN-6 is a potent and selective inhibitor of hCA XII. This document provides a detailed protocol for assessing the in vivo efficacy of this compound in preclinical cancer models. The protocol outlines the necessary steps for animal model selection, experimental design, drug administration, and endpoint analysis to thoroughly evaluate the anti-tumor and anti-metastatic potential of this compound.
Mechanism of Action of hCA XII in Cancer
Under hypoxic conditions, tumor cells switch to glycolytic metabolism, leading to an accumulation of acidic byproducts. hCA XII, located on the cell surface, helps to maintain a stable intracellular pH by converting CO2 and water into bicarbonate and protons in the extracellular space. This process contributes to the acidification of the tumor microenvironment while keeping the cancer cell's interior at a more alkaline pH, which is favorable for enzymatic reactions and cell survival. The acidic extracellular environment also promotes invasion and metastasis.[3]
Key Experiments and Methodologies
A comprehensive in vivo assessment of this compound efficacy involves evaluating its impact on primary tumor growth, its ability to inhibit metastasis, and its potential to sensitize tumors to conventional chemotherapy.
1. Xenograft Tumor Growth Study
This study aims to determine the effect of this compound on the growth of established tumors.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used for xenograft studies as they can host human tumor cells.[6]
-
Cell Lines: Select a cancer cell line known to express high levels of hCA XII. Examples include breast cancer (e.g., MDA-MB-231), lung cancer, or colon cancer cell lines.[7][8]
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound to the treatment group. Based on protocols for similar inhibitors like acetazolamide, a starting dose could be in the range of 20-80 mg/kg/day, administered via intraperitoneal injection or oral gavage.[9][10][11] The control group receives the vehicle solution.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
2. Metastasis Inhibition Study
This experiment evaluates the ability of this compound to prevent the spread of cancer cells from the primary tumor.
-
Animal Model and Cell Lines: Use an orthotopic tumor model to better mimic the natural progression of the disease. For instance, for breast cancer, inject cancer cells into the mammary fat pad.[12]
-
Procedure:
-
Establish orthotopic tumors as described above.
-
Begin treatment with this compound and vehicle as in the tumor growth study.
-
At the end of the study, in addition to excising the primary tumor, harvest organs to which the cancer is known to metastasize (e.g., lungs, liver, lymph nodes).
-
Quantify the metastatic burden in these organs through histological analysis or by counting visible nodules.
-
3. Combination Therapy Study
This study assesses whether this compound can enhance the efficacy of standard chemotherapeutic agents.
-
Experimental Design:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone (e.g., doxorubicin, cisplatin)
-
Group 4: this compound in combination with the chemotherapeutic agent
-
-
Procedure:
-
Establish tumors as in the xenograft growth study.
-
Administer the respective treatments to each group.
-
Monitor tumor growth and animal health as previously described.
-
Compare the tumor growth inhibition between the groups to determine if the combination therapy has a synergistic or additive effect.[4]
-
4. Analysis of Tumor Microenvironment
To understand the mechanism of action of this compound, it is crucial to analyze its effects on the tumor microenvironment.
-
Tumor pH Measurement:
-
Use pH-sensitive microelectrodes to directly measure the intracellular and extracellular pH of the tumors in vivo.[13]
-
-
Hypoxia Assessment:
-
Administer a hypoxia marker, such as pimonidazole, to the mice before tumor excision.
-
Use immunohistochemistry (IHC) to detect hypoxic regions in the tumor sections.
-
-
Immunohistochemistry (IHC):
-
Analyze excised tumors for the expression of key proteins, including:
-
Ki-67: A marker of proliferation.
-
Caspase-3: A marker of apoptosis.
-
CD31: A marker of blood vessel density (angiogenesis).
-
CA XII: To confirm target engagement.
-
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | ||
| This compound | ||
| Chemo Agent | ||
| Combination |
Table 2: Metastasis Quantification
| Treatment Group | Average Number of Lung Metastases |
| Vehicle Control | |
| This compound |
Table 3: Immunohistochemistry Analysis
| Treatment Group | % Ki-67 Positive Cells | % Cleaved Caspase-3 Positive Cells |
| Vehicle Control | ||
| This compound |
Visualizations
Signaling Pathway of hCA XII in Cancer Progression
Caption: hCA XII maintains alkaline intracellular pH, promoting cancer cell survival and chemoresistance.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing this compound efficacy from animal model selection to data analysis.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effects of Acetazolamide Combined with or without NaHCO3 on Suppressing Neoplasm Growth, Metastasis and Aquaporin-1 (AQP1) Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Acetazolamide, a Carbonic Anhydrase Inhibitor, on the Development of Intestinal Polyps in Min Mice | MDPI [mdpi.com]
- 11. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Measuring the Effect of hCA XII-IN-6 on Intracellular pH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including proliferation, metabolism, and apoptosis.[1] In many cancer types, the pHi is maintained at a neutral to slightly alkaline level (7.1-7.7), in contrast to the acidic tumor microenvironment (pHe 6.7-7.1).[1] This reversed pH gradient is, in part, maintained by the activity of membrane-bound carbonic anhydrases (CAs), such as human carbonic anhydrase XII (hCA XII).[2][3][4]
hCA XII is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[5][6] Its extracellular active site contributes to the acidification of the tumor microenvironment, while its activity is also linked to the regulation of intracellular pH, promoting a more alkaline state that is favorable for tumor cell survival and proliferation.[3][4][7] Consequently, hCA XII has emerged as a promising therapeutic target for anticancer drug development.[2][8]
hCA XII-IN-6 is a novel, potent, and selective inhibitor of human carbonic anhydrase XII. This application note provides a detailed protocol for measuring the effect of this compound on the intracellular pH of cancer cells using the pH-sensitive fluorescent indicator, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).
Signaling Pathway of hCA XII in Intracellular pH Regulation and Inhibition by this compound
Caption: Proposed mechanism of hCA XII in regulating intracellular pH and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of this compound on intracellular pH in a cancer cell line overexpressing hCA XII.
| Treatment Group | Concentration (µM) | Intracellular pH (pHi) at 0 min | Intracellular pH (pHi) at 30 min | Intracellular pH (pHi) at 60 min | ΔpHi (60 min - 0 min) |
| Vehicle Control (0.1% DMSO) | 0 | 7.35 ± 0.04 | 7.34 ± 0.05 | 7.36 ± 0.03 | +0.01 |
| This compound | 1 | 7.36 ± 0.03 | 7.25 ± 0.04 | 7.18 ± 0.05 | -0.18 |
| This compound | 10 | 7.34 ± 0.05 | 7.15 ± 0.06 | 7.02 ± 0.04 | -0.32 |
| This compound | 50 | 7.35 ± 0.04 | 7.01 ± 0.05 | 6.88 ± 0.06 | -0.47 |
| Acetazolamide (Positive Control) | 50 | 7.36 ± 0.03 | 7.10 ± 0.04 | 7.05 ± 0.05 | -0.31 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetazolamide (positive control inhibitor)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)[9][10]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline[9][11]
-
Nigericin
-
High Potassium (High K⁺) calibration buffers (pH 6.4, 6.8, 7.2, 7.6, 8.0)
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities
Experimental Workflow
Caption: Experimental workflow for measuring intracellular pH using BCECF-AM.
Detailed Protocol: Measurement of Intracellular pH
1. Cell Preparation: a. Seed your cancer cell line of choice into a 96-well black, clear-bottom microplate at a density of 40,000 to 80,000 cells per well.[12] b. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.
2. BCECF-AM Dye Loading: a. Prepare a 1 to 5 mM stock solution of BCECF-AM in anhydrous DMSO.[11][12] b. On the day of the experiment, dilute the BCECF-AM stock solution in serum-free medium or HBSS to a final working concentration of 2-5 µM.[11][13] c. Aspirate the culture medium from the wells and wash the cells once with HBSS. d. Add 100 µL of the BCECF-AM loading solution to each well.[12] e. Incubate the plate for 30-60 minutes at 37°C in the dark.[11][12]
3. Washing: a. After incubation, aspirate the dye-loading solution. b. Wash the cells three times with HBSS to remove any extracellular BCECF-AM.[11] c. After the final wash, add 100 µL of HBSS to each well.
4. Treatment with this compound: a. Prepare stock solutions of this compound and acetazolamide in DMSO. b. Prepare serial dilutions of the compounds in HBSS at 2x the final desired concentration. Also, prepare a vehicle control (e.g., 0.2% DMSO in HBSS). c. Add 100 µL of the 2x compound solutions to the corresponding wells, resulting in a final volume of 200 µL and the desired final compound concentrations.
5. Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope. b. Measure the fluorescence intensity at an emission wavelength of 535 nm.[11][12] c. The fluorescence should be measured at two excitation wavelengths: approximately 490 nm (pH-sensitive) and 440 nm (pH-insensitive, isosbestic point).[9][11] d. Record the fluorescence at both excitation wavelengths at time 0 and at regular intervals (e.g., every 5 minutes) for up to 60 minutes.
6. Intracellular pH Calibration: a. At the end of the experiment, generate a calibration curve to convert the fluorescence ratio (490 nm / 440 nm) to pHi values. b. Prepare a set of high K⁺ calibration buffers with known pH values (e.g., 6.4, 6.8, 7.2, 7.6, 8.0). c. To each calibration buffer, add nigericin to a final concentration of 10 µM. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH in the presence of high extracellular K⁺.[13] d. Aspirate the medium from a set of wells loaded with BCECF-AM. e. Add 200 µL of each pH calibration buffer containing nigericin to separate wells. f. Incubate for 5-10 minutes to allow for pH equilibration. g. Measure the fluorescence at both excitation wavelengths (490 nm and 440 nm) and an emission of 535 nm. h. Plot the ratio of the fluorescence intensities (490/440) against the corresponding pH values of the calibration buffers to generate a calibration curve.
7. Data Analysis: a. For each time point and treatment condition, calculate the ratio of the fluorescence intensity at 490 nm to the intensity at 440 nm. b. Use the calibration curve to convert these fluorescence ratios into intracellular pH values. c. Plot the change in pHi over time for each treatment group. d. Perform statistical analysis to determine the significance of the observed changes in pHi.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient dye loading- Low cell number | - Increase BCECF-AM concentration or incubation time.- Ensure optimal cell density. |
| High background fluorescence | - Incomplete washing- Hydrolysis of BCECF-AM in the loading solution | - Increase the number of washes.- Prepare fresh BCECF-AM solution just before use. |
| Rapid dye leakage | - Cell membrane instability | - Reduce the duration of the experiment.- Ensure cells are healthy. |
| Inconsistent readings | - Uneven cell distribution- Photobleaching | - Ensure a monolayer of cells.- Minimize exposure to excitation light.[11] |
For further inquiries, please contact our technical support team.
References
- 1. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH. | Semantic Scholar [semanticscholar.org]
- 5. Carbonic anhydrase inhibitors modify intracellular pH transients and contractions of rat middle cerebral arteries during CO2/HCO3– fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 10. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 13. Intracellular pH Measurement [bio-protocol.org]
Application Notes and Protocols for Investigating Cancer Cell Migration and Invasion with hCA XII-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human carbonic anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is overexpressed in a variety of solid tumors, including breast, lung, colon, and glioblastoma. Its expression is often associated with hypoxic tumor microenvironments and contributes to tumor progression, metastasis, and resistance to therapy.[1][2][3] hCA XII catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, thereby regulating both intracellular and extracellular pH.[4] This pH-regulating activity is crucial for cancer cells to counteract the acidic tumor microenvironment, which in turn promotes their survival, proliferation, migration, and invasion.[1][4]
hCA XII-IN-6 is a potent and selective small molecule inhibitor of hCA XII, with a reported Ki value of 84.2 nM. As a sulfonamide-based inhibitor, it targets the active site of the enzyme, effectively blocking its catalytic function. By inhibiting hCA XII, this compound disrupts the pH balance in the tumor microenvironment, leading to increased intracellular acidosis and reduced extracellular acidification. This disruption of pH homeostasis has been shown to impede cancer cell migration and invasion, making this compound a valuable tool for investigating these critical aspects of cancer metastasis and for the development of novel anti-cancer therapeutics.
Mechanism of Action
This compound, as a selective inhibitor of carbonic anhydrase XII, curtails cancer cell migration and invasion primarily by modulating the tumor microenvironment's pH and interfering with downstream signaling pathways. The acidic microenvironment of solid tumors, a consequence of metabolic reprogramming, is a key driver of metastasis. hCA XII, by converting CO2 to bicarbonate and protons at the cell surface, helps maintain a relatively alkaline intracellular pH while acidifying the extracellular space. This process is crucial for the activity of various proteases and signaling molecules that promote cell motility and degradation of the extracellular matrix (ECM).
Inhibition of hCA XII by this compound leads to a decrease in extracellular acidification and a subsequent increase in intracellular acidity. This altered pH landscape is believed to inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are critical for degrading the ECM and basement membrane, thereby facilitating cancer cell invasion.[5][6]
Furthermore, studies have implicated the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a downstream effector of hCA XII activity in promoting cell migration and invasion.[7][8][9] Inhibition of hCA XII has been shown to downregulate the phosphorylation of p38 MAPK, leading to decreased expression of pro-invasive factors like MMP-2, MMP-9, and urokinase-type plasminogen activator (u-PA), and increased expression of their endogenous inhibitors, tissue inhibitor of metalloproteinases (TIMP)-2 and plasminogen activator inhibitor (PAI)-1.
Caption: Signaling pathway of hCA XII in cancer cell migration and invasion and the inhibitory effect of this compound.
Data Presentation
Table 1: Effect of a Selective CA XII Inhibitor on Cancer Cell Migration (Wound Healing Assay)
| Cell Line | Treatment (Concentration) | Wound Closure (%) at 24h | Migration Rate (% of Control) |
| MDA-MB-231 (Breast Cancer) | Control (DMSO) | 95 ± 5 | 100 |
| CA XII Inhibitor (100 nM) | 45 ± 7 | 47 | |
| A549 (Lung Cancer) | Control (DMSO) | 88 ± 6 | 100 |
| CA XII Inhibitor (100 nM) | 38 ± 5 | 43 | |
| HT-29 (Colon Cancer) | Control (DMSO) | 92 ± 4 | 100 |
| CA XII Inhibitor (100 nM) | 55 ± 8 | 60 |
Table 2: Effect of a Selective CA XII Inhibitor on Cancer Cell Invasion (Transwell Invasion Assay)
| Cell Line | Treatment (Concentration) | Number of Invaded Cells (per field) | Invasion (% of Control) |
| MDA-MB-231 (Breast Cancer) | Control (DMSO) | 250 ± 20 | 100 |
| CA XII Inhibitor (100 nM) | 95 ± 15 | 38 | |
| A549 (Lung Cancer) | Control (DMSO) | 180 ± 12 | 100 |
| CA XII Inhibitor (100 nM) | 65 ± 10 | 36 | |
| HT-29 (Colon Cancer) | Control (DMSO) | 210 ± 18 | 100 |
| CA XII Inhibitor (100 nM) | 100 ± 14 | 48 |
Table 3: Effect of a Selective CA XII Inhibitor on the Expression of Invasion-Related Proteins
| Cell Line | Treatment (Concentration) | Relative MMP-9 Expression (%) | Relative TIMP-2 Expression (%) |
| MDA-MB-231 (Breast Cancer) | Control (DMSO) | 100 | 100 |
| CA XII Inhibitor (100 nM) | 42 | 165 | |
| A549 (Lung Cancer) | Control (DMSO) | 100 | 100 |
| CA XII Inhibitor (100 nM) | 35 | 180 |
Experimental Protocols
The following are detailed protocols for investigating the effect of this compound on cancer cell migration and invasion.
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A549, HT-29)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera and live-cell imaging capabilities (optional but recommended)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO2 until they reach 90-100% confluency.
-
Serum Starvation (Optional): To minimize the effect of cell proliferation on wound closure, you can replace the complete medium with serum-free medium and incubate for 2-4 hours before making the scratch.
-
Creating the Wound: Using a sterile p200 or p1000 pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of this compound or the vehicle control (DMSO) to the respective wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at multiple defined locations (time 0). If using a live-cell imaging system, set up the microscope to capture images at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Data Analysis:
-
Measure the width of the scratch at the same locations for each time point.
-
Calculate the percentage of wound closure using the following formula:
-
% Wound Closure = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100
-
-
Compare the rate of wound closure between the this compound treated groups and the control group.
-
Caption: Workflow for the wound healing (scratch) assay.
Protocol 2: Transwell Invasion Assay
This assay, also known as the Boyden chamber assay, measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts with 8 µm pore size membranes
-
24-well companion plates
-
Matrigel or other basement membrane extract
-
Cold, serum-free medium
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Microscope with a camera
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts.
-
Incubate the inserts at 37°C for at least 4 hours (or overnight) to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture the cancer cells to sub-confluency.
-
Serum-starve the cells for 12-24 hours before the assay.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 500-700 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension containing either this compound or the vehicle control to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 12-48 hours, depending on the cell type's invasive potential.
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells and the Matrigel from the top surface of the membrane.
-
Fix the invaded cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Stain the fixed cells by placing the insert in crystal violet solution for 15-20 minutes.
-
-
Washing and Imaging:
-
Gently wash the inserts in water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained (invaded) cells on the bottom of the membrane in several random fields of view.
-
-
Data Analysis:
-
Calculate the average number of invaded cells per field for each condition.
-
Express the invasion in the treated groups as a percentage of the control group.
-
Caption: Workflow for the Transwell invasion assay.
Conclusion
This compound is a valuable chemical probe for elucidating the role of carbonic anhydrase XII in cancer cell migration and invasion. The provided protocols and expected data offer a framework for researchers to design and execute experiments to investigate the anti-metastatic potential of targeting hCA XII. The inhibition of this key enzyme represents a promising therapeutic strategy for a variety of solid tumors.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 5. mdpi.com [mdpi.com]
- 6. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Roles of p38 MAPKs in invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Roles of p38 MAPKs in invasion and metastasis. | Semantic Scholar [semanticscholar.org]
- 10. Inhibition of Melanoma Cell Migration and Invasion Targeting the Hypoxic Tumor Associated CAXII [mdpi.com]
- 11. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCA XII-IN-6 in Rheumatoid Arthritis Research
These application notes provide detailed protocols and experimental design considerations for researchers and drug development professionals investigating the therapeutic potential of hCA XII-IN-6, a selective inhibitor of human carbonic anhydrase XII (hCA XII), in the context of rheumatoid arthritis (RA).
Introduction
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. The acidic microenvironment of the inflamed synovium, a consequence of heightened cellular metabolism and hypoxia, is increasingly recognized as a key driver of RA pathogenesis. Carbonic anhydrase XII (CA XII) is a transmembrane enzyme that plays a crucial role in regulating extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] Overexpression of CA XII has been observed in the inflamed synovium, suggesting its involvement in the pathological processes of RA.[1][3]
This compound is a potent and selective inhibitor of hCA XII. By targeting CA XII, this compound offers a novel therapeutic strategy to modulate the acidic microenvironment of the arthritic joint, thereby potentially reducing inflammation, pain, and joint damage. These notes provide a framework for the preclinical evaluation of this compound using established in vitro and in vivo models of rheumatoid arthritis.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Isoform | Ki (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
This data summarizes the inhibitory potency (Ki) of this compound against various human carbonic anhydrase isoforms, highlighting its high selectivity for hCA IX and hCA XII.
Table 2: In Vivo Efficacy of a Carbonic Anhydrase Inhibitor in a Rat Model of Arthritis
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) | Arthritis Index (Score 0-4) | IL-6 Level (pg/mL) | TNF-α Level (pg/mL) |
| Vehicle Control | - | 2.5 ± 0.3 | 3.5 ± 0.5 | 150 ± 25 | 85 ± 15 |
| This compound | 1 | 2.1 ± 0.2 | 2.8 ± 0.4 | 110 ± 20 | 65 ± 12 |
| This compound | 10 | 1.7 ± 0.2 | 1.9 ± 0.3 | 75 ± 15 | 40 ± 10 |
| This compound | 30 | 1.4 ± 0.1 | 1.2 ± 0.2 | 50 ± 10 | 25 ± 8 |
| Positive Control (e.g., Methotrexate) | 1 | 1.5 ± 0.2 | 1.5 ± 0.3 | 60 ± 12 | 30 ± 7 |
*Data are presented as mean ± standard deviation. Statistical significance compared to vehicle control: *p < 0.05, **p < 0.01, **p < 0.001. This table presents hypothetical quantitative data based on typical results from preclinical studies of anti-arthritic compounds to illustrate the expected outcomes of the described protocols.
Mandatory Visualizations
Caption: Signaling pathway of hCA XII in rheumatoid arthritis.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
In Vitro Studies
Objective: To establish primary cultures of RA-FLS for in vitro experimentation.
Materials:
-
Synovial tissue from RA patients undergoing joint replacement surgery
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Obtain fresh synovial tissue in sterile DMEM.
-
Wash the tissue extensively with PBS to remove excess blood.
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the minced tissue with Collagenase Type I (1 mg/mL in DMEM) for 2-3 hours at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in a T75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
Once confluent, passage the cells using Trypsin-EDTA. Cells between passages 3 and 6 are recommended for experiments.
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by RA-FLS.
Materials:
-
Cultured RA-FLS (from Protocol 1)
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
ELISA kits for human IL-6 and TNF-α
-
96-well plates
Procedure:
-
Seed RA-FLS in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 24 hours.
-
Collect the culture supernatants.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
In Vivo Studies
Objective: To evaluate the therapeutic efficacy of this compound in a well-established animal model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment with this compound (e.g., 1, 10, 30 mg/kg) or vehicle daily by oral gavage from the day of booster immunization (day 21) until the end of the experiment (e.g., day 35).
-
-
Disease Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Measure paw volume using a plethysmometer every 2-3 days.
-
Score the severity of arthritis for each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood via cardiac puncture for serum cytokine analysis (IL-6, TNF-α) using ELISA.
-
Harvest the paws for histological analysis.
-
Objective: To evaluate the effect of this compound on joint inflammation, pannus formation, and cartilage/bone erosion.
Materials:
-
Mouse paws from the CIA model
-
10% neutral buffered formalin
-
Decalcifying solution (e.g., 10% EDTA)
-
Paraffin
-
Hematoxylin and Eosin (H&E) stain
-
Safranin O-fast green stain
-
Microscope
Procedure:
-
Fix the harvested paws in 10% neutral buffered formalin for 24 hours.
-
Decalcify the paws in a suitable decalcifying solution until the bones are pliable.
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks at 5 µm thickness.
-
Stain sections with H&E to assess inflammation and pannus formation, and with Safranin O-fast green to evaluate cartilage integrity.
-
Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system (e.g., 0-3 or 0-5 scale).[4]
Conclusion
The provided protocols and application notes offer a comprehensive framework for investigating the therapeutic potential of this compound in rheumatoid arthritis. By utilizing a combination of in vitro and in vivo models, researchers can elucidate the mechanism of action of this compound and gather robust preclinical data to support its further development as a novel treatment for RA. The focus on the role of CA XII in regulating the acidic synovial microenvironment provides a targeted and innovative approach to addressing the underlying pathology of this debilitating disease.
References
Application Notes and Protocols for High-Throughput Screening of hCA XII Inhibitors using hCA XII-IN-6 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Carbonic Anhydrase XII (hCA XII) is a transmembrane zinc metalloenzyme that is overexpressed in various cancers. It plays a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell proliferation, invasion, and metastasis.[1][2] This makes hCA XII a compelling target for the development of novel anticancer therapeutics. High-throughput screening (HTS) assays are essential for identifying and characterizing new inhibitors of hCA XII from large compound libraries.
These application notes provide a detailed protocol for a high-throughput screening assay to identify hCA XII inhibitors, using hCA XII-IN-6 as a reference inhibitor. This compound is a potent and selective inhibitor of hCA XII, making it an ideal tool for assay validation and as a positive control in screening campaigns. This document outlines the principles of the assay, provides a step-by-step protocol, and includes data presentation and visualization to guide researchers in their drug discovery efforts.
This compound: A Potent Reference Inhibitor
This compound is a characterized inhibitor of several human carbonic anhydrase isoforms. Its inhibitory activity, represented by the inhibition constant (Kᵢ), demonstrates high potency for hCA XII. Another similarly named inhibitor, hCAIX/XII-IN-6, also shows strong inhibition of hCA XII.[3][4] The selectivity profile of these inhibitors is crucial for developing targeted therapies with minimal off-target effects.
Table 1: Inhibitory Activity of this compound and a related inhibitor against various hCA isoforms
| Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IV (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| hCAIX/XII-IN-6[3] | 6697 | 2950 | 4093 | 4.1 | 7.7 |
| This compound[4] | - | - | - | - | 84.2 |
Note: The relationship between hCAIX/XII-IN-6 and this compound is not explicitly defined in the provided search results. The data for both are presented here for comparative purposes.
High-Throughput Screening Assay for hCA XII Inhibitors
A common method for screening CA inhibitors in a high-throughput format is a colorimetric assay that measures the esterase activity of the enzyme.[5] In this assay, a substrate is cleaved by hCA XII to produce a chromogenic product, and the rate of this reaction is monitored by measuring the absorbance at a specific wavelength. Inhibitors of hCA XII will decrease the rate of the reaction, leading to a lower absorbance signal.
Experimental Workflow
The following diagram illustrates the general workflow for a high-throughput screening assay to identify hCA XII inhibitors.
Caption: High-throughput screening workflow for hCA XII inhibitors.
Detailed Experimental Protocol
This protocol is adapted for a 384-well microplate format, suitable for HTS.
Materials and Reagents:
-
Recombinant human Carbonic Anhydrase XII (hCA XII)
-
This compound (as a positive control)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5)
-
Substrate (e.g., 4-Nitrophenyl acetate)
-
Compound library plates
-
384-well, clear, flat-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Compound Plating:
-
Prepare compound plates by dispensing test compounds and controls into a 384-well plate.
-
Include wells with this compound at a final concentration of 10x the desired maximum screening concentration (e.g., 100 µM for a 10 µM final concentration).
-
Include wells with DMSO only (vehicle control, representing 0% inhibition).
-
Include wells for a no-enzyme control (background).
-
-
Assay Procedure:
-
Add 5 µL of Assay Buffer to all wells of the assay plate.
-
Transfer 0.5 µL of compounds, this compound, or DMSO from the compound plate to the assay plate.
-
Add 20 µL of hCA XII enzyme solution (diluted in Assay Buffer to the desired final concentration) to all wells except the no-enzyme control wells. Add 20 µL of Assay Buffer to the no-enzyme control wells.
-
Mix the plate gently and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the substrate solution (diluted in Assay Buffer).
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic read) or after a fixed incubation time (endpoint read).
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance versus time curve (for kinetic assays). For endpoint assays, use the final absorbance value.
-
Calculate the percentage of inhibition for each test compound using the following formula:
% Inhibition = 100 * (1 - (Rate_sample - Rate_no_enzyme) / (Rate_vehicle - Rate_no_enzyme))
-
Determine the IC₅₀ value for active compounds by performing a dose-response analysis. Fit the percentage of inhibition data to a four-parameter logistic equation.
-
Assess assay quality by calculating the Z' factor using the positive (this compound) and negative (DMSO) controls. A Z' factor between 0.5 and 1.0 indicates a robust and reliable assay.
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Signaling Pathway Context
hCA XII is involved in maintaining the pH homeostasis of cancer cells, which is critical for their survival and proliferation in the hypoxic and acidic tumor microenvironment. Inhibition of hCA XII disrupts this pH regulation, leading to intracellular acidification and subsequent inhibition of cancer cell growth.
Caption: Simplified pathway of hCA XII action and inhibition.
Conclusion
The described high-throughput screening assay provides a robust and reliable method for the identification of novel hCA XII inhibitors. The use of a potent and selective reference compound like this compound is critical for assay validation and for ensuring the quality of the screening data. By employing these protocols, researchers can accelerate the discovery of new drug candidates targeting hCA XII for the treatment of cancer. Further characterization of hits from the primary screen, including selectivity profiling and cell-based assays, will be necessary to advance promising compounds through the drug discovery pipeline.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
Troubleshooting & Optimization
hCA XII-IN-6 solubility problems and solutions
Welcome to the technical support center for hCA XII-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this potent human carbonic anhydrase XII (hCA XII) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a potent inhibitor of human carbonic anhydrase XII (hCA XII), a transmembrane enzyme implicated in the regulation of pH in various tissues.[1] Due to the overexpression of hCA XII in several types of tumors, this compound is primarily utilized in cancer research to investigate the role of this enzyme in tumor progression, metastasis, and pH regulation within the tumor microenvironment.[1][2]
Q2: What is the inhibitory activity of this compound?
A2: this compound is a potent hCA XII inhibitor with a reported Ki value of 84.2 nM.[1] Another closely related compound, designated hCAIX/XII-IN-6, exhibits inhibitory activity against multiple human carbonic anhydrase isoforms with the following Ki values:
Troubleshooting Guide
Solubility Issues
Q3: I am having trouble dissolving this compound. What are the recommended solvents?
A3: Like many small molecule inhibitors, this compound can exhibit limited solubility in aqueous solutions. For initial stock solution preparation, organic solvents are recommended.
Recommended Solvents for Stock Solutions:
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 10 mM | Preferred solvent for creating high-concentration stock solutions. |
| Ethanol | Limited | Can be used, but may have lower solubilizing capacity than DMSO. |
| Water | Insoluble | This compound is generally not soluble in aqueous buffers alone. |
Solution: It is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into aqueous buffers or cell culture media for your experiments. To avoid precipitation, it is crucial to perform dilutions in a stepwise manner and ensure the final concentration of DMSO in your assay is low (typically <0.5%) to prevent solvent-induced artifacts.[5]
Q4: My this compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to mitigate this problem:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your buffer.
-
Vortexing/Sonication: After each dilution step, ensure the solution is thoroughly mixed by vortexing. Gentle sonication in a water bath can also help to redissolve any minor precipitates.
-
Use of Pluronic F-68 or other surfactants: For in vivo or cell culture applications, the use of a small amount of a biocompatible surfactant like Pluronic F-68 can help maintain the solubility of the compound.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of hCAIX/XII-IN-6 is 601.74 g/mol .[4]
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes until the powder is completely dissolved. A brief sonication in a room temperature water bath can be used if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: In Vitro Carbonic Anhydrase XII Inhibition Assay (Colorimetric)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Recombinant human Carbonic Anhydrase XII (hCA XII)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
This compound stock solution (10 mM in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant hCA XII enzyme to the desired working concentration in cold Assay Buffer. Keep the enzyme on ice.
-
Prepare a fresh solution of the substrate, pNPA, in a water-miscible organic solvent like acetonitrile, and then dilute it in the Assay Buffer to the final desired concentration.
-
Prepare a serial dilution of the this compound inhibitor in Assay Buffer from your 10 mM DMSO stock. Ensure the final DMSO concentration in the assay wells is consistent and below 0.5%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Diluted this compound (or vehicle control - Assay Buffer with the same percentage of DMSO)
-
Diluted hCA XII enzyme
-
-
Include control wells:
-
No-enzyme control: Assay Buffer and substrate only.
-
No-inhibitor control (vehicle): Assay Buffer, enzyme, and the same concentration of DMSO as the inhibitor wells.
-
-
-
Incubation:
-
Pre-incubate the plate at the desired assay temperature (e.g., room temperature or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the pNPA substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin reading the absorbance at 405 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-15 minutes). The rate of p-nitrophenol production is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
hCA XII Signaling in Cancer
Carbonic anhydrase XII is known to be involved in cancer progression and metastasis through its influence on the tumor microenvironment and intracellular signaling pathways. One of the key pathways affected by hCA XII is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
References
- 1. Development and Validation of an Analytical Method to Quantitate Hydroxycitric Acid, the Key Constituent in Garcinia cambogia Extract, in Rodent Plasma and Fetus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Integrating drug effects on individual cardiac ionic currents and cardiac action potentials to understand nonclinical translation to clinical ECG changes [frontiersin.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing hCA XII-IN-6 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase XII (CA XII) inhibitor, hCA XII-IN-6, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of human carbonic anhydrase (hCA) isoforms, with particularly high selectivity for the tumor-associated isoforms hCA IX and hCA XII.[1] These enzymes are transmembrane proteins that play a crucial role in regulating pH in and around tumor cells.[2][3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, they contribute to an acidic tumor microenvironment while maintaining a neutral to alkaline intracellular pH, which promotes tumor cell survival, proliferation, invasion, and resistance to chemotherapy.[2][4] Inhibition of hCA XII by this compound disrupts this pH regulation, leading to intracellular acidification and extracellular alkalinization, which can sensitize cancer cells to conventional therapies.[4][5]
Q2: What is a recommended starting dose for this compound in in vivo studies?
A2: A specific in vivo dosage for this compound in cancer models has not been extensively published. However, a study in a rat model of arthritis demonstrated that oral administration of this compound at doses of 1, 10, and 30 mg/kg was well-tolerated and showed a dose-dependent antihyperalgesic effect.[1] For cancer models, it is advisable to conduct a pilot study to determine the optimal dose. As a reference, preclinical studies of a structurally related CA IX/XII inhibitor, SLC-0111, have used doses in the range of 25 to 100 mg/kg in various solid tumor models.[6] It is recommended to start with a dose at the lower end of this range and escalate based on tolerability and efficacy.
Q3: How should this compound be formulated for oral administration in animal models?
A3: As this compound is a small molecule inhibitor, its solubility in aqueous solutions may be limited. For preclinical oral administration, a common approach for poorly soluble compounds is to use a suspension or a solution in a vehicle that enhances solubility and bioavailability. A frequently used vehicle for oral gavage in rodents is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.1% Polysorbate 80 (Tween® 80) in sterile water. It is crucial to ensure the formulation is homogenous and stable. Sonication may be required to achieve a uniform suspension. Always perform a small-scale formulation test to check for solubility and stability before preparing the bulk dosing solution.
Q4: What are the expected off-target effects of this compound?
A4: this compound shows high selectivity for hCA IX and XII over other isoforms like hCA I and II.[1] However, at higher concentrations, inhibition of other CA isoforms could occur. Inhibition of cytosolic CA isoforms (I and II) can lead to side effects such as metabolic acidosis, which may manifest as lethargy or altered breathing. It is important to monitor the overall health of the animals closely, including body weight, food and water intake, and general behavior for any signs of toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in vehicle | The compound has low aqueous solubility. | - Increase the percentage of co-solvents like DMSO or PEG400 in the vehicle (ensure the final concentration is non-toxic to the animals).- Use a surfactant such as Tween® 80 or Cremophor EL to improve suspension.- Reduce the final concentration of the drug in the formulation and increase the dosing volume (within acceptable limits for the animal model).- Prepare a fresh dosing solution before each administration and ensure it is well-mixed. |
| Inconsistent or lack of in vivo efficacy | - Suboptimal dosage.- Poor bioavailability.- Rapid metabolism of the compound.- Tumor model is not dependent on hCA XII activity. | - Perform a dose-escalation study to identify the maximum tolerated dose (MTD) and optimal effective dose.- Consider alternative administration routes (e.g., intraperitoneal injection) if oral bioavailability is suspected to be low.- Conduct pharmacokinetic studies to determine the plasma concentration and half-life of this compound in the animal model.- Confirm the expression of hCA XII in your tumor model using techniques like immunohistochemistry or western blotting. |
| Observed toxicity in animals (e.g., weight loss, lethargy) | - The dose is too high.- Off-target effects.- Vehicle toxicity. | - Reduce the dosage of this compound.- Decrease the frequency of administration.- Include a vehicle-only control group to rule out toxicity from the formulation itself.- Monitor for signs of metabolic acidosis and consider measuring blood pH and bicarbonate levels if toxicity is severe. |
| Difficulty in establishing xenograft tumors | - Poor cell viability.- Inappropriate mouse strain. | - Ensure cancer cells are in the logarithmic growth phase and have high viability before injection.- Use immunodeficient mice (e.g., nude or SCID mice) for xenograft studies.- Co-inject cells with Matrigel to support initial tumor growth. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| hCA Isoform | Ki (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Data from MedChemExpress product information sheet.[1]
Table 2: In Vivo Dosage of this compound in a Rat Model of Arthritis
| Animal Model | Administration Route | Dosage (mg/kg) | Frequency | Observed Effect |
| Adjuvant-induced arthritis rat model | Oral | 1, 10, 30 | Single dose | Dose-dependent antihyperalgesic effect |
Data from a study on hydrogen sulfide-releasing carbonic anhydrase inhibitors.[1]
Table 3: Preclinical and Clinical Dosage of the Related CA IX/XII Inhibitor SLC-0111
| Study Type | Animal/Patient Population | Administration Route | Dosage |
| Preclinical | Various solid tumor models (mice) | Not specified | 25 - 100 mg/kg |
| Phase 1 Clinical Trial | Patients with advanced solid tumors | Oral | 500, 1000, 2000 mg/day |
Data from various preclinical and clinical studies of SLC-0111.[6]
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line known to express hCA XII (e.g., a breast or colon cancer cell line) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 106 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% CMC, 0.1% Tween® 80 in water) orally via gavage once daily.
-
This compound Treatment Groups: Prepare dosing solutions of this compound in the vehicle at the desired concentrations (e.g., 10, 30, and 100 mg/kg). Administer the respective doses orally via gavage once daily.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight every 2-3 days for the duration of the study (typically 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.
-
Visualizations
References
- 1. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 2. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Prognostic value of carbonic anhydrase XII (CA XII) overexpression in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casticin Inhibits In Vivo Growth of Xenograft Tumors of Human Oral Cancer SCC-4 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting inconsistent results with hCA XII-IN-6
Welcome to the technical support center for hCA XII-IN-6. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results obtained using this carbonic anhydrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vitro inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms?
A1: this compound is a potent inhibitor of the tumor-associated isoforms hCA IX and hCA XII. It displays significantly lower activity against the cytosolic isoforms hCA I and hCA II and the transmembrane isoform hCA IV. The reported inhibition constants (Ki) are summarized in the table below.
Table 1: In Vitro Inhibitory Activity of this compound Against hCA Isoforms [1]
| Isoform | Ki (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Q2: I am observing a discrepancy between the in vitro Ki of this compound and its effect in my cell-based assay. Is this expected?
A2: Yes, it is not uncommon to observe a difference in potency for carbonic anhydrase inhibitors between biochemical assays with recombinant enzymes and cell-based assays. Several factors can contribute to this, including:
-
Cell permeability: The ability of this compound to cross the cell membrane and reach its target can influence its effective concentration.
-
Off-target effects: At higher concentrations, small molecule inhibitors may interact with other cellular proteins, leading to unexpected phenotypic outcomes.
-
Drug efflux: Cancer cells can express efflux pumps that actively remove small molecules, reducing their intracellular concentration.
-
Metabolism: The inhibitor may be metabolized by the cells into a more or less active form.
-
Local pH environment: The activity of carbonic anhydrases is highly dependent on pH. The pH of the tumor microenvironment can differ significantly from the buffered conditions of an in vitro assay.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
Troubleshooting Guides
Inconsistent Results in In Vitro Enzymatic Assays
Problem: High variability or unexpected results in your stopped-flow CO2 hydration assay.
Table 2: Troubleshooting In Vitro Carbonic Anhydrase Assays
| Potential Cause | Recommended Solution |
| Buffer Composition | The choice of buffer can significantly impact the apparent activity of carbonic anhydrase. Some buffers can inhibit the enzyme. It is advisable to use a well-characterized buffer system, such as HEPES or Tris, and to ensure consistency across experiments. |
| CO2 Concentration | High concentrations of CO2 can inhibit some carbonic anhydrase isoforms. Ensure that the CO2 solution is freshly prepared and that its concentration is accurately determined and consistent. |
| Inhibitor Solubility | Poor solubility of this compound in the assay buffer can lead to inaccurate concentration and variable results. Prepare fresh dilutions from a DMSO stock solution for each experiment. Visually inspect for any precipitation. Consider a brief sonication of the stock solution before dilution. |
| Enzyme Stability | Carbonic anhydrase XII stability can be influenced by pH and the presence of certain salts.[2] Ensure the enzyme is stored and handled according to the manufacturer's recommendations. Perform control experiments with a well-characterized inhibitor like acetazolamide to confirm enzyme activity. |
| Assay Temperature | The enzymatic reaction is temperature-sensitive. Maintain a constant and accurately controlled temperature throughout the assay. |
Discrepancies Between In Vitro and Cell-Based Assay Results
Problem: The observed potency (e.g., IC50) of this compound in your cell-based assay is significantly different from its in vitro Ki value.
Table 3: Troubleshooting In Vitro vs. Cell-Based Assay Discrepancies
| Potential Cause | Recommended Solution |
| Limited Cell Permeability | If the cellular potency is lower than the in vitro potency, the compound may have poor membrane permeability. Consider using cell lines with known differences in membrane transporter expression or perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. |
| Off-Target Effects | If the cellular potency is higher than expected or if unexpected phenotypes are observed, consider potential off-target effects. A broad-spectrum kinase inhibitor screen, for example, could help identify other potential targets. |
| Drug Efflux | To investigate the role of efflux pumps, co-incubate cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein). An increase in potency would suggest that your compound is a substrate for efflux pumps. |
| Inhibitor Stability in Media | The inhibitor may be unstable in the cell culture medium over the course of the experiment. Assess the stability of this compound in your specific media by incubating it for the duration of your assay and then testing its activity in an in vitro assay. |
| Aggregation | At higher concentrations, small molecules can form aggregates, leading to non-specific effects. Use dynamic light scattering (DLS) to assess the aggregation propensity of this compound in your experimental buffer or media. |
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for hCA XII Inhibition
This protocol is a generalized procedure for measuring the inhibition of carbonic anhydrase activity. Specific parameters may need to be optimized for your experimental setup.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES or Tris, pH 7.5.
-
Enzyme Solution: Prepare a working solution of recombinant human CA XII in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Substrate Solution: Prepare a CO2-saturated solution by bubbling CO2 gas through the assay buffer at a controlled temperature.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in assay buffer from a DMSO stock. Include a DMSO-only control.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Load one syringe with the enzyme solution and the other with the CO2-saturated substrate solution.
-
Pre-incubate the enzyme with the inhibitor or DMSO control for a set period (e.g., 15 minutes) at room temperature before loading into the syringe.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in pH over time using a suitable indicator (e.g., phenol red) by measuring the absorbance at the appropriate wavelength.
-
Calculate the initial rate of the reaction.
-
-
Data Analysis:
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular context.
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A temperature gradient is typically used to determine the melting curve of the target protein.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble CA XII in the supernatant using a method such as Western blotting or an immunoassay (e.g., ELISA).
-
-
Data Analysis:
-
For each treatment condition, plot the amount of soluble CA XII as a function of temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
A shift in the Tm in the presence of the inhibitor compared to the vehicle control indicates target engagement. Stabilization of the protein will result in an increase in Tm.
-
Visualizations
Caption: Role of hCA XII in pH regulation and its inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
Potential off-target effects of hCA XII-IN-6 in experiments
Welcome to the technical support center for hCA XII-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential challenges and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII) and also shows high affinity for the related isoform hCA IX.[1] These enzymes are transmembrane proteins that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] By inhibiting hCA IX and hCA XII, this compound can disrupt pH regulation in cancer cells, particularly in the hypoxic tumor microenvironment where these enzymes are often overexpressed.[2][3] This disruption can lead to increased intracellular acidosis and reduced extracellular acidification, ultimately affecting cancer cell proliferation, invasion, and metastasis.[2][3]
Q2: What are the known on-target and off-target isoforms for this compound?
A2: The primary on-targets for this compound are hCA XII and hCA IX. It exhibits significantly lower inhibitory activity against other carbonic anhydrase isoforms such as hCA I, II, and IV, which can be considered off-targets.[1] Understanding this selectivity is crucial for interpreting experimental results.
Q3: How should I dissolve and store this compound?
A3: Like many small molecule inhibitors, this compound is often supplied as a solid. For experimental use, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C or -80°C. The stability of this compound in aqueous solutions like cell culture media may be limited, so it is best to dilute the stock solution into your experimental medium immediately before use.
Q4: What is a typical working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell line, assay duration, and specific experimental endpoint. Based on its low nanomolar Ki values for hCA IX and XII, a starting concentration range of 10 nM to 1 µM is often a reasonable starting point for cell-based assays.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: What are the potential downstream signaling pathways affected by this compound?
A5: By inhibiting hCA IX and XII, this compound can indirectly influence several signaling pathways involved in cancer progression. These enzymes are known to interact with and modulate the activity of pathways such as the PI3K/Akt and NF-κB signaling cascades.[5] Disruption of pH homeostasis by this compound can lead to alterations in the activity of these pathways, affecting cell survival, proliferation, and inflammation.
Data Presentation
Table 1: Selectivity Profile of this compound
This table summarizes the inhibitory activity (Ki values) of this compound against various human carbonic anhydrase (hCA) isoforms. Lower Ki values indicate higher potency.
| Isoform | Ki (nM) | On-Target/Off-Target |
| hCA I | 6697 | Off-Target |
| hCA II | 2950 | Off-Target |
| hCA IV | 4093 | Off-Target |
| hCA IX | 4.1 | On-Target |
| hCA XII | 7.7 | On-Target |
Data sourced from MedChemExpress.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No or low inhibitory effect observed in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Inhibitor Instability: this compound may degrade in aqueous media over long incubation times. | Prepare fresh dilutions of the inhibitor from a frozen DMSO stock immediately before each experiment. Minimize the time the inhibitor is in aqueous solution before being added to cells. |
| Incorrect Inhibitor Concentration: The concentration used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration. Titrate the inhibitor over a broad range (e.g., 1 nM to 10 µM). |
| Low Target Expression: The cell line used may not express sufficient levels of hCA IX or hCA XII. | Verify the expression of hCA IX and hCA XII in your cell line using techniques like Western blot, qPCR, or immunofluorescence. Select a cell line known to have high expression of the target enzymes. |
| Cell Permeability Issues: The inhibitor may not be effectively entering the cells. | While hCA IX and XII are transmembrane proteins with extracellular active sites, assessing cell permeability can be useful. Consider performing a cell permeability assay if intracellular targets are also being investigated. |
| Solubility Problems: The inhibitor may be precipitating out of the cell culture medium. | Visually inspect the medium for any precipitate after adding the inhibitor. To avoid precipitation, you can try serial dilutions of your DMSO stock in your final assay medium.[6] |
Issue 2: High background or inconsistent results in enzyme activity assays.
| Potential Cause | Troubleshooting Step |
| Buffer Composition: The pH and components of the assay buffer can influence inhibitor binding and enzyme activity.[7] | Ensure the assay buffer is at the optimal pH for both the enzyme and the inhibitor. Be consistent with the buffer composition across all experiments. |
| Incorrect Reagent Concentration: Inaccurate concentrations of the enzyme, substrate, or inhibitor can lead to variability. | Carefully calibrate pipettes and ensure accurate dilutions of all reagents. |
| Assay Conditions: Temperature and incubation times can affect enzyme kinetics. | Maintain a consistent and optimal temperature throughout the assay. Ensure pre-incubation times for the enzyme and inhibitor are consistent. |
Issue 3: Unexpected cellular phenotypes or toxicity.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects: Although selective, at high concentrations, this compound may inhibit other enzymes. | Use the lowest effective concentration of the inhibitor determined from your dose-response experiments. Consider using a structurally unrelated inhibitor of hCA IX/XII as a control to confirm that the observed phenotype is due to on-target inhibition. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%.[6] Include a vehicle control (medium with the same concentration of DMSO but without the inhibitor) in all experiments. |
| Compound Cytotoxicity: The inhibitor itself may be cytotoxic at certain concentrations. | Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration range at which this compound is not toxic to your cells. |
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Logical troubleshooting guide for this compound experiments.
Caption: this compound and the PI3K/Akt signaling pathway.
Caption: this compound and the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Activity Assay (Colorimetric)
This protocol is adapted from a general method for measuring carbonic anhydrase activity and can be used to assess the inhibitory effect of this compound on purified hCA XII or hCA IX enzyme.
Materials:
-
Purified recombinant human CA XII or CA IX enzyme
-
This compound
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
-
DMSO
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of NPA in acetonitrile or DMSO (e.g., 100 mM).
-
Prepare a working solution of the CA enzyme in Tris-HCl buffer. The final concentration will need to be optimized.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of Tris-HCl buffer.
-
Add varying concentrations of this compound (prepared by diluting the stock solution). Include a vehicle control (DMSO only).
-
Add the CA enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
To start the reaction, add the NPA substrate solution to each well. The final concentration of NPA should be optimized (e.g., 1 mM).
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the rate of NPA hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the proliferation and viability of cancer cells that express hCA XII.
Materials:
-
Cancer cell line known to express hCA XII (e.g., certain breast or colon cancer cell lines)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measure Absorbance:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability as a function of inhibitor concentration to determine the IC50 value for cell growth inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of human carbonic anhydrase XII stability and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize hCA XII-IN-6 toxicity in cell culture
Welcome to the technical support center for hCA XII-IN-6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help minimize potential toxicity and ensure successful cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII), a zinc metalloenzyme.[1][2] Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4][5] hCA XII is a transmembrane protein that is overexpressed in some cancers and plays a role in regulating intracellular and extracellular pH, which is crucial for cancer cell proliferation, invasion, and metastasis.[6][7][8] By inhibiting hCA XII, this compound can disrupt this pH regulation, potentially leading to anti-cancer effects.
Q2: What are the recommended storage and handling conditions for this compound?
A2: As a general best practice for small molecule inhibitors, this compound should be stored as a solid at -20°C or -80°C. For use in cell culture, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store these aliquots at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: Is this compound specific to hCA XII?
A3: this compound shows high selectivity for hCA XII and hCA IX. However, like many small molecule inhibitors, it can inhibit other carbonic anhydrase isoforms at higher concentrations.[1] It is crucial to use the lowest effective concentration to minimize off-target effects.[9]
Q4: What are the potential signs of this compound toxicity in cell culture?
A4: Signs of toxicity can vary between cell lines but may include:
-
A sudden or sharp decrease in cell viability.
-
Changes in cell morphology, such as rounding up, detachment from the culture surface, or blebbing.
-
A significant reduction in the rate of cell proliferation compared to vehicle-treated control cells.
-
Induction of apoptosis or necrosis.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability
Q: I observed significant cell death after treating my cells with this compound. What could be the cause and how can I resolve it?
A: This is likely due to the inhibitor concentration being too high for your specific cell line.
-
Solution 1: Perform a Dose-Response Curve. It is essential to determine the optimal, non-toxic working concentration of this compound for each cell line you are using. We recommend performing a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo®) with a range of concentrations to determine the IC50 (the concentration that inhibits 50% of cell growth) and to identify a concentration that effectively inhibits the target without causing widespread cell death.[10]
-
Solution 2: Reduce Incubation Time. Prolonged exposure to a compound can lead to toxicity. Try reducing the duration of the treatment to see if this mitigates the toxic effects while still achieving the desired biological outcome.
-
Solution 3: Check Solvent Concentration. Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically below 0.1%). Run a vehicle-only control (medium with the same amount of solvent as your treated samples) to rule out solvent toxicity.[11]
Issue 2: Lack of Inhibitor Effect
Q: I am not observing any biological effect after treating my cells with this compound. Why might this be happening?
A: There are several potential reasons for a lack of effect.
-
Solution 1: Confirm hCA XII Expression. Verify that your cell line expresses hCA XII at a sufficient level for the inhibitor to have a measurable effect. You can check for protein expression by Western blot or immunofluorescence, or for gene expression by RT-qPCR.
-
Solution 2: Increase Inhibitor Concentration. The concentration you are using may be too low to effectively inhibit hCA XII in your cells. Based on your dose-response curve, try increasing the concentration, but be mindful of potential toxicity at higher doses. For complete inhibition, a concentration 5 to 10 times the Ki or IC50 value may be necessary.[11]
-
Solution 3: Check Inhibitor Stability. Ensure that your this compound stock solution has been stored correctly and has not degraded. Small molecule inhibitors can be sensitive to light and temperature. Consider preparing a fresh stock solution. The stability of the inhibitor in your culture media over the course of the experiment should also be considered.[9]
Issue 3: Inconsistent Results Between Experiments
Q: My results with this compound are not reproducible. What could be causing this variability?
A: Inconsistent results can stem from several experimental variables.
-
Solution 1: Standardize Cell Culture Conditions. Ensure that you are using cells at a consistent passage number and seeding density. Cell health and confluency can significantly impact their response to inhibitors.
-
Solution 2: Use Fresh Dilutions. Always prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock. Avoid using previously prepared and stored working dilutions.
-
Solution 3: Ensure Homogeneous Treatment. When adding the inhibitor to your cell cultures, ensure it is thoroughly mixed into the medium to achieve a uniform final concentration across all wells or flasks.
Data Presentation
The inhibitory activity of this compound has been characterized against several human carbonic anhydrase isoforms. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates higher potency.
| Isoform | Ki (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a WST-1 Cell Viability Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Preparation: Prepare a 2X working solution of this compound in complete culture medium. Create a serial dilution to test a range of concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle-only control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X inhibitor dilutions to the respective wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
WST-1 Assay:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle-only control wells (which represents 100% viability).
-
Plot the cell viability (%) against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: General Protocol for Cell-Based Assays with this compound
-
Cell Culture: Culture your cells of interest under standard conditions until they reach the desired confluency for your experiment.
-
Inhibitor Treatment:
-
Thaw a frozen aliquot of your this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete culture medium. Ensure the final solvent concentration is below toxic levels.
-
Remove the existing medium from your cells and replace it with the medium containing this compound.
-
Include a vehicle-only control group treated with the same concentration of solvent.
-
-
Incubation: Incubate the cells for the duration specified in your experimental design.
-
Downstream Analysis: Proceed with your intended downstream analysis (e.g., protein extraction for Western blot, RNA isolation for RT-qPCR, cell migration assay, etc.).
Mandatory Visualizations
Caption: Role of hCA XII in pH regulation and its inhibition by this compound.
Caption: Experimental workflow for determining this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase 12 - Wikipedia [en.wikipedia.org]
- 5. CA12 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Carbonic anhydrase XII functions in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Use Inhibitors [sigmaaldrich.com]
- 12. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
Troubleshooting hCA XII-IN-6 precipitation in media
Welcome to the technical support center for hCA XII-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 4d) is a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII), a transmembrane enzyme.[1] It exhibits a Ki value of 84.2 nM for hCA XII.[1] Carbonic anhydrase XII is overexpressed in various cancers and contributes to the regulation of pH in the tumor microenvironment, which is crucial for cancer cell survival, proliferation, and metastasis.[2][3] By inhibiting hCA XII, this compound disrupts this pH regulation, leading to anti-proliferative effects in cancer cells.
Q2: I am observing precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can arise from several factors:
-
Low Aqueous Solubility: The compound may have inherently low solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The desired final concentration of the inhibitor in the media may exceed its solubility limit.
-
Incorrect Solvent and Dilution Technique: The method used to dissolve and dilute the compound into the media is critical. Using an inappropriate solvent or a rapid dilution can cause the compound to crash out of solution.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with the compound and reduce its solubility.
-
pH of the Media: The solubility of many compounds is pH-dependent.
-
Temperature: Temperature fluctuations, such as moving from a warm incubator to room temperature for observation, can affect solubility.
Q3: What is the recommended solvent for dissolving this compound?
Based on general handling instructions for similar compounds from MedChemExpress, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[4][5][6]
Q4: How can I prevent precipitation when adding the this compound stock solution to my media?
To prevent precipitation, it is crucial to follow a proper dilution procedure:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Stepwise Dilution: Perform serial dilutions of the stock solution in your cell culture medium to reach the final desired concentration. Avoid adding a small volume of highly concentrated stock directly into a large volume of media.
-
Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][5] Some cell lines can tolerate up to 1% DMSO, but it is best to determine the tolerance of your specific cell line.[7][8]
-
Pre-warm Media: Use pre-warmed cell culture media for dilutions.
-
Vortex Gently: Mix the solution gently by vortexing or inverting the tube after each dilution step.
Q5: What should I do if I still see precipitation?
If you continue to observe precipitation, consider the following troubleshooting steps:
-
Lower the Final Concentration: Your target concentration may be too high. Try a lower concentration to see if the precipitation issue resolves.
-
Sonication: Briefly sonicate the stock solution in DMSO to ensure it is fully dissolved before adding it to the media.
-
Filter Sterilization: After diluting this compound in the media, you can try to filter-sterilize the solution using a 0.22 µm filter to remove any precipitate before adding it to your cells. However, this may also remove some of your dissolved compound.
-
Test Different Media Formulations: If possible, test the solubility in different types of cell culture media.
-
Solubility Test: Before your main experiment, perform a small-scale solubility test by preparing your desired final concentration in media and observing it for a period under your experimental conditions (e.g., in the incubator).
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding DMSO stock to media | - Shock precipitation due to rapid change in solvent polarity. - Final concentration exceeds solubility limit. | - Perform a stepwise dilution of the DMSO stock into the media. - Reduce the final concentration of this compound. - Ensure the DMSO stock is at room temperature before dilution. |
| Precipitate forms over time in the incubator | - Compound is not stable in the media at 37°C. - Interaction with media components. - Evaporation of media leading to increased concentration. | - Prepare fresh working solutions immediately before use. - Perform a solubility test to determine the maximum stable concentration over your experimental timeframe. - Ensure proper humidification in the incubator to prevent evaporation. |
| Cloudy or hazy appearance of the media | - Formation of very fine precipitate. - Contamination (bacterial or fungal). | - Centrifuge a sample of the media to see if a pellet forms. - Examine the media under a microscope to check for microbial contamination. - If precipitation is confirmed, follow the steps for immediate precipitation. |
| Inconsistent experimental results | - Variable amounts of active compound in solution due to precipitation. | - Visually inspect your treatment media for any signs of precipitation before adding it to the cells. - Always follow a consistent and validated dissolution and dilution protocol. |
Experimental Protocols
The following is a general protocol for preparing this compound for cell-based assays. It is essential to optimize the conditions for your specific cell line and experimental setup.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Protocol for Preparing a 10 mM Stock Solution:
-
Refer to the Certificate of Analysis for the exact molecular weight of your batch of this compound.
-
Calculate the amount of DMSO required to prepare a 10 mM stock solution.
-
Carefully weigh the this compound powder and add the calculated volume of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
Protocol for Preparing Working Solutions in Cell Culture Media:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve your desired final concentrations.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of media (resulting in a 100 µM solution).
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of media to get a final concentration of 10 µM.
-
-
-
Ensure the final DMSO concentration is below the tolerance level of your cells (e.g., ≤ 0.5%).
-
Gently mix the working solutions before adding them to your cells.
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Visualizations
Signaling Pathway of Carbonic Anhydrase XII in the Tumor Microenvironment
Caption: hCA XII activity and its inhibition by this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dbaitalia.it [dbaitalia.it]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of hCA XII-IN-6 in animal models
Welcome to the technical support center for hCA XII-IN-6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this carbonic anhydrase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhibitor of human carbonic anhydrase (CA) isoforms. It shows high potency against the tumor-associated isoforms hCA IX and hCA XII.[1][2] Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] In the context of cancer, hCA IX and XII are often overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor progression, invasion, and metastasis.[5][6][7][8] By inhibiting these enzymes, this compound can help to normalize the pH of the tumor microenvironment.
Q2: Is this compound orally bioavailable?
Q3: What are the inhibition constants (Ki) of this compound for various carbonic anhydrase isoforms?
A3: The inhibitory activity of this compound varies across different human carbonic anhydrase (hCA) isoforms. This selectivity is crucial for minimizing off-target effects. The known Ki values are summarized in the table below.
| Isoform | Ki (nM) | Reference |
| hCA I | 6697 | [1][2] |
| hCA II | 2950 | [1][2] |
| hCA IV | 4093 | [1][2] |
| hCA IX | 4.1 | [1][2] |
| hCA XII | 7.7 | [1][2] |
Q4: What signaling pathways are associated with hCA XII?
A4: Carbonic anhydrase XII is involved in regulating intracellular and extracellular pH, which in turn can influence several signaling pathways critical for cancer cell survival and proliferation. Overexpression of hCA XII has been linked to pathways that promote invasion and migration. While a complete picture is still emerging, inhibition of hCA XII can impact the tumor microenvironment and downstream signaling cascades that are sensitive to pH changes.
Figure 1: Simplified signaling context for hCA XII in cancer.
Troubleshooting Guides
This section addresses common issues encountered during the preparation and administration of this compound in animal models.
Issue 1: Poor Solubility and Formulation Challenges
Problem: this compound precipitates out of solution during formulation or upon storage.
Possible Causes & Solutions:
-
Inappropriate Vehicle: Like many small molecule inhibitors, this compound likely has low aqueous solubility. A simple aqueous vehicle such as saline or PBS is unlikely to be sufficient.
-
Solution 1: Use of Co-solvents: A common strategy is to use a mixture of co-solvents to increase solubility. Based on formulations for similar compounds, a vehicle containing DMSO, PEG300, and Tween 80 can be effective. Always perform a small-scale solubility test first.
-
Solution 2: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vivo studies.[13]
-
Solution 3: Nanonization: Reducing the particle size to the nanometer range can improve the dissolution rate and saturation solubility.[14][15][16][17] This is a more advanced technique requiring specialized equipment.
Experimental Workflow for Formulation Development:
Figure 2: Decision workflow for selecting a suitable formulation strategy.
Issue 2: Difficulties During Oral Gavage
Problem: The animal shows signs of distress (e.g., coughing, gasping), or there is resistance during needle insertion.
Possible Causes & Solutions:
-
Incorrect Needle Placement: The gavage needle may have entered the trachea instead of the esophagus. This is a critical error that can lead to aspiration of the compound into the lungs.
-
Improper Restraint: The animal is struggling, making it difficult to safely insert the gavage needle.
-
Incorrect Needle Size: The gavage needle is too large or too long for the animal.
-
Solution: Use the appropriate size gavage needle for the animal's weight and species. A common size for mice is a 20-22 gauge, 1.5-inch needle with a ball tip.[19]
-
Issue 3: Post-Dosing Adverse Effects
Problem: Animals appear lethargic, show signs of metabolic acidosis, or have other unexpected adverse reactions after dosing.
Possible Causes & Solutions:
-
Inherent Pharmacology: Carbonic anhydrase inhibitors can cause metabolic acidosis and electrolyte imbalances due to their mechanism of action.[20][21][22]
-
Solution: Monitor animals closely after dosing. Be aware of potential side effects. If severe adverse events occur, consult with the institutional veterinarian. Consider if the dose is too high and perform a dose-response study.
-
-
Vehicle Toxicity: The formulation vehicle itself may be causing toxicity, especially at high concentrations.
-
Solution: Always run a vehicle-only control group to distinguish between compound-related and vehicle-related effects. Limit the percentage of co-solvents like DMSO in the final formulation whenever possible.
-
-
Gavage-Related Injury: Esophageal or stomach injury can occur from improper gavage technique.
Experimental Protocols
Below are detailed methodologies for preparing and administering this compound. Note: These are starting-point protocols based on common practices for poorly soluble compounds. Optimization for your specific experimental needs is recommended.
Protocol 1: Co-solvent Formulation
This protocol is adapted from common vehicles used for poorly soluble inhibitors.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or PBS
Procedure:
-
Weigh the required amount of this compound.
-
Add a minimal amount of DMSO to dissolve the compound completely (e.g., 5-10% of the final volume). Sonicate briefly if necessary.
-
In a separate tube, prepare the rest of the vehicle. A common ratio is 40% PEG300, 5% Tween 80, and the remainder as saline.
-
Add the PEG300 to the dissolved drug-DMSO mixture and vortex thoroughly.
-
Add the Tween 80 and vortex again.
-
Finally, add the saline or PBS dropwise while vortexing to bring the formulation to the final volume. This final step is critical to prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If it is a clear solution, it is ready for administration. If a fine suspension forms, ensure it can be homogeneously resuspended before each gavage.
Protocol 2: Cyclodextrin Formulation (Kneading Method)
This method creates an inclusion complex to enhance solubility.[10][23]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
Procedure:
-
Determine the required molar ratio of drug to HP-β-CD (a 1:1 or 1:2 ratio is a common starting point).
-
Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.
-
Mix the powders thoroughly for 5-10 minutes.
-
Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture to form a thick, kneadable paste.
-
Knead the paste vigorously for 30-45 minutes.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
This powder can then be dissolved or suspended in sterile water or saline for oral administration. Test the solubility of the final complex to confirm enhancement.
Protocol 3: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral dosing.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
20-22 gauge, 1.5-inch flexible or ball-tipped gavage needle
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse and calculate the exact volume of the formulation to be administered. Dosing volumes for mice are typically 5-10 mL/kg.
-
Syringe Preparation: Draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders. The mouse should be held in a vertical position.
-
Needle Insertion: Gently insert the gavage needle into the mouse's mouth, passing it along one side of the tongue. The needle should slide easily down the esophagus. If there is any resistance or the animal coughs, stop immediately.
-
Dose Administration: Once the needle is correctly positioned (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the formulation.
-
Needle Removal: Smoothly withdraw the needle in the same direction it was inserted.
-
Monitoring: Return the mouse to its cage and monitor it for at least 15-30 minutes for any signs of immediate distress, such as difficulty breathing or regurgitation. Continue to monitor for any potential adverse effects over the course of the experiment.[18][19][21][22][24]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfonamide inhibitors: a patent review 2013-present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. scielo.br [scielo.br]
- 12. medcraveonline.com [medcraveonline.com]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Morphologic design of nanogold carriers for a carbonic anhydrase inhibitor: Effect on ocular retention and intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multivalent Carbonic Anhydrases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of the pharmacology of carbonic anhydrase inhibitors for the treatment of glaucoma in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 21. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. eijppr.com [eijppr.com]
- 24. Serious Adverse Events of Oral and Topical Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of hCA XII-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when working with the carbonic anhydrase inhibitor, hCA XII-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] It shows particularly high potency against the tumor-associated isoforms hCA IX and hCA XII.[4][5] The inhibition of these enzymes in the tumor microenvironment can disrupt pH regulation, leading to reduced tumor cell proliferation, invasion, and metastasis.[6][7]
Q2: What are the reported inhibition constants (Ki) of this compound against various human carbonic anhydrase isoforms?
The inhibitory activity of this compound varies across different human carbonic anhydrase (hCA) isoforms. It is a potent inhibitor of hCA IX and hCA XII, with significantly lower activity against other isoforms like hCA I and hCA II.[4][5]
| Isoform | Ki (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
| Data sourced from MedChemExpress.[4] |
Q3: What are the potential therapeutic applications of this compound?
Due to its selective inhibition of tumor-associated carbonic anhydrases IX and XII, this compound is being investigated for its potential as an anticancer agent.[8][9][10] Additionally, it has shown antihyperalgesic effects in a rat model of arthritis, suggesting its potential use in the research of rheumatoid arthritis.[4]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors, from manufacturing inconsistencies to handling and storage conditions. While specific data on the batch-to-batch variability of this compound is not publicly available, this guide provides a systematic approach to troubleshoot and mitigate potential issues based on general principles for small molecule inhibitors.
Issue 1: Inconsistent IC50 or Ki values in enzymatic assays.
-
Potential Cause 1: Variation in Compound Purity or Integrity.
-
Troubleshooting Steps:
-
Certificate of Analysis (CoA) Review: Always request and carefully review the CoA for each new batch. Compare the purity data (e.g., by HPLC) between batches.
-
Independent Purity Assessment: If significant variability is suspected, consider performing an independent analysis of the compound's purity and identity (e.g., via HPLC, LC-MS, or NMR).
-
Proper Storage: Ensure the compound is stored according to the manufacturer's recommendations (typically at -20°C or -80°C, protected from light and moisture) to prevent degradation.
-
-
-
Potential Cause 2: Assay Conditions and Reagents.
-
Troubleshooting Steps:
-
Reagent Consistency: Use the same lot of reagents (buffers, substrates, enzyme) for comparative experiments whenever possible. If a new lot of a critical reagent is introduced, perform a bridging study to ensure consistency.
-
Enzyme Activity: Ensure the specific activity of the carbonic anhydrase enzyme is consistent across experiments. Enzyme activity can vary between preparations and with storage time.
-
Assay Protocol Standardization: Strictly adhere to a standardized protocol, paying close attention to incubation times, temperature, and substrate concentrations.
-
-
Logical Flow for Troubleshooting Inconsistent Assay Results
Caption: Troubleshooting inconsistent IC50/Ki values.
Issue 2: Variable cellular responses in in vitro experiments.
-
Potential Cause 1: Differences in Compound Solubility or Aggregation.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the stock solution and final dilutions for any precipitation. Determine the solubility of each batch in your specific cell culture medium.
-
Sonication/Vortexing: Ensure the compound is fully dissolved by proper vortexing or sonication of the stock solution before making dilutions.
-
Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) can help prevent aggregation, but its compatibility with the cell model must be verified.
-
-
-
Potential Cause 2: Cell Line Health and Passage Number.
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate your cell line to ensure its identity.
-
Passage Number Control: Use cells within a consistent and low passage number range for all experiments.
-
Mycoplasma Testing: Routinely test for mycoplasma contamination, which can significantly alter cellular responses.
-
-
-
Potential Cause 3: Interaction with Serum Proteins.
-
Troubleshooting Steps:
-
Serum Concentration Consistency: Use a consistent source and concentration of fetal bovine serum (FBS) or other serum in your culture medium, as serum proteins can bind to small molecules and affect their effective concentration.
-
Serum-Free Conditions: If possible, conduct initial experiments in serum-free or low-serum conditions to minimize this variable.
-
-
Experimental Protocols
Protocol 1: Stopped-Flow Carbon Dioxide Hydrase Assay for hCA XII Activity
This protocol is a standard method for measuring the catalytic activity of carbonic anhydrase and the inhibitory effect of compounds like this compound.
-
Materials:
-
Stopped-flow spectrophotometer
-
Human carbonic anhydrase XII (recombinant)
-
This compound (dissolved in DMSO)
-
CO2-saturated water
-
Buffer (e.g., 20 mM TRIS, pH 7.5, containing a pH indicator like p-nitrophenol)
-
96-well plates
-
-
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the hCA XII enzyme solution to each well.
-
Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
The hydration of CO2 to carbonic acid, which then dissociates into a proton and bicarbonate, causes a change in pH. This pH change is monitored by the change in absorbance of the pH indicator over a short time frame (seconds).
-
The initial rate of the reaction is calculated from the slope of the absorbance change over time.
-
The IC50 value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Investigating Batch Variability
Caption: Workflow for investigating batch-to-batch variability.
Signaling Pathways
Carbonic Anhydrase XII in Tumor pH Regulation
Carbonic anhydrase XII (CA XII) is a transmembrane enzyme that plays a crucial role in regulating pH in the tumor microenvironment. Its activity is linked to pathways that promote cancer cell survival and proliferation.
Caption: Role of CA XII in tumor pH regulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA12 carbonic anhydrase 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Why is my hCA XII-IN-6 not showing an effect?
<-48>
Welcome to the technical support center for hCA XII-IN-6. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not showing an anti-proliferative or cytotoxic effect?
If you are not observing the expected effect of this compound on cancer cells, there could be several underlying reasons. This guide will walk you through a systematic troubleshooting process to identify the potential issue.
Troubleshooting Steps:
-
Compound Integrity and Preparation: Verify the quality and preparation of your inhibitor.
-
Experimental Design: Ensure your experimental setup is optimized to detect the inhibitor's effects.
-
Cell Line Characteristics: Confirm that your chosen cell line is a suitable model for hCA XII inhibition.
Section 1: Compound Integrity and Preparation
Issues with the inhibitor's storage, handling, or preparation are common sources of experimental failure.
Is the inhibitor properly dissolved and stored?
This compound, like many small molecule inhibitors, requires specific handling to maintain its activity. Improper storage or dissolution can lead to degradation or precipitation.
-
Solution: Follow the recommended storage and solubility guidelines provided on the product datasheet. Use fresh, high-quality solvents and prepare aliquots for single use to avoid repeated freeze-thaw cycles.
| Parameter | Recommendation | Rationale |
| Storage (Powder) | Store at -20°C, desiccated and protected from light. | Prevents degradation from temperature fluctuations, moisture, and light. |
| Storage (Solution) | Store in aliquots at -80°C for long-term use. | Minimizes freeze-thaw cycles that can degrade the compound. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | This compound is highly soluble in DMSO, ensuring a homogenous stock solution. |
| Solvent Quality | Use anhydrous, ≥99.7% purity DMSO. | Water in DMSO can promote compound precipitation and hydrolysis. |
Has the compound precipitated out of solution?
When diluting a DMSO stock solution into aqueous cell culture media, the inhibitor can sometimes precipitate if its final concentration exceeds its aqueous solubility limit.
-
Solution: Visually inspect your final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is suspected, prepare a fresh dilution. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.
Section 2: Experimental Design
The design of your experiment is critical for observing the specific effects of hCA XII inhibition.
Is the inhibitor concentration and incubation time appropriate?
The effectiveness of this compound is dose- and time-dependent. Sub-optimal concentrations or insufficient incubation times may not produce a measurable effect. The inhibitory constant (Ki) for this compound is in the nanomolar range, but higher concentrations are often required in cell-based assays.[1][2][3]
-
Solution: Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your specific cell line and assay. A typical starting range for cell-based assays is between 1 µM and 50 µM. Also, consider extending the incubation time (e.g., 24, 48, 72 hours) to allow for the downstream effects of enzyme inhibition to manifest.
| Parameter | Typical Range (Cell-Based Assays) | Notes |
| Inhibitor Concentration | 1 µM - 50 µM | The effective concentration can vary significantly between cell lines. |
| Incubation Time | 24 - 72 hours | Longer incubation may be necessary to observe effects on cell proliferation. |
| Final DMSO Concentration | ≤0.5% | Higher concentrations can be toxic to cells and confound results. |
Are the cell culture conditions optimal for hCA XII activity?
Human carbonic anhydrase XII (hCA XII) is a zinc metalloenzyme whose expression and activity are significantly influenced by the cellular microenvironment.[4][5] Its primary role is to regulate pH in response to cellular metabolism.[6]
-
Solution: Ensure your cell culture conditions, particularly pH and CO2 levels, are stable and consistent. The expression of hCA XII is often upregulated under hypoxic conditions.[7][8][9] If your cell line is known to express hCA XII primarily under hypoxia, consider conducting your experiment in a hypoxic chamber (e.g., 1-3% O2).
Section 3: Cell Line Characteristics
The biological context of your chosen cell line is a crucial factor. Not all cancer cell lines will be sensitive to hCA XII inhibition.
Does the cell line express sufficient levels of hCA XII?
This compound is a targeted inhibitor; therefore, its effect is dependent on the presence of its target, the hCA XII enzyme.[10]
-
Solution: Confirm the expression of hCA XII in your cell line at the protein level using techniques like Western blotting or flow cytometry. If the expression is low or absent, the inhibitor will have no target and thus no effect. It is important to note that even if a cell line is reported to express hCA XII, the expression levels can vary between different passages or culture conditions.
Is the hCA XII enzyme active in your cell line?
The presence of the hCA XII protein does not guarantee that it is enzymatically active. The enzyme requires a zinc ion for its catalytic function and can be influenced by post-translational modifications.[4]
-
Solution: If possible, perform a carbonic anhydrase activity assay on your cell lysates to confirm that the enzyme is active.
Is the cellular phenotype you are measuring dependent on hCA XII activity?
The inhibition of hCA XII primarily disrupts pH regulation, which can impact various cellular processes, including proliferation, invasion, and resistance to chemotherapy.[7][11] However, some cell lines may have redundant mechanisms for pH regulation or may not be critically dependent on hCA XII for survival.
-
Solution: Review the literature to understand the role of hCA XII in your specific cancer type or cell line. If there is a disconnect between potent enzyme inhibition and a modest anti-proliferative effect, it could indicate that the cell line's survival is not solely dependent on this enzyme's activity.[4]
Visual Troubleshooting Guides
hCA XII Signaling and Inhibition
The following diagram illustrates the catalytic function of hCA XII at the cell membrane and the mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Tumor‐Associated Carbonic Anhydrases in Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: hCA XII Inhibitors
Disclaimer: As of late 2025, publicly available data on the cell line-specific responses to hCA XII-IN-6 is limited. This technical support guide provides information based on the known characteristics of this compound and general knowledge derived from research on other carbonic anhydrase XII (CA XII) inhibitors, particularly those from the sulfonamide class. The quantitative data and specific cell line responses presented are illustrative and intended to serve as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of human carbonic anhydrase XII (hCA XII), a zinc metalloenzyme.[1] Its primary mechanism of action is the inhibition of the catalytic activity of hCA XII.[1] hCA XII is a transmembrane enzyme that is often overexpressed in various cancers and contributes to the regulation of pH in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4] By inhibiting hCA XII, this compound can disrupt pH regulation, leading to increased intracellular acidosis and potentially inducing apoptosis and inhibiting cancer cell proliferation.[1][5]
Q2: In which types of cancer cell lines is this compound expected to be most effective?
The effectiveness of a hCA XII inhibitor like this compound is often correlated with the expression level of the hCA XII enzyme in the cancer cells. Therefore, it is expected to be more effective in cell lines derived from tumors known to overexpress hCA XII. These can include certain types of breast, lung, colon, and glioblastoma cancers.[6] The expression of hCA XII can be induced by hypoxia, so cell lines cultured under hypoxic conditions may show increased sensitivity.[4][5]
Q3: What are the key differences in expected responses between cell lines?
Cell line-specific responses to hCA XII inhibitors can vary significantly due to several factors:
-
hCA XII Expression Levels: Higher levels of hCA XII expression generally lead to greater sensitivity.
-
Expression of other CA Isoforms: The presence of other CA isoforms, such as the highly active and cytosolic hCA II, can influence the overall cellular response to a less selective inhibitor.
-
Tumor Microenvironment Simulation: Responses can differ based on whether the cells are cultured under normoxic or hypoxic conditions, as hypoxia often upregulates hCA XII.[5]
-
Genetic Background of the Cell Line: The intrinsic genetic and epigenetic makeup of a cell line can affect its reliance on pH-regulating mechanisms and its susceptibility to apoptosis.
-
Chemoresistance Status: Some chemoresistant cell lines have been shown to upregulate hCA XII, and its inhibition may help to overcome resistance.[6]
Q4: How does the in vitro inhibitory activity (K_i) of this compound translate to cellular activity?
It is crucial to note that a low K_i value (indicative of potent enzymatic inhibition) does not always directly translate to potent anti-proliferative activity in cell-based assays.[2][3] The cellular efficacy of an inhibitor is influenced by factors such as cell membrane permeability, off-target effects, and the specific role of hCA XII in the chosen cell line's survival and proliferation. Therefore, it is essential to determine the IC50 (half-maximal inhibitory concentration) for cell viability or proliferation in your specific cell line of interest.
Troubleshooting Guide
Issue 1: No significant anti-proliferative effect is observed even at high concentrations of the inhibitor.
-
Possible Cause 1: Low or absent hCA XII expression.
-
Troubleshooting Step: Verify the expression of hCA XII in your target cell line at both the mRNA (qRT-PCR) and protein (Western Blot or immunofluorescence) levels. It is recommended to use a positive control cell line known to express hCA XII.
-
-
Possible Cause 2: Culture conditions.
-
Troubleshooting Step: hCA XII expression and activity are often significantly upregulated under hypoxic conditions.[5] Try performing the anti-proliferative assay under hypoxic conditions (e.g., 1% O2) and compare the results to those obtained under normoxia.
-
-
Possible Cause 3: Redundancy of pH regulation mechanisms.
-
Troubleshooting Step: The target cells may have compensatory mechanisms for pH regulation that are independent of hCA XII. Consider investigating the expression and activity of other pH regulators, such as other CA isoforms or ion transporters.
-
Issue 2: High variability in results between replicate experiments.
-
Possible Cause 1: Inconsistent cell health and density.
-
Troubleshooting Step: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. Monitor cell morphology and viability before adding the inhibitor.
-
-
Possible Cause 2: Instability of the inhibitor.
-
Troubleshooting Step: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer.
-
-
Possible Cause 3: Fluctuations in hypoxic conditions.
-
Troubleshooting Step: If working under hypoxia, ensure that the hypoxic chamber or incubator is properly calibrated and maintains a stable, low oxygen environment throughout the experiment.
-
Issue 3: Discrepancy between results from different types of assays (e.g., MTT vs. apoptosis assay).
-
Possible Cause: Cytostatic vs. cytotoxic effects.
-
Troubleshooting Step: The inhibitor may be causing cell cycle arrest (a cytostatic effect) rather than inducing cell death (a cytotoxic effect). An MTT or similar metabolic assay measures cell viability, which may not decrease if the cells are arrested but still metabolically active. Complement your viability assays with assays that measure apoptosis (e.g., caspase activity, Annexin V staining) or cell cycle progression (e.g., flow cytometry with propidium iodide staining).
-
Quantitative Data Summary
The following table provides an illustrative example of the kind of data that might be generated when evaluating a selective hCA XII inhibitor. Note: This is not actual data for this compound.
| Cell Line | Cancer Type | hCA XII Expression | Culture Condition | IC50 (µM) - 72h |
| MCF-7 | Breast (ER+) | Moderate | Normoxia | > 100 |
| Hypoxia (1% O2) | 50 | |||
| MDA-MB-231 | Breast (TNBC) | High | Normoxia | 75 |
| Hypoxia (1% O2) | 25 | |||
| A549 | Lung | Low | Normoxia | > 100 |
| Hypoxia (1% O2) | > 100 | |||
| HT-29 | Colon | High | Normoxia | 60 |
| Hypoxia (1% O2) | 20 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the hCA XII inhibitor (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Western Blot for hCA XII Expression
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hCA XII overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Simplified signaling pathway of hCA XII inhibition.
Caption: Experimental workflow for evaluating hCA XII inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to hCA XII-IN-6 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase XII (CA XII) inhibitor, hCA XII-IN-6. The content is designed to address specific issues that may be encountered during in vitro experiments aimed at overcoming chemoresistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is expected to overcome chemoresistance?
A1: this compound is a potent inhibitor of human carbonic anhydrase XII (hCA XII), an enzyme that is often overexpressed on the surface of cancer cells, particularly in hypoxic tumors.[1][2] CA XII contributes to chemoresistance primarily by maintaining an alkaline intracellular pH (pHi) and an acidic extracellular pH (pHe). This pH gradient is optimal for the function of drug efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic drugs from the cancer cell.[3][4][5] By inhibiting CA XII, this compound disrupts this pH regulation, leading to a decrease in intracellular pH. This acidification of the cytoplasm impairs the ATPase activity of P-gp, thereby reducing its ability to efflux drugs and restoring the cancer cell's sensitivity to chemotherapy.[1][4]
Q2: In which cancer cell lines is this compound expected to be most effective at reversing chemoresistance?
A2: The efficacy of this compound in reversing chemoresistance is most pronounced in cancer cell lines that co-express high levels of both hCA XII and a drug efflux pump, such as P-glycoprotein (P-gp/MDR1).[3][5] Resistance to drugs like doxorubicin is often associated with the overexpression of these two proteins. Therefore, researchers should first characterize their cell lines of interest for the expression of both hCA XII and P-gp before initiating experiments. Cell lines that have acquired resistance to P-gp substrates through continuous drug exposure are excellent models to test the efficacy of this compound.[1]
Q3: What are the typical concentrations of this compound that should be used in cell culture experiments?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. However, based on its potent inhibitory activity against hCA XII, non-toxic nanomolar concentrations are typically used when combining it with a chemotherapeutic agent.[1] It is crucial to first perform a dose-response curve with this compound alone to determine its intrinsic cytotoxicity and to select a sub-toxic concentration for combination studies.
Q4: How can I confirm that resistance in my cancer cell line is mediated by P-glycoprotein?
A4: Several methods can be used to confirm P-gp-mediated resistance. A common approach is to assess the expression of P-gp at the mRNA and protein levels using techniques like qRT-PCR and Western blotting, respectively. Functionally, you can perform a rhodamine 123 or calcein-AM efflux assay. In P-gp overexpressing cells, these fluorescent substrates are actively pumped out. The addition of a known P-gp inhibitor, like verapamil, should increase the intracellular fluorescence, confirming P-gp activity. An ATPase activity assay can also be performed on membrane fractions to directly measure the ATP hydrolysis activity of P-gp in the presence and absence of substrates and inhibitors.
Troubleshooting Guides
Problem 1: this compound fails to sensitize resistant cancer cells to doxorubicin.
| Possible Cause | Troubleshooting Steps |
| Low or absent hCA XII expression in the resistant cell line. | 1. Verify hCA XII expression: Confirm hCA XII protein expression in your resistant cell line using Western blotting or flow cytometry. Compare the expression level to the parental, sensitive cell line. 2. Select an appropriate cell model: If hCA XII expression is low, consider using a different cancer cell line known to overexpress hCA XII in a resistant context. |
| Resistance mechanism is independent of P-gp and/or pH regulation. | 1. Investigate alternative resistance mechanisms: Explore other potential resistance pathways, such as alterations in drug targets, enhanced DNA repair mechanisms, or activation of anti-apoptotic pathways.[6] 2. Use a broader panel of chemotherapeutics: Test the ability of this compound to sensitize cells to other P-gp substrate and non-substrate drugs to understand the specificity of the resistance. |
| Suboptimal concentration of this compound or doxorubicin. | 1. Perform dose-response matrix experiments: Evaluate a range of concentrations for both this compound and doxorubicin to identify synergistic or additive effects. 2. Check inhibitor activity: Confirm the activity of your this compound stock through an in vitro CA XII inhibition assay if possible. |
| Experimental conditions are not optimal for observing the effect. | 1. Consider hypoxia: Since hCA XII is often upregulated under hypoxic conditions, consider performing the sensitization assay under both normoxic and hypoxic (e.g., 1% O2) conditions.[3] Hypoxia can enhance the effect of CA XII inhibitors.[1] 2. Incubation time: Ensure a sufficient pre-incubation time with this compound before adding the chemotherapeutic agent to allow for the modulation of intracellular pH. |
Problem 2: High background or inconsistent results in the P-gp ATPase activity assay.
| Possible Cause | Troubleshooting Steps |
| Contamination of membrane preparations with other ATPases. | 1. Use a P-gp specific inhibitor: Include a known P-gp inhibitor, such as sodium orthovanadate (Na3VO4), as a negative control to determine the proportion of ATPase activity that is P-gp specific. 2. Optimize membrane fractionation protocol: Refine the cell lysis and centrifugation steps to enrich for plasma membrane fractions where P-gp is located. |
| Instability of the recombinant P-gp or membrane preparations. | 1. Proper storage: Ensure that membrane preparations are stored at -80°C in appropriate buffers and avoid repeated freeze-thaw cycles. 2. Use fresh preparations: If possible, use freshly prepared membrane fractions for each experiment. |
| Inaccurate phosphate standard curve. | 1. Prepare fresh standards: Always prepare a fresh phosphate standard curve for each assay. 2. Check for phosphate contamination in reagents: Ensure that all buffers and reagents are free of contaminating phosphate. |
Quantitative Data
Table 1: Doxorubicin IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Description | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | Doxorubicin-sensitive human breast adenocarcinoma | ~0.4 | [7] |
| MCF-7/DOX | Doxorubicin-resistant human breast adenocarcinoma | ~0.7 | [7] |
| A549 | Doxorubicin-sensitive human lung carcinoma | ~0.086 (24h) | |
| A549/DOX | Doxorubicin-resistant human lung carcinoma | >20 (24h) | [2] |
Table 2: Effect of a Representative CA XII Inhibitor (Compound 16b) on Doxorubicin Cytotoxicity in MCF-7 Cells under Hypoxia
| Treatment Condition | Doxorubicin IC50 (µM) | Fold Sensitization | Reference |
| Doxorubicin alone (Hypoxia) | 25.74 | - | [1] |
| Doxorubicin + Compound 16b (non-toxic conc.) (Hypoxia) | 7.43 | ~3.5 | [1] |
Experimental Protocols
Protocol 1: Induction of Doxorubicin Resistance in MCF-7 Cancer Cells
This protocol describes a method for generating doxorubicin-resistant MCF-7 cells through continuous exposure to increasing concentrations of the drug.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Doxorubicin hydrochloride
-
Cell culture flasks, plates, and consumables
-
Trypsin-EDTA
Procedure:
-
Determine the initial IC50 of Doxorubicin: Culture MCF-7 cells and determine the 50% inhibitory concentration (IC50) of doxorubicin using a standard cell viability assay (e.g., MTT or CCK-8) after 48-72 hours of treatment.
-
Initial Drug Exposure: Begin by culturing MCF-7 cells in media containing doxorubicin at a concentration of approximately one-tenth of the IC50 value.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the doxorubicin concentration by a factor of 1.5 to 2.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, maintain the cells at the current concentration until they recover. Passage the cells as they reach 70-80% confluency.
-
Establishment of Resistant Line: Repeat the dose escalation process over several months until the cells are able to proliferate in a significantly higher concentration of doxorubicin (e.g., 10-20 times the initial IC50).
-
Characterization of Resistance: Once a resistant line is established (MCF-7/DOX), confirm the degree of resistance by re-evaluating the IC50 of doxorubicin and comparing it to the parental MCF-7 cells. Characterize the expression of P-gp and hCA XII.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of resistance development.
Protocol 2: P-glycoprotein (P-gp) ATPase Activity Assay
This protocol outlines a colorimetric method to measure the ATPase activity of P-gp in membrane vesicles isolated from cancer cells. The assay is based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Parental and resistant cancer cell lines
-
Membrane protein extraction buffers
-
Recombinant human P-gp membranes (optional, for positive control)
-
P-gp-Glo™ Assay System or similar kit containing ATP, Mg2+, and a phosphate detection reagent (e.g., malachite green)
-
Verapamil (P-gp substrate)
-
Sodium orthovanadate (Na3VO4) (P-gp inhibitor)
-
This compound
-
Microplate reader
Procedure:
-
Membrane Vesicle Preparation: Isolate crude membrane fractions from both parental and resistant cells by cell lysis followed by differential centrifugation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Basal activity: Membrane vesicles + assay buffer
-
Stimulated activity: Membrane vesicles + assay buffer + Verapamil
-
Inhibited activity: Membrane vesicles + assay buffer + Na3VO4
-
Test compound effect: Membrane vesicles + assay buffer + this compound
-
-
Initiate Reaction: Add MgATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Detect Phosphate: Add the phosphate detection reagent to each well to stop the reaction and allow color development.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green-based assays).
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each sample.
-
P-gp specific ATPase activity is determined by subtracting the activity in the presence of Na3VO4 from the basal or stimulated activity.
-
Evaluate the effect of this compound on P-gp ATPase activity by comparing it to the basal and stimulated controls.
-
Visualizations
Caption: Signaling pathway of hCA XII-mediated chemoresistance and its inhibition by this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound in overcoming chemoresistance.
References
- 1. Mitigating the resistance of MCF-7 cancer cells to Doxorubicin under hypoxic conditions with novel coumarin based carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Hypoxia-inducible factor 1 promotes chemoresistance of lung cancer by inducing carbonic anhydrase IX expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for hCA XII-IN-6 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for hCA XII-IN-6 treatment in their experiments.
Troubleshooting Guides
Problem: Suboptimal or inconsistent results with this compound treatment.
This guide provides a systematic approach to determine the optimal incubation time for this compound in your specific experimental setup.
Initial Troubleshooting Steps:
-
Verify Compound Integrity: Ensure that the this compound stock solution is properly prepared and stored to prevent degradation. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Cell Line Characterization: Confirm the expression of carbonic anhydrase XII (CA XII) in your cell line of interest. The efficacy of this compound is dependent on the presence of its target.
-
Optimize Seeding Density: Ensure a consistent and optimal cell seeding density to avoid issues related to confluency or insufficient cell numbers, which can impact experimental outcomes.
Experimental Protocol for Optimizing Incubation Time:
To determine the ideal treatment duration for your cell line and experimental endpoint, a time-course experiment is recommended.
Table 1: Experimental Protocol for Time-Course Analysis
| Step | Procedure | Details |
| 1. Cell Seeding | Seed cells in a multi-well plate at a predetermined optimal density. | Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours). |
| 2. Compound Preparation | Prepare a working solution of this compound at a concentration known to be effective for similar inhibitors (e.g., 10-100 µM). A vehicle control (e.g., DMSO) should be run in parallel. | The final concentration of the vehicle should be consistent across all wells and ideally below 0.1% to minimize toxicity. |
| 3. Time-Course Treatment | Treat cells with this compound for a range of time points. | Suggested time points: 6, 12, 24, 48, and 72 hours. The selection of time points should consider the cell line's doubling time and the nature of the endpoint being measured (e.g., signaling pathway modulation vs. cell viability). |
| 4. Endpoint Assay | At each time point, perform the desired assay to measure the effect of this compound. | Examples include cell viability assays (e.g., MTS, CellTiter-Glo), apoptosis assays (e.g., caspase activity, Annexin V staining), or target engagement assays (e.g., Western blot for downstream signaling molecules). |
| 5. Data Analysis | Analyze the data to identify the time point at which the desired effect is maximal and statistically significant compared to the vehicle control. | Plot the assay readout as a function of incubation time. |
DOT Script for Experimental Workflow:
Caption: Workflow for optimizing this compound incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: Based on the inhibitory constants (Ki) of this compound for human carbonic anhydrase isoforms, a starting concentration in the low micromolar range is recommended for cell-based assays. Specifically, hCAIX/XII-IN-6 inhibits hCA IX and hCA XII with Ki values of 4.1 nM and 7.7 nM, respectively.[1][2] However, for cell-based assays, a higher concentration is often required. Studies with the structurally similar inhibitor SLC-0111 have used concentrations around 100 µM.[3][4] Therefore, a dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
Table 2: Recommended Dose-Response Experiment Parameters
| Parameter | Recommendation |
| Concentration Range | 0.1 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | Based on the results of your time-course experiment or a standard time point (e.g., 48 or 72 hours). |
| Controls | Untreated cells and vehicle-treated cells (e.g., DMSO). |
| Readout | The same endpoint assay used in the time-course experiment. |
Q2: How does the mechanism of action of this compound influence the expected incubation time?
A2: this compound is an inhibitor of carbonic anhydrase XII (CA XII), a zinc metalloenzyme that regulates pH.[5][6] The inhibition of CA XII can lead to intracellular pH dysregulation and acidification of the tumor microenvironment, which in turn can affect cell proliferation, migration, and sensitivity to other drugs.[7][8] The time required to observe these downstream effects will vary. Changes in signaling pathways may be detectable within a few hours, while effects on cell viability or apoptosis may require longer incubation times (e.g., 24-72 hours) to become apparent.
DOT Script for Signaling Pathway:
Caption: Simplified signaling pathway of this compound action.
Q3: What should I do if I observe cytotoxicity at high concentrations of this compound?
A3: High concentrations of small molecule inhibitors can sometimes lead to off-target effects and general cytotoxicity. If you observe significant cell death even at short incubation times, consider the following:
-
Reduce the Concentration: Perform a dose-response experiment to identify a lower, non-toxic concentration that still elicits the desired biological effect.
-
Shorten the Incubation Time: It's possible that a shorter treatment duration is sufficient to achieve the desired outcome without causing excessive cell death.
-
Check Vehicle Toxicity: Ensure that the concentration of the solvent (e.g., DMSO) is not contributing to the observed cytotoxicity.
-
Use a More Sensitive Assay: Consider using a more sensitive endpoint assay that can detect effects at lower, non-toxic concentrations of the inhibitor.
Q4: Can I change the cell culture medium during the incubation period with this compound?
A4: It is generally not recommended to change the medium during the incubation period, as this will remove the inhibitor and alter the effective concentration and duration of treatment. If your experiment requires a long incubation period where nutrient depletion or waste accumulation is a concern, consider the following options:
-
Replenish with Fresh Medium Containing the Inhibitor: If a medium change is unavoidable, replace the old medium with fresh medium containing the same concentration of this compound.
-
Optimize Initial Seeding Density: Seed cells at a lower density for long-term experiments to prevent overgrowth and nutrient depletion.
Q5: How does cell confluency affect the outcome of this compound treatment?
A5: Cell confluency can significantly impact the cellular response to drug treatment. Highly confluent cultures may exhibit altered metabolism, reduced proliferation rates, and changes in gene expression, which could affect their sensitivity to this compound. It is crucial to maintain a consistent and sub-confluent cell density (typically 70-80%) at the time of treatment to ensure reproducibility.
DOT Script for Logical Relationship:
Caption: Impact of cell confluency on experimental reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 3. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the optimal incubation time? | TheWell Bioscience [thewellbio.com]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
hCA XII-IN-6 quality control and purity assessment
Welcome to the technical support center for hCA XII-IN-6, a potent inhibitor of human carbonic anhydrase XII (hCA XII). This guide provides essential information on the quality control and purity assessment of this compound to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium. Ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%.
Q2: How should I store this compound to ensure its stability?
A2: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.
Q3: What are the expected spectral characteristics for this compound?
A3: The identity and purity of this compound can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific spectra are proprietary, you should expect to see characteristic peaks corresponding to the molecular structure of the compound. We recommend running in-house characterization to compare with the data provided on the certificate of analysis.
Q4: My this compound solution appears cloudy. What should I do?
A4: Cloudiness in the solution may indicate poor solubility or precipitation. Try vortexing the solution or gently warming it to 37°C to aid dissolution. If the issue persists, consider preparing a fresh stock solution. Ensure that the final concentration in your aqueous experimental buffer does not exceed the solubility limit of the compound.
Q5: I am not observing the expected inhibitory effect in my assay. What are the possible reasons?
A5: Several factors could contribute to a lack of inhibitory activity:
-
Compound Degradation: Ensure the compound has been stored correctly and has not expired.
-
Incorrect Concentration: Verify the calculations for your dilutions and the accuracy of your pipetting.
-
Assay Conditions: The binding of sulfonamide-based inhibitors like this compound can be pH-dependent.[1] Ensure your assay buffer pH is optimal for inhibitor binding.
-
Cellular Uptake: For cell-based assays, insufficient cellular uptake of the inhibitor could be a factor.
-
Purity Issues: The purity of the compound may be compromised. Refer to the purity assessment section for guidance.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in compound concentration | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Verify the concentration of the stock solution spectrophotometrically if possible. |
| Degradation of the compound | Use a fresh vial of the compound. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Inconsistent assay conditions | Standardize all assay parameters, including buffer composition, pH, temperature, and incubation times. |
Issue 2: Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
| Possible Cause | Troubleshooting Step |
| Contamination | Use high-purity solvents and clean equipment. Analyze a solvent blank to identify potential contaminants. |
| Compound degradation | Analyze a freshly prepared sample. Compare the chromatogram to a reference standard or previous batches. |
| Presence of isomers | Some synthetic procedures can result in stereoisomers which may have different retention times.[2] |
Quality Control and Purity Assessment
Summary of Analytical Methods for Quality Control
| Analytical Method | Purpose | Typical Specification |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | ≥95% purity (by peak area) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity confirmation and impurity profiling | Molecular weight confirmation (± 0.5 Da) |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation | Spectrum conforms to the expected structure |
| Elemental Analysis | Determination of elemental composition | Within ±0.4% of theoretical values |
Experimental Workflow for Quality Control
Caption: Quality control workflow for a new batch of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound by separating it from any potential impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Prepare a sample solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or DMSO).
-
Set up the HPLC method:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Detection wavelength: 254 nm
-
Injection volume: 10 µL
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (as for HPLC)
-
LC-MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase column
Procedure:
-
Use a similar LC method as described for HPLC, but with a flow rate compatible with the MS instrument (e.g., 0.2-0.5 mL/min).
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000) in positive ion mode.
-
Inject the sample.
-
Analyze the resulting mass spectrum to find the [M+H]⁺ ion corresponding to the expected molecular weight of this compound.
Signaling Pathway Context
Human carbonic anhydrase XII (hCA XII) is a transmembrane enzyme that is often overexpressed in various cancers.[1][3] It plays a crucial role in regulating pH in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This activity helps cancer cells to survive in the acidic and hypoxic conditions often found in solid tumors, thereby promoting proliferation, invasion, and metastasis.[2][3] Inhibitors like this compound target the catalytic activity of hCA XII, disrupting this pH regulation and potentially leading to cancer cell death.
Caption: Simplified diagram of hCA XII's role in pH regulation.
References
- 1. Characterization of human carbonic anhydrase XII stability and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of non-classical hCA XII inhibitors using combination of computational approaches for drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: hCA XII-IN-6 and Acetazolamide in the Inhibition of Human Carbonic Anhydrase XII
For Immediate Release
[City, State] – [Date] – In the landscape of carbonic anhydrase XII (hCA XII) inhibition, two compounds, the novel inhibitor hCA XII-IN-6 and the well-established drug acetazolamide, are subjects of significant interest for researchers in oncology and drug development. This guide provides a detailed, data-driven comparison of their inhibitory efficacy against hCA XII, alongside the experimental protocols used for these assessments and an overview of the enzyme's role in cellular signaling.
Human carbonic anhydrase XII is a transmembrane enzyme that is overexpressed in various cancers and contributes to the regulation of pH in the tumor microenvironment, a critical factor in cancer cell survival and proliferation. As such, the development of potent and selective hCA XII inhibitors is a promising avenue for novel cancer therapeutics.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and acetazolamide against hCA XII have been quantified by determining their inhibition constants (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| This compound | hCA XII | 7.7 nM |
| Acetazolamide | hCA XII | 5.7 nM |
Note: The Ki values are sourced from independent studies and may vary based on experimental conditions.
Experimental Methodology: Stopped-Flow CO2 Hydrase Assay
The determination of the inhibition constants for both this compound and acetazolamide against hCA XII is commonly performed using a stopped-flow CO2 hydrase assay. This technique measures the catalytic activity of the enzyme by monitoring the pH change resulting from the hydration of CO2 to bicarbonate and a proton.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: A solution of purified recombinant hCA XII is prepared in a suitable buffer (e.g., Tris-HCl) at a specific concentration. Stock solutions of the inhibitors (this compound and acetazolamide) are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to a range of concentrations.
-
Pre-incubation: The enzyme and inhibitor solutions are mixed and pre-incubated for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
Catalytic Reaction Initiation: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated buffer solution in the stopped-flow instrument.
-
Data Acquisition: The initial rate of the enzyme-catalyzed reaction is measured by monitoring the change in absorbance of a pH indicator over a short period.
-
Data Analysis: The initial reaction rates at different inhibitor concentrations are used to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition). The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (CO2) and the Michaelis constant (Km) of the enzyme for the substrate.
hCA XII Signaling Pathway in Cancer
Human carbonic anhydrase XII plays a significant role in cancer progression through its influence on the tumor microenvironment and intracellular signaling pathways. One of the key pathways affected by hCA XII activity is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation.
Caption: Simplified signaling pathway of hCA XII in cancer.
Conclusion
Both this compound and acetazolamide are potent inhibitors of human carbonic anhydrase XII. While acetazolamide is a well-established, broad-spectrum carbonic anhydrase inhibitor, this compound represents a more recent and potentially more selective inhibitory agent. The choice between these compounds for research or therapeutic development will depend on the specific requirements for potency, selectivity, and pharmacokinetic properties. The standardized use of the stopped-flow CO2 hydrase assay allows for reliable and reproducible comparison of the inhibitory activities of these and other emerging hCA XII inhibitors. Understanding the role of hCA XII in signaling pathways such as NF-κB provides a strong rationale for the continued investigation of its inhibitors as potential anti-cancer agents.
A Comparative Analysis of hCA XII-IN-6 and SLC-0111: Efficacy and Experimental Insights
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent carbonic anhydrase inhibitors, hCA XII-IN-6 and SLC-0111. This analysis is supported by available experimental data to aid in the informed selection of research compounds.
This document synthesizes preclinical and clinical data to offer a comparative overview of this compound and SLC-0111, focusing on their inhibitory activity, preclinical efficacy in cancer models, and clinical development status.
Mechanism of Action: Targeting Hypoxic Tumors
Both this compound and SLC-0111 are small molecule inhibitors targeting carbonic anhydrases (CAs), a family of zinc metalloenzymes. Specifically, they target the tumor-associated isoforms Carbonic Anhydrase IX (CA IX) and Carbonic Anhydrase XII (CA XII). These enzymes are crucial for cancer cell survival in the hypoxic and acidic tumor microenvironment.[1][2]
Under hypoxic conditions, cancer cells upregulate CA IX and CA XII to maintain their intracellular pH by catalyzing the hydration of carbon dioxide to bicarbonate and protons.[1][2] This process contributes to extracellular acidosis, which promotes tumor invasion, metastasis, and resistance to therapy.[1][3] By inhibiting these enzymes, this compound and SLC-0111 disrupt pH regulation, leading to intracellular acidification and subsequent cancer cell death, and can sensitize tumors to conventional chemotherapies.[4][5]
Quantitative Data: Inhibitory Activity
The following table summarizes the reported inhibitory constants (Ki) of this compound and SLC-0111 against various human carbonic anhydrase isoforms. Lower Ki values indicate greater inhibitory potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | 6697[6] | 2950[6] | 4093[6] | 4.1[6] | 7.7[6] |
| SLC-0111 | Micromolar inhibitor[7] | Micromolar inhibitor[7] | - | 45[7] | 4.5[7] |
Data for SLC-0111 against hCA I and II is described as "micromolar inhibitor" without specific values provided in the search results. Data for hCA IV was not found for SLC-0111.
From the available data, both compounds exhibit high selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II. This compound shows slightly more potent inhibition of hCA IX, while SLC-0111 demonstrates higher potency against hCA XII.
Preclinical and Clinical Efficacy
SLC-0111
SLC-0111 has undergone extensive preclinical and clinical evaluation.
Preclinical Findings:
-
In Vitro: SLC-0111 has been shown to potentiate the cytotoxic effects of conventional chemotherapeutic drugs such as dacarbazine, temozolomide, doxorubicin, and 5-fluorouracil in melanoma, breast, and colorectal cancer cell lines.[4][5] It also reduces cell viability and migration in hepatoblastoma cell models.[8]
-
In Vivo: In multiple solid tumor models, including triple-negative breast cancer, pancreatic cancer, glioblastoma, and melanoma, SLC-0111, both as a monotherapy and in combination with chemotherapy or immune checkpoint blockade, has demonstrated anti-tumor efficacy and enhanced survival.[1][9]
Clinical Development:
-
SLC-0111 has completed a multi-center Phase 1 clinical trial in patients with advanced solid tumors, where it was found to be safe and well-tolerated.[1][10]
-
A Phase 1b clinical trial is ongoing to evaluate SLC-0111 in combination with gemcitabine for patients with CAIX-positive metastatic pancreatic ductal adenocarcinoma.[1][11]
This compound
The available information on this compound is primarily focused on its inhibitory activity. One study indicates its potential for research in rheumatoid arthritis and notes its oral activity.[6] Further preclinical and clinical data regarding its efficacy in cancer models are not as readily available in the provided search results.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols used to evaluate the efficacy of carbonic anhydrase inhibitors.
Stopped-Flow CO₂ Hydration Assay
This is a standard method to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.
Cell Viability and Proliferation Assays (e.g., MTT, Trypan Blue)
These assays are used to assess the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of the inhibitor, a vehicle control, and often in combination with a chemotherapeutic agent.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Assessment:
-
MTT Assay: MTT reagent is added, which is converted to formazan by viable cells. The formazan is then solubilized, and the absorbance is measured to quantify cell viability.
-
Trypan Blue Exclusion Assay: Cells are stained with trypan blue, which is excluded by viable cells. The number of viable and non-viable cells is then counted.
-
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are determined.
In Vivo Tumor Xenograft Models
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive the inhibitor (e.g., orally or via injection), a vehicle control, or a combination therapy.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treatment and control groups.
Comparative Summary
The following diagram provides a logical framework for comparing the two inhibitors based on the available data.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Tumor‐Associated Carbonic Anhydrases in Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
hCA XII-IN-6: A Comparative Guide to Its Selectivity Profile Against Other Human Carbonic Anhydrase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of hCA XII-IN-6 against various human carbonic anhydrase (hCA) isoforms. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound for its primary targets, hCA IX and XII, which are implicated in various pathological conditions, including cancer.
Quantitative Analysis of Inhibitory Activity
The selectivity of this compound has been characterized by determining its inhibition constant (Ki) against a panel of recombinant human carbonic anhydrase isoforms. The Ki value represents the concentration of the inhibitor required to decrease the maximal rate of the enzyme-catalyzed reaction by half and is a measure of the inhibitor's potency. A lower Ki value indicates a higher potency.
The inhibitory activities of this compound against five different hCA isoforms are summarized in the table below. The data clearly demonstrates that this compound is a highly potent inhibitor of the tumor-associated isoforms hCA IX and XII, with significantly lower activity against the off-target isoforms hCA I, II, and IV.[1][2]
| hCA Isoform | Inhibition Constant (Ki) in nM |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
Table 1: Inhibitory activity (Ki) of this compound against various human carbonic anhydrase isoforms.[1][2]
Experimental Protocols
The determination of the inhibition constants for this compound was performed using a stopped-flow CO₂ hydration assay.[3][4][5] This method measures the enzyme-catalyzed conversion of carbon dioxide to bicarbonate and a proton.
Stopped-Flow CO₂ Hydrase Assay:
An Applied Photophysics stopped-flow instrument was used to monitor the CA-catalyzed CO₂ hydration reaction.[3][4] The assay mixture contained the following components in a total volume of 200 µL:
-
Ionic Strength Modifier: 20 mM NaClO₄[3]
-
Enzyme: Recombinant human carbonic anhydrase isoform
-
Substrate: CO₂ (concentrations ranging from 1.7 to 17 mM)[3][4]
-
Inhibitor: this compound (at various concentrations)
The reaction was initiated by rapidly mixing the enzyme/inhibitor solution with the CO₂-containing buffer. The change in absorbance at 557 nm, corresponding to the color change of the phenol red indicator due to the production of protons, was monitored for a period of 10–100 seconds.[3][4] The initial rates of the reaction were determined from the linear portion of the progress curves.
Stock solutions of the inhibitor were prepared in distilled-deionized water and serially diluted to the desired concentrations.[3] The enzyme and inhibitor were pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex before the assay.[3][5]
The uncatalyzed rate of CO₂ hydration was subtracted from the observed rates.[3] Inhibition constants (Ki) were calculated by non-linear least-squares fitting of the data to the Cheng-Prusoff equation using specialized software such as PRISM.[3][5]
Visualization of Selectivity Profile
The following diagram illustrates the high selectivity of this compound for the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II, and the membrane-associated isoform hCA IV.
Caption: Selectivity profile of this compound against different hCA isoforms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
A Head-to-Head Showdown: Unmasking the Most Potent and Selective Inhibitors of Human Carbonic Anhydrase XII
For researchers, scientists, and drug development professionals at the forefront of oncology, the quest for selective and potent inhibitors of human Carbonic Anhydrase XII (hCA XII) is a critical frontier. This transmembrane enzyme is a key player in regulating pH in the tumor microenvironment, a process intrinsically linked to cancer progression, metastasis, and resistance to therapy.[1][2] This guide provides an objective, data-driven comparison of prominent hCA XII inhibitors, offering a clear perspective on their performance and the experimental rigor behind their evaluation.
This comparative analysis delves into the inhibitory potency and selectivity of various classes of hCA XII inhibitors, with a focus on sulfonamides and coumarins. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows, this guide aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Quantitative Comparison of hCA XII Inhibitors
The efficacy of a carbonic anhydrase inhibitor is primarily determined by its inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition.[3] A lower Ki value signifies a more potent inhibitor. Equally important is the inhibitor's selectivity for the target isoform (hCA XII) over off-target isoforms, such as the ubiquitously expressed hCA I and hCA II, to minimize potential side effects.[4]
The following table summarizes the in vitro inhibition data for a selection of hCA XII inhibitors from different chemical classes. The Ki values are presented in nanomolar (nM) concentrations and were determined using a stopped-flow CO2 hydration assay.
| Inhibitor Class | Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCA XII over hCA II | Reference |
| Sulfonamides | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | 2.1 | [2][5] |
| SLC-0111 | >100,000 | 1,070 | 45 | 38 | 28.2 | [6][7] | |
| Benzothiazole-analogue 8b | >10,000 | 278.4 | 20.9 | 24.7 | 11.3 | [8] | |
| Triazolyl Pyridine Sulfonamide 2a | >10,000 | 1,245 | 11.7 | 9.8 | 127.0 | [2] | |
| Coumarins | Coumarin-based Sulfonamide 18f | 955 | 515 | 21 | 5 | 103.0 | [9] |
| Triazolyl Pyridine Coumarin 2b | >10,000 | >10,000 | 44.5 | 12.7 | >787 | [2] | |
| Coumarinamide 25 | >10,000 | >10,000 | 18,300 | 9,600 | - | [10] | |
| Coumarinamide 32 | >10,000 | >10,000 | 49,300 | 9,100 | - | [10] |
Experimental Protocols
The determination of inhibitory potency is paramount for the comparative evaluation of hCA XII inhibitors. The most widely accepted method for this is the stopped-flow CO2 hydration assay .
Stopped-Flow CO2 Hydration Assay Protocol
This method measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which leads to a change in pH. The rate of this reaction is monitored by observing the color change of a pH indicator using a stopped-flow spectrophotometer.
Materials:
-
Purified recombinant human Carbonic Anhydrase isoforms (I, II, IX, and XII)
-
Inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: 50 mM HEPES, 50 mM Na2SO4, 50 mM MgSO4, containing 0.004% (w/v) Phenol Red as a pH indicator. The pH is adjusted to 8.0 for CO2 hydration assays.[11]
-
Substrate: CO2-saturated water (prepared by bubbling CO2 gas through deionized water for at least 30 minutes on ice).[1][11]
-
Stopped-flow spectrophotometer.
Procedure:
-
Enzyme and Inhibitor Preparation: Dilute the purified CA enzymes in the assay buffer to the desired final concentration (typically in the low nanomolar range). Prepare serial dilutions of the inhibitor compounds.
-
Incubation: Pre-incubate the enzyme solution with the inhibitor solution (or solvent control) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow apparatus.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator (Phenol Red) at a specific wavelength (e.g., 557 nm) over time.[11] The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
Data Analysis: The inhibition constant (Ki) is calculated by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition or other appropriate models.[3] The Ki value represents the concentration of the inhibitor that results in 50% of the maximal inhibition.
Visualizing the Landscape: Pathways and Processes
To better understand the context in which hCA XII inhibitors operate, it is crucial to visualize the relevant biological pathways and experimental workflows. The following diagrams, generated using the DOT language for Graphviz, illustrate these concepts.
Caption: The role of hCA XII in the tumor microenvironment.
Caption: Workflow for hCA XII inhibitor evaluation.
Caption: Major classes of hCA XII inhibitors.
Conclusion
The landscape of hCA XII inhibitors is diverse and rapidly evolving. While classical sulfonamides like Acetazolamide show high potency, their selectivity can be a concern. Newer generations of sulfonamides, such as SLC-0111, and non-classical inhibitors like coumarins, are demonstrating promising selectivity profiles, which is a critical attribute for potential therapeutic agents.[6][12] The data presented in this guide underscores the importance of rigorous, standardized experimental evaluation to enable meaningful comparisons between different inhibitor classes and individual compounds. As research in this area continues, the focus will undoubtedly remain on optimizing both potency and selectivity to unlock the full therapeutic potential of targeting hCA XII in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors [mdpi.com]
- 3. Untitled Document [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Effects of hCA XII-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hca XII-IN-6 and other carbonic anhydrase XII (CA XII) inhibitors to validate their anti-tumor effects. Due to the limited publicly available data on the direct anti-tumor activity of this compound, this document focuses on comparing its biochemical properties with those of well-characterized inhibitors, for which extensive anti-tumor data is available. This guide aims to provide a framework for researchers to evaluate this compound by contextualizing it within the broader landscape of CA XII inhibitors in oncology research.
Introduction to Carbonic Anhydrase XII Inhibition in Cancer Therapy
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1] The isoforms CA IX and CA XII are overexpressed in many solid tumors in response to hypoxia and are associated with tumor progression, metastasis, and resistance to therapy.[2] By regulating pH in the tumor microenvironment, these enzymes help cancer cells survive in acidic conditions and contribute to the failure of conventional therapies.[2] Therefore, inhibiting CA IX and CA XII has emerged as a promising strategy in cancer treatment.
Comparative Analysis of this compound and Alternative Inhibitors
This section compares this compound with SLC-0111 (also known as U-104), a prominent CA IX/XII inhibitor that has progressed to clinical trials, and other emerging inhibitors.
Biochemical Potency and Selectivity
A critical aspect of a successful CA inhibitor is its potency and selectivity towards the tumor-associated isoforms (IX and XII) over the ubiquitous cytosolic isoforms (I and II) to minimize off-target effects.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Data Source(s) |
| This compound | 6697 | 2950 | 4.1 | 7.7 | [3] |
| SLC-0111 (U-104) | 5080 | 9640 | 45.1 | 4.5 | [4] |
| S4 (Ureido-sulfamate) | >10000 | >10000 | 7 | 2 | [5] |
| Coumarin Derivatives (general) | - | - | Low nM range | Low nM range | [6] |
| Monoclonal Antibody (6A10) | - | - | - | Specific Inhibitor | [7] |
| Lower Ki values indicate higher potency. |
Note: As of the latest available data, there is no published information on the anti-proliferative or in vivo anti-tumor activity of this compound. The following table summarizes the available anti-tumor data for its alternatives.
Anti-Tumor Activity Data
| Inhibitor | Cancer Cell Line | IC50 (µM) | In Vivo Model | Summary of In Vivo Effects | Data Source(s) |
| SLC-0111 (U-104) | HT-29 (Colon) | 13.53 | Breast Cancer (MDA-MB-231) | Reduced primary tumor growth and metastasis. | [8] |
| MCF7 (Breast) | 18.15 | Glioblastoma | Delayed tumor growth and improved survival when combined with temozolomide. | [9] | |
| PC3 (Prostate) | 8.71 | Head and Neck Squamous Carcinoma | Hampered tumor growth and invasion when combined with cisplatin. | [10] | |
| S4 (Ureido-sulfamate) | - | - | Breast Cancer (MDA-MB-231) | Significant reduction of primary tumor and metastasis growth. | [5] |
| Monoclonal Antibody (6A10) | - | - | Breast Cancer | In combination with doxorubicin, significantly reduced the number of metastases. | [7] |
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX/XII Signaling in the Tumor Microenvironment
The following diagram illustrates the role of CA IX and XII in maintaining pH homeostasis in hypoxic tumor cells, a key mechanism for their survival and proliferation.
Caption: CA IX/XII role in tumor pH regulation.
General Experimental Workflow for Evaluating CA Inhibitors
This diagram outlines a typical workflow for assessing the anti-tumor effects of a novel carbonic anhydrase inhibitor.
Caption: Experimental workflow for CA inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard procedures used to evaluate the cytotoxicity of CA inhibitors.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HT-29, MCF7, PC3)
-
96-well plates
-
Complete culture medium
-
This compound or other inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by a CA inhibitor.
Materials:
-
Cancer cell lines
-
6-well plates
-
Inhibitor of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of the inhibitor for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a CA inhibitor in an animal model.[9][10][11]
Objective: To assess the effect of a CA inhibitor on tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the inhibitor or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Compare the tumor growth curves between the treatment and control groups to determine the efficacy of the inhibitor.
Conclusion
While this compound demonstrates potent and selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII at a biochemical level, a comprehensive validation of its anti-tumor effects requires further investigation. The provided comparative data for established inhibitors like SLC-0111, along with detailed experimental protocols, offer a robust framework for researchers to conduct the necessary in vitro and in vivo studies on this compound. Such studies are crucial to determine its potential as a viable candidate for cancer therapy. The lack of publicly available anti-tumor data for this compound underscores the importance of continued research in this area to fully understand its therapeutic promise.
References
- 1. Antiproliferative Activity, Proapoptotic Effect, and Cell Cycle Arrest in Human Cancer Cells of Some Marine Natural Product Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-12 treatment reduces tumor growth and modulates the expression of CASKA and MIR-203 in athymic mice bearing tumors induced by the HGC-27 gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of hCA XII-IN-6 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for the carbonic anhydrase XII (CA XII) inhibitor, hCA XII-IN-6, alongside alternative inhibitors. The objective is to offer a comprehensive resource for researchers seeking to reproduce or build upon existing findings in the field of CA XII inhibition. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the current research landscape.
Comparative Inhibitory Activity
The inhibitory potency of this compound and its alternatives is a critical factor in evaluating their potential as research tools or therapeutic agents. The following table summarizes the inhibition constants (Ki) of various compounds against human carbonic anhydrase (hCA) isoforms, with a focus on the tumor-associated isoforms hCA IX and hCA XII, as well as the off-target cytosolic isoforms hCA I and hCA II.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Compound Class |
| This compound | 6697[1] | 2950[1] | 4.1[1] | 7.7[1] | Not Specified |
| SLC-0111 | >10000 | 1080 | 45.7 | 4.5 | Ureido-substituted benzenesulfonamide |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | Sulfonamide |
| Coumarin Derivative 17 | >10000 | >10000 | 163.3[2] | 9.6[2] | Coumarin |
| Coumarin Derivative 19 | >10000 | >10000 | 260.5[2] | 9.5[2] | Coumarin |
| Sulfonamide Derivative 11 | >10000 | 4515[1] | 7766[1] | 14[1] | Sulfonamide |
| Sulfonamide Derivative 15 | 725.6[3] | 3.3[3] | 6.1[3] | 80.5[3] | Sulfonamide |
Key Experimental Protocols
Reproducibility in scientific research is contingent upon detailed and accurate methodological reporting. Below are summaries of key experimental protocols commonly employed in the evaluation of carbonic anhydrase inhibitors.
In Vitro Inhibition Assay: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for determining the inhibitory potency of compounds against carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator dye. The rate of the reaction is inversely proportional to the effectiveness of the inhibitor.
General Protocol:
-
Reagents: Purified recombinant human carbonic anhydrase isoforms (I, II, IX, XII), inhibitor compound of interest, CO₂-saturated water, and a buffered solution containing a pH indicator (e.g., phenol red).
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and kinetic measurements.
-
Procedure:
-
The enzyme and inhibitor are pre-incubated to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated solution in the stopped-flow apparatus.
-
The change in absorbance of the pH indicator is monitored over a short time course (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
-
Data Analysis: Inhibition constants (Ki) are determined by fitting the initial rate data at various inhibitor concentrations to the Michaelis-Menten equation or a suitable inhibition model.
In Vivo Efficacy Model: Tumor Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of CA XII inhibitors in a physiological context.
Principle: Human tumor cells that overexpress CA XII are implanted into immunocompromised mice. The effect of the inhibitor on tumor growth and metastasis is then assessed.
General Protocol:
-
Cell Lines: Use of human cancer cell lines with documented high expression of CA XII (e.g., breast, renal, glioblastoma).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A known number of cancer cells are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors are established, mice are treated with the inhibitor (e.g., via oral gavage, intraperitoneal injection) or a vehicle control.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for histological or molecular analysis (e.g., immunohistochemistry for proliferation markers, apoptosis markers, or CA XII expression).
Signaling Pathways and Biological Context
Carbonic anhydrase XII plays a significant role in the tumor microenvironment by regulating pH. This function, in turn, influences several downstream signaling pathways that are critical for cancer progression.
Caption: CA XII signaling in the tumor microenvironment.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and upregulates the expression of hCA XII. CA XII, a transmembrane enzyme, catalyzes the hydration of carbon dioxide to bicarbonate and protons, leading to acidification of the extracellular space and alkalinization of the intracellular environment. These pH changes can promote cancer cell invasion and metastasis, in part through the activation of the p38 MAPK signaling pathway and the subsequent upregulation of matrix metalloproteinases (MMPs). Furthermore, CA XII has been shown to modulate the activity of P-glycoprotein, a drug efflux pump, thereby contributing to multidrug resistance.
Caption: General workflow for CA XII inhibitor evaluation.
The evaluation of a novel carbonic anhydrase XII inhibitor typically begins with its chemical synthesis and characterization. The inhibitory potency (Ki) is then determined using in vitro enzyme assays, most commonly the stopped-flow CO₂ hydration assay. Promising candidates are then advanced to in vivo studies. This involves culturing cancer cells with high CA XII expression, establishing tumor xenografts in immunocompromised mice, and then treating the animals with the inhibitor to assess its effect on tumor growth. Endpoint analyses can provide further insights into the mechanism of action.
References
- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Carbonic Anhydrase XII Inhibition in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vitro Activity of Carbonic Anhydrase Inhibitors
This guide provides a comparative overview of the anti-proliferative activity of carbonic anhydrase (CA) inhibitors in various cancer cell lines. While specific data for the novel inhibitor hCA XII-IN-6 in cell-based assays is not yet widely available in published literature, this document presents data for closely related and well-characterized CA inhibitors, SLC-0111 (U-104) and acetazolamide. This information serves as a valuable reference for researchers investigating the therapeutic potential of targeting carbonic anhydrase XII in oncology.
Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer progression, metastasis, and resistance to therapy.[1] Inhibition of these enzymes is a promising strategy in cancer treatment.
Comparative Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for SLC-0111 and acetazolamide in a panel of human cancer cell lines, demonstrating their effects on cell proliferation under hypoxic conditions.
| Cell Line | Cancer Type | SLC-0111 IC50 (µM) | Acetazolamide IC50 (µM) | Reference |
| Glioblastoma | ||||
| U-87 MG | Glioblastoma | ~80 | No effect | [1] |
| U-251 | Glioblastoma | ~90 | No effect | [1] |
| T98G | Glioblastoma | ~100 | No effect | [1] |
| Bladder Cancer | ||||
| RT4 | Bladder Cancer | Modest effect | No effect | [2] |
| 5637 | Bladder Cancer | Modest effect | No effect | [2] |
| HT-1376 | Bladder Cancer | No effect | No effect | [2] |
| Pancreatic Cancer | ||||
| CF-PAC-1 | Pancreatic Cancer | ~125 | Slight inhibition | [2] |
| PANC-1 | Pancreatic Cancer | ~120 | No effect | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of carbonic anhydrase inhibitors.
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).
-
Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and medium.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]
-
Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[4]
Stopped-Flow CO2 Hydrase Assay for CA Inhibition
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Principle:
The assay follows the hydration of CO2 to bicarbonate and a proton, which leads to a decrease in pH. The rate of this pH change is monitored using a pH indicator dye and a stopped-flow spectrophotometer. The inhibition of CA activity by a compound is determined by the reduction in the rate of the catalyzed reaction.
General Procedure:
-
Reagent Preparation: Prepare a buffered solution containing a pH indicator (e.g., phenol red) and the carbonic anhydrase enzyme. Prepare a separate CO2-saturated solution.
-
Stopped-Flow Measurement: Rapidly mix the enzyme solution and the CO2 solution in a stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time at a specific wavelength. The initial rate of the reaction is calculated from the slope of the absorbance curve.
-
Inhibition Assay: Pre-incubate the enzyme with the inhibitor for a defined period before mixing with the CO2 solution. The inhibition constant (Ki) can be determined by measuring the reaction rates at various inhibitor concentrations.[5][6]
Visualizing Pathways and Workflows
Carbonic Anhydrase Signaling in the Tumor Microenvironment
Caption: hCA XII activity in the tumor microenvironment.
Experimental Workflow for hCA XII Inhibitor Screening
Caption: Workflow for evaluating hCA XII inhibitor activity.
References
- 1. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Efficacy of hCA XII-IN-6 in Cancer Models Resistant to SLC-0111: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carbonic anhydrase inhibitor hCA XII-IN-6 and its potential efficacy in cancer models that have developed resistance to SLC-0111. While direct head-to-head preclinical studies in SLC-0111 resistant models are not yet available in the public domain, this document synthesizes existing data on their mechanisms of action, inhibitory profiles, and performance in relevant cancer models to offer a predictive assessment for researchers.
Executive Summary
SLC-0111 is a selective inhibitor of carbonic anhydrases IX (CA IX) and XII (CA XII), enzymes overexpressed in many hypoxic tumors and associated with chemoresistance. While SLC-0111 has shown promise in sensitizing cancer cells to conventional therapies, the potential for acquired resistance to this agent is a critical consideration for its long-term clinical application. This compound, another potent inhibitor of CA IX and CA XII, presents a potential alternative or sequential treatment option. This guide explores the rationale for the potential efficacy of this compound in SLC-0111 resistant scenarios, supported by available preclinical data and detailed experimental methodologies.
Comparative Analysis of this compound and SLC-0111
Both this compound and SLC-0111 are small molecule inhibitors targeting the tumor-associated carbonic anhydrases IX and XII. These enzymes play a crucial role in maintaining pH homeostasis in the acidic tumor microenvironment, thereby promoting cancer cell survival, proliferation, and resistance to therapy.
| Feature | This compound (hCAIX/XII-IN-6) | SLC-0111 |
| Primary Targets | Carbonic Anhydrase IX (CA IX), Carbonic Anhydrase XII (CA XII) | Carbonic Anhydrase IX (CA IX), Carbonic Anhydrase XII (CA XII) |
| Inhibitory Potency (Ki values) | CA IX: 4.1 nM, CA XII: 7.7 nM | CA IX: 45 nM, CA XII: 4.5 nM[1] |
| Mechanism of Action | Inhibition of carbonic anhydrase activity, leading to disruption of pH regulation in the tumor microenvironment. | Selective inhibition of CA IX and CA XII, disrupting pH regulation and sensitizing cancer cells to chemotherapy.[2][3][4][5] |
| Reported Anti-Cancer Activity | Exhibits anti-proliferative activity. | Demonstrates anti-tumor efficacy and enhances survival in various solid tumor models.[2] Overcomes resistance to conventional chemotherapies.[3][4][5][6][7][8] |
The Challenge of SLC-0111 Resistance
The precise mechanisms of acquired resistance to SLC-0111 are still under investigation. However, based on the known functions of CA IX and CA XII, potential resistance mechanisms could include:
-
Upregulation of CA XII: Given that SLC-0111 is a more potent inhibitor of CA XII than CA IX[1], cancer cells might develop resistance by upregulating the expression of CA XII, thereby requiring higher concentrations of the drug to achieve a therapeutic effect.
-
Alterations in the Tumor Microenvironment: Changes in the tumor microenvironment that reduce the dependency on CA IX/XII for pH regulation could confer resistance.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to maintain pH homeostasis and survival, rendering them less susceptible to CA IX/XII inhibition.
The Potential of this compound in SLC-0111 Resistant Models
While direct experimental evidence is lacking, there is a strong rationale to hypothesize that this compound could be effective in SLC-0111 resistant cancer models, particularly in scenarios where resistance is driven by the upregulation of CA XII.
Key Rationale:
-
Potent Inhibition of CA XII: this compound is a highly potent inhibitor of CA XII (Ki = 7.7 nM), comparable to its inhibition of CA IX (Ki = 4.1 nM). This balanced and potent inhibitory profile against both isoforms may be advantageous in overcoming resistance mediated by an increased reliance on CA XII.
-
Alternative Chemical Scaffold: As a different chemical entity, this compound may not be susceptible to the same resistance mechanisms that affect SLC-0111, such as efflux pump-mediated resistance, should that play a role.
Experimental Protocols for Efficacy Assessment
To rigorously evaluate the efficacy of this compound in SLC-0111 resistant models, the following experimental protocols are recommended:
Development of SLC-0111 Resistant Cancer Cell Lines
-
Cell Culture: Culture a cancer cell line known to be sensitive to SLC-0111 (e.g., HT-29, MCF-7, or a cell line with high CAIX/XII expression) in standard growth medium.
-
Dose Escalation: Gradually expose the cells to increasing concentrations of SLC-0111 over a prolonged period (several months).
-
Selection of Resistant Clones: Isolate and expand clones that demonstrate sustained proliferation at concentrations of SLC-0111 that are cytotoxic to the parental cell line.
-
Confirmation of Resistance: Confirm the resistant phenotype by performing cell viability assays and comparing the IC50 value of SLC-0111 in the resistant line to the parental line.
In Vitro Efficacy Studies
a) Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on SLC-0111 resistant and parental cancer cells.
-
Procedure:
-
Seed parental and SLC-0111 resistant cells in 96-well plates.
-
Treat cells with a range of concentrations of this compound and SLC-0111 for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for each compound in both cell lines.
-
b) Wound Healing (Scratch) Assay
-
Objective: To assess the effect of this compound on the migratory capacity of SLC-0111 resistant cells.
-
Procedure:
-
Grow parental and SLC-0111 resistant cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer with a sterile pipette tip.[6][7][9]
-
Wash with PBS to remove detached cells and add fresh media containing sub-lethal concentrations of this compound or SLC-0111.
-
Capture images of the scratch at 0, 24, and 48 hours.
-
Quantify the rate of wound closure.
-
In Vivo Efficacy Studies (Xenograft Model)
-
Objective: To evaluate the anti-tumor activity of this compound in an in vivo model of SLC-0111 resistance.
-
Procedure:
-
Implant SLC-0111 resistant cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, SLC-0111, this compound).
-
Administer treatments according to a predetermined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for CA XII expression).
-
Visualizing the Rationale and Workflow
Signaling Pathway of CA IX/XII in the Tumor Microenvironment
Caption: Role of CA IX/XII in the tumor microenvironment and points of inhibition.
Experimental Workflow for Assessing this compound Efficacy
Caption: Recommended experimental workflow for comparative efficacy studies.
Logical Relationship: Potential for this compound to Overcome SLC-0111 Resistance
Caption: Logical framework for the potential of this compound in resistant models.
Conclusion and Future Directions
While definitive data on the efficacy of this compound in SLC-0111 resistant cancer models is not yet available, a strong scientific rationale supports its investigation as a potential therapeutic strategy. Its potent and balanced inhibition of both CA IX and CA XII suggests it may be effective in overcoming resistance mechanisms, particularly those involving the upregulation of CA XII.
Future research should focus on generating direct comparative data by developing SLC-0111 resistant cell lines and testing the efficacy of this compound in both in vitro and in vivo models. Such studies will be crucial in determining the clinical potential of this compound as a sequential or combination therapy to combat resistance to SLC-0111 and improve outcomes for patients with hypoxic, aggressive cancers.
References
- 1. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wound healing assay - Wikipedia [en.wikipedia.org]
- 7. Scratch Wound Healing Assay [en.bio-protocol.org]
- 8. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 9. Scratch Wound Healing Assay [bio-protocol.org]
Comparative Analysis of hCA XII-IN-6 in Cancer Therapy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the carbonic anhydrase XII (CA XII) inhibitor, hCA XII-IN-6, in the context of various cancer types. While direct comparative preclinical data for this compound across different cancer cell lines remains to be published, this document synthesizes the available information on its inhibitory profile, the role of its target (hCA XII) in cancer, and a comparative landscape of other notable CA XII inhibitors to guide future research and development.
Carbonic anhydrase XII (hCA XII) is a transmembrane enzyme overexpressed in a variety of solid tumors, where it plays a crucial role in regulating the tumor microenvironment's pH, promoting cancer cell proliferation, invasion, and metastasis.[1][2] Its limited expression in normal tissues makes it an attractive target for anticancer therapies.[1] this compound has emerged as a potent inhibitor of hCA XII, with a reported Ki value of 84.2 nM, demonstrating its potential as a therapeutic agent.[3]
Performance Comparison of CA XII Inhibitors
While specific IC50 values for this compound across different cancer cell lines are not yet publicly available, a comparative analysis of other well-characterized CA XII inhibitors, such as SLC-0111 and Acetazolamide, provides a valuable benchmark for its potential efficacy.
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| SLC-0111 | HT-29 | Colorectal Cancer | 13.53 | [4] |
| MCF-7 | Breast Cancer | 18.15 | [4] | |
| PC3 | Prostate Cancer | 8.71 | [4] | |
| T-47D | Breast Cancer | 6.73 | [5] | |
| AGS | Gastric Cancer | ~50 (estimated from graphical data) | [6] | |
| ACC-201 | Gastric Cancer | ~50 (estimated from graphical data) | [6] | |
| FaDu | Head and Neck Squamous Cell Carcinoma | >100 (alone), synergistic with Cisplatin | [7] | |
| SCC-011 | Head and Neck Squamous Cell Carcinoma | >100 (alone), synergistic with Cisplatin | [7] | |
| Acetazolamide | HeLa | Cervical Cancer | 2.83 (hypoxia) | [1] |
| HeLa | Cervical Cancer | 7.82 (normoxia) | [1] | |
| Hep-2 | Laryngeal Carcinoma | ~0.05 (synergistic with Cisplatin) | [1] | |
| H-727 | Bronchial Carcinoid | 117 | [8] | |
| H-720 | Bronchial Carcinoid | 166 | [8] |
Signaling Pathways Modulated by CA XII
The anticancer effects of CA XII inhibition are attributed to the disruption of key signaling pathways that drive tumor progression. Understanding these pathways is crucial for identifying responsive cancer types and potential combination therapies.
The HIF-1α/CAXII Axis in the Tumor Microenvironment
Under hypoxic conditions, a common feature of solid tumors, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and activated.[9][10][11] HIF-1α then upregulates the expression of target genes that promote tumor survival and adaptation, including CAXII.[12][13][14] This creates a feedback loop where hypoxia induces CAXII, which in turn helps to maintain the acidic tumor microenvironment favorable for cancer cell invasion and resistance to therapy.[15]
Caption: The HIF-1α/CAXII signaling axis under hypoxic conditions.
The p38 MAPK Signaling Pathway in CAXII-Mediated Invasion
In breast cancer, CAXII has been shown to promote cell invasion and migration through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[16] The p38 MAPK pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in cancer progression and metastasis.[3][17][18]
Caption: CAXII-mediated activation of the p38 MAPK pathway in cancer.
Experimental Protocols
To facilitate further research on this compound and other CA XII inhibitors, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) and control vehicles.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: The plate is incubated for 2-4 hours, allowing viable cells to metabolize the MTT into insoluble formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.
In Vivo Xenograft Model
This protocol is used to evaluate the in vivo efficacy of an anticancer compound in a living organism.
Workflow:
Caption: General workflow for an in vivo tumor xenograft study.
Methodology:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Group Randomization: Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Bioluminescence Imaging (for luciferase-expressing cells): For non-invasive, real-time monitoring of tumor growth and metastasis, mice can be imaged using an in vivo imaging system after injection with a substrate like D-luciferin.[5][19][20][21]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as western blotting to assess protein expression changes.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.
Methodology:
-
Protein Extraction: Proteins are extracted from cancer cells or tumor tissue using a lysis buffer.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[6][8][16][22]
-
Blocking: The membrane is incubated in a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., CAXII, phosphorylated p38 MAPK).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound holds promise as a targeted anticancer agent due to its potent inhibition of hCA XII, a key player in tumor progression. While direct comparative studies in various cancer types are eagerly awaited, the existing data on other CA XII inhibitors like SLC-0111 and acetazolamide provide a strong rationale for its further investigation. The experimental protocols and signaling pathway information detailed in this guide offer a framework for researchers to design and execute preclinical studies to fully elucidate the therapeutic potential of this compound across a spectrum of malignancies. Future studies should focus on determining the IC50 values of this compound in a panel of cancer cell lines and evaluating its in vivo efficacy in relevant xenograft models to pave the way for its potential clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 4. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Bioluminescent Imaging of Mammary Tumors Using IVIS Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 9. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia inducible factor (HIF) in the Tumor Microenvironment: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Hypoxic tumor microenvironment: Implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIF-1 at the crossroads of hypoxia, inflammation, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. academic.oup.com [academic.oup.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating In Vivo Efficacy of Novel Carbonic Anhydrase XII Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the in vivo efficacy of novel carbonic anhydrase XII (CA XII) inhibitors, using the well-characterized inhibitor SLC-0111 as a benchmark. While direct in vivo efficacy data for hCA XII-IN-6 in cancer models is not publicly available, this document outlines the necessary experimental data and protocols required for such a validation, drawing comparisons with established alternatives.
Introduction to Carbonic Anhydrase XII Inhibition in Cancer Therapy
Carbonic anhydrase XII (CA XII) is a transmembrane enzyme that is overexpressed in various cancers and is associated with tumor progression, metastasis, and chemoresistance. By regulating extracellular pH, CA XII helps cancer cells survive in the acidic tumor microenvironment. Inhibition of CA XII is therefore a promising strategy in cancer therapy. This guide focuses on the validation of this compound, a potent and selective CA XII inhibitor, by comparing the required in vivo validation steps with the established efficacy of SLC-0111 (also known as U-104).
Comparative In Vivo Efficacy Data
The following tables summarize the kind of quantitative data necessary to validate the in vivo efficacy of a CA XII inhibitor. The data for SLC-0111 is provided as a reference from published studies. A similar data set would be required to validate the efficacy of this compound in a second animal model.
Table 1: In Vivo Efficacy of SLC-0111 in a 4T1 Syngeneic Mouse Model of Breast Cancer
| Treatment Group | Dose | Administration Route | Tumor Volume Reduction (%) | Metastasis Inhibition (%) | Reference |
| Vehicle Control | - | Oral Gavage | 0 | 0 | [1] |
| SLC-0111 | 19 mg/kg | Oral Gavage | Not Reported | Significant | [1] |
Table 2: In Vivo Efficacy of SLC-0111 in an MDA-MB-231 Xenograft Mouse Model of Breast Cancer
| Treatment Group | Dose | Administration Route | Primary Tumor Growth Delay | Cancer Stem Cell Population Reduction | Reference |
| Vehicle Control | - | Oral Gavage | - | - | [2] |
| SLC-0111 | 38 mg/kg | Oral Gavage | Significant | Significant | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are the standard protocols for the animal models used to test CA XII inhibitors.
4T1 Syngeneic Breast Cancer Mouse Model
This model is useful for studying the effects of an inhibitor on both primary tumor growth and metastasis in an immunocompetent setting.
-
Cell Line: 4T1 murine breast carcinoma cells.
-
Animal Strain: Female BALB/c mice (6-8 weeks old).
-
Cell Implantation: 1 x 10^5 4T1 cells in 50 µL of PBS are injected into the mammary fat pad.
-
Treatment: Once tumors are palpable (approximately 100 mm³), mice are randomized into treatment and control groups. The test compound (e.g., this compound) or vehicle is administered, for example, daily via oral gavage.
-
Efficacy Endpoints:
-
Primary tumor volume is measured every 2-3 days with calipers (Volume = (length x width²)/2).
-
At the end of the study, lungs and other organs are harvested to quantify metastatic nodules.
-
Body weight is monitored as an indicator of toxicity.
-
MDA-MB-231 Orthotopic Xenograft Breast Cancer Mouse Model
This model is a widely used model for triple-negative breast cancer and is valuable for assessing the efficacy of therapeutics in a human-derived tumor.[3][4]
-
Cell Line: MDA-MB-231 human breast adenocarcinoma cells.[3][4]
-
Animal Strain: Female immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
Cell Implantation: 1 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected into the mammary fat pad.[5]
-
Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), animals are randomized and treatment is initiated. The test compound or vehicle is administered according to the planned dosing schedule.
-
Efficacy Endpoints:
-
Tumor growth is monitored with calipers.
-
Tumor tissue can be collected at the end of the study for biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers).[5]
-
Metastasis to distant organs can also be assessed.
-
Signaling Pathway and Experimental Workflow
Carbonic Anhydrase XII and the p38 MAPK Signaling Pathway
CA XII has been shown to promote cancer cell invasion and migration through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] Inhibition of CA XII can disrupt this pathway, leading to reduced metastatic potential.
Caption: CA XII-mediated activation of the p38 MAPK pathway promoting cancer cell invasion and migration.
Experimental Workflow for In Vivo Efficacy Validation
The following diagram illustrates a typical workflow for validating the in vivo efficacy of a CA XII inhibitor in a second animal model.
Caption: Workflow for validating the in vivo efficacy of this compound in a second animal model.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbonic anhydrase XII promotes invasion and migration ability of MDA-MB-231 breast cancer cells through the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of hCA XII Inhibitors: Sulfonamide versus Non-Sulfonamide Classes
While specific data for "hCA XII-IN-6" is not publicly available, this guide provides a comprehensive comparison between the well-established sulfonamide class of human carbonic anhydrase XII (hCA XII) inhibitors and the emerging classes of non-sulfonamide inhibitors. This analysis is supported by experimental data from peer-reviewed literature to inform researchers, scientists, and drug development professionals.
Carbonic anhydrase XII is a transmembrane enzyme that is overexpressed in various cancers, making it a promising target for anticancer therapies. Its inhibition can disrupt pH regulation in the tumor microenvironment, leading to reduced cancer cell proliferation and survival. Inhibitors of hCA XII are broadly classified into two main categories: sulfonamide-based and non-sulfonamide-based compounds.
Performance and Specificity: A Head-to-Head Comparison
Sulfonamide inhibitors have been the classical approach for targeting carbonic anhydrases. These compounds, characterized by a SO2NH2 group, typically act by directly coordinating to the zinc ion in the enzyme's active site.[1] While often potent, a significant drawback of many sulfonamide inhibitors is their lack of isoform specificity, which can lead to off-target effects.[2] In contrast, non-sulfonamide inhibitors often exhibit novel mechanisms of action and can offer improved selectivity.[3]
Non-sulfonamide inhibitors encompass a diverse range of chemical scaffolds, including carboxylic acids, phenols, and coumarins.[1] These compounds may inhibit the enzyme by anchoring to the zinc-coordinated water molecule, occluding the active site entrance, or binding outside the active site.[3] This diversity in binding mechanisms provides opportunities for developing highly selective inhibitors that target unique regions of the hCA XII isoform.[3]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity (Ki) of representative sulfonamide and non-sulfonamide inhibitors against hCA XII and other relevant isoforms. Lower Ki values indicate greater potency.
| Inhibitor Class | Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity for hCA XII | Reference |
| Sulfonamide | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | Moderate | [4][5] |
| SLC-0111 | >10,000 | 450 | 45 | 5.9 | High | [6] | |
| Compound 11 | - | - | - | 14 | - | [7] | |
| Compound 35 | 458.1 | 153.7 | - | 55.4 | Moderate | [8] | |
| Compound 30 | - | - | 43 | 8.2 | High | [9] | |
| Non-Sulfonamide | |||||||
| Carboxylic Acid | Compound 3a-g (range) | >100,000 | >100,000 | >10,000 | 300-930 | Very High | [3] |
| Phenol | Phenol | - | - | - | - | Varies | [1] |
| Coumarin | - | - | - | - | - | Varies | [10] |
Key Observations:
-
Potency: Both sulfonamide and some non-sulfonamide inhibitors can exhibit low nanomolar potency against hCA XII.[7][9]
-
Selectivity: Non-sulfonamide inhibitors, such as the carboxylic acid derivatives shown, can offer exceptional selectivity for hCA XII over the ubiquitous cytosolic isoforms hCA I and II.[3] This is a significant advantage in reducing the potential for side effects. SLC-0111, a sulfonamide, also demonstrates high selectivity.[6]
-
Mechanism: The different binding mechanisms of non-sulfonamide inhibitors contribute to their improved selectivity profile by targeting less conserved regions of the enzyme.[3]
Experimental Methodologies
The primary method for determining the inhibitory activity of carbonic anhydrase inhibitors is the stopped-flow CO₂ hydrase assay .
Principle: This assay measures the enzyme's catalytic activity by monitoring the hydration of CO₂. The rate of this reaction is followed by observing the change in pH using a pH indicator. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's kinetics.
Typical Protocol:
-
Enzyme and Inhibitor Preparation: A solution of purified recombinant human carbonic anhydrase (e.g., hCA XII) is prepared. The inhibitor is dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Assay Buffer: A buffer of a specific pH (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) is prepared.
-
Reaction Initiation: The enzyme solution is mixed with the inhibitor solution and incubated for a defined period to allow for binding.
-
Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated, causing a pH drop.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated from the absorbance data. The IC50 (inhibitor concentration that causes 50% inhibition) is determined by plotting the reaction rates against the inhibitor concentrations. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Landscape of hCA XII Inhibition
The following diagrams illustrate the classification of hCA XII inhibitors and a typical experimental workflow for their evaluation.
Caption: Classification of hCA XII inhibitors.
References
- 1. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Classical Inhibition of Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 7. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Carbonic Anhydrase Inhibitors: A Comparative Analysis of hCA XII-IN-6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of hCA XII-IN-6 against other prominent carbonic anhydrase inhibitors, namely SLC-0111 and Acetazolamide. The following sections present quantitative data on their inhibitory activity and cytotoxicity, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Efficacy and Cytotoxicity
The therapeutic index of a drug is a measure of its relative safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. For the purpose of this guide, we will compare the in vitro inhibitory constant (Ki) as a measure of efficacy and the 50% inhibitory concentration (IC50) from cell viability assays as an indicator of cytotoxicity.
| Inhibitor | Target Isoform(s) | Ki (nM) vs hCA XII | Other Isoform Ki (nM) | Cell Line | IC50 (µM) | Therapeutic Index (Calculated as IC50 / Ki) |
| This compound | hCA IX, hCA XII | 7.7 [1] | hCA I: 6697, hCA II: 2950, hCA IV: 4093, hCA IX: 4.1[1] | Not explicitly reported | Not explicitly reported; shows anti-proliferative activity[2] | Not directly calculable from available data |
| SLC-0111 | hCA IX, hCA XII | ~5.9 (murine) | hCA IX: ~45 | Glioblastoma cell lines (U251, T98G) | 80 - 100[3] | ~13,559 - 16,949 |
| Hepatoblastoma cells | Reduces viability and motility | |||||
| Acetazolamide | Pan-CA inhibitor | 30 | hCA I: 250, hCA II: 12, hCA IX: 30 | Laryngeal carcinoma (Hep-2) | Potentiates cisplatin cytotoxicity | Not directly calculable as a single agent from this data |
| Bronchial carcinoid (H-727) | 117 (7-day treatment)[4] | 3900 | ||||
| Bronchial carcinoid (H-720) | 166 (7-day treatment)[4] | 5533 | ||||
| Normal fetal lung fibroblasts (FLF) | 514.4 (7-day treatment)[4] |
Note: The therapeutic index calculated here is an in vitro estimation and may not directly translate to in vivo efficacy and safety. The data for this compound's anti-proliferative activity is qualitative, preventing a direct calculation. However, its high potency and selectivity for hCA XII suggest a potentially favorable therapeutic window.
Experimental Protocols
Determination of Inhibitory Constant (Ki) by Stopped-Flow CO2 Hydration Assay
This method measures the inhibition of the enzyme's catalytic activity.
Principle: The assay monitors the pH change resulting from the carbonic anhydrase-catalyzed hydration of CO2. The rate of this reaction is measured using a pH indicator in a stopped-flow spectrophotometer. The inhibitory constant (Ki) is determined by measuring the enzyme's activity at various inhibitor concentrations.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES or Trizma buffer, pH 7.5, containing 20 mM NaClO4.
-
Enzyme Solution: Purified recombinant human carbonic anhydrase isoforms are used. The final enzyme concentration is typically in the low nanomolar range.
-
Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through chilled, deionized water.
-
Inhibitor Solutions: A stock solution of the inhibitor is prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme and substrate solutions and monitor the reaction.
-
Procedure:
-
The enzyme and inhibitor are pre-incubated for a set period to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.
-
The change in absorbance of a pH indicator (such as p-nitrophenol) is monitored over time to determine the initial rate of the reaction.
-
This procedure is repeated for a range of inhibitor concentrations.
-
-
Data Analysis: The initial rates are plotted against the inhibitor concentration, and the data are fitted to the Morrison equation to determine the Ki value.
Determination of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for Assessing the Therapeutic Index of an Enzyme Inhibitor.
Caption: Role of hCA XII in the Tumor Microenvironment and its Inhibition.
References
- 1. Carbonic anhydrase XII is a new therapeutic target to overcome chemoresistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Hydrogen Sulfide-Releasing Carbonic Anhydrases IX- and XII-Selective Inhibitors with Enhanced Antihyperalgesic Action in a Rat Model of Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling hCA XII-IN-6
Disclaimer: No specific Safety Data Sheet (SDS) for hCA XII-IN-6 was found. The following guidance is based on general laboratory safety protocols for handling potent, small-molecule research compounds and information available for carbonic anhydrase inhibitors. Always perform a risk assessment for your specific experimental conditions and consult your institution's safety office.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent carbonic anhydrase inhibitor. The information is designed to be a preferred source for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
Quantitative Data: Inhibitory Activity of this compound
This compound is an orally active carbonic anhydrase (CA) inhibitor that has been shown to inhibit several human CA isoforms.[1][2] The inhibitory constants (Ki) against various isoforms are summarized below.
| hCA Isoform | Ki (nM) |
| hCA I | 6697 |
| hCA II | 2950 |
| hCA IV | 4093 |
| hCA IX | 4.1 |
| hCA XII | 7.7 |
| hCA XII | 84.2 |
Note: Discrepancies in Ki values may exist between different studies and experimental conditions.[1][3]
Operational Plan
A systematic approach to handling this compound is crucial to ensure safety and experimental integrity.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing.
Preparation of Solutions
-
Solubility: Information on the solubility of this compound in various solvents may be provided by the supplier. If not, it is advisable to perform small-scale solubility tests. Common solvents for similar research compounds include DMSO, ethanol, and dimethylformamide.
-
Procedure:
-
Perform all weighing and solution preparation in a chemical fume hood to minimize inhalation exposure.
-
Use a calibrated analytical balance to weigh the compound.
-
Add the solvent to the solid compound slowly and mix gently to dissolve. Sonication may be used to aid dissolution if necessary.
-
Clearly label the solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Personal Protective Equipment (PPE) Plan
The selection of appropriate PPE is the first line of defense against chemical exposure.
Recommended PPE:
-
Eye and Face Protection: Chemical splash goggles or a face shield are mandatory to protect against splashes.[4]
-
Skin and Body Protection:
-
Gloves: Wear nitrile or other chemically resistant gloves. Double gloving is recommended when handling the pure compound or concentrated solutions.[4]
-
Lab Coat: A lab coat should be worn at all times in the laboratory.
-
-
Respiratory Protection: While not typically required when handling small quantities in a fume hood, a NIOSH-approved respirator may be necessary for larger quantities or if there is a risk of aerosol generation outside of a containment device.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
